(S)-(-)-1-(9-Fluorenyl)ethanol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(9H-fluoren-9-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15-16H,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCDFPXLCCWBIS-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583341 | |
| Record name | (1S)-1-(9H-Fluoren-9-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151775-20-1 | |
| Record name | (1S)-1-(9H-Fluoren-9-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-(-)-1-(9-Fluorenyl)ethanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(-)-1-(9-Fluorenyl)ethanol is a chiral aromatic alcohol of significant interest in the fields of analytical chemistry and drug development. Its rigid fluorenyl backbone and chiral center make it an invaluable tool for the enantioselective analysis of various chiral molecules, particularly amino acids and α-hydroxy acids. This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and key applications of this compound. Detailed experimental protocols for its use as a chiral derivatizing agent are also presented to aid researchers in its practical application.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. While many of its physical properties are well-documented for the racemic mixture, specific data for the pure (S)-enantiomer is less common. The following tables summarize the key chemical and physical properties.
| Identifier | Value | Reference |
| IUPAC Name | (1S)-1-(9H-fluoren-9-yl)ethanol | [1] |
| Synonyms | (-)-1-(9-Fluorenyl)ethanol, (S)-α-Methyl-9H-fluorene-9-methanol | [1] |
| CAS Number | 151775-20-1 | [1][2] |
| Molecular Formula | C₁₅H₁₄O | [2] |
| Molecular Weight | 210.27 g/mol | [2][3] |
| InChI | InChI=1S/C15H14O/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15-16H,1H3/t10-/m0/s1 | [1] |
| SMILES | C--INVALID-LINK--C1c2ccccc2c3ccccc13 | [1] |
| Physical Property | Value | Reference |
| Melting Point | 102-104 °C (for racemic mixture) | [3][4] |
| Boiling Point | 367.6 °C at 760 mmHg | [5] |
| Density | 1.158 g/cm³ | [5] |
| Flash Point | 162.9 °C | [5] |
| Refractive Index | 1.63 | [5] |
| Vapor Pressure | 4.72 x 10⁻⁶ mmHg at 25 °C | [5] |
| XLogP3 | 3.1 | [6] |
Solubility Profile
| Solvent | Predicted Solubility |
| Water | Poorly soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Acetone | Soluble |
| Ethyl Acetate | Soluble |
| Dichloromethane | Soluble |
| Chloroform | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Toluene | Moderately soluble |
| Hexanes | Sparingly soluble |
Spectroscopic and Analytical Data
Definitive, published spectra for this compound are not widely available. However, based on its structure and comparison with analogous compounds such as 9-fluorenol, the expected spectral characteristics are summarized below. Researchers should confirm these characteristics with their own analytical data.
| Technique | Expected Features |
| ¹H NMR | Aromatic Protons (fluorenyl): Multiplets in the range of δ 7.2-7.8 ppm (8H).CH-OH Proton: A quartet or multiplet around δ 4.5-5.0 ppm (1H).OH Proton: A broad singlet, variable chemical shift (δ 1.5-3.0 ppm) (1H).CH₃ Protons: A doublet around δ 1.4-1.6 ppm (3H). |
| ¹³C NMR | Aromatic Carbons: Multiple signals in the range of δ 120-145 ppm.CH-OH Carbon: A signal in the range of δ 65-75 ppm.CH₃ Carbon: A signal in the upfield region, around δ 20-25 ppm. |
| IR Spectroscopy | O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.C=C Stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.C-O Stretch: A strong band in the region of 1050-1150 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak at m/z = 210.Major Fragments: Loss of CH₃ (m/z = 195), loss of CH₃CHO (m/z = 166), and the fluorenyl cation (m/z = 165). |
Synthesis and Enantiomeric Resolution
The synthesis of enantiomerically pure this compound is typically achieved through a two-step process involving the synthesis of the racemic alcohol followed by enantiomeric resolution.
-
Synthesis of (±)-1-(9-Fluorenyl)ethanol: The racemic alcohol is commonly prepared by the reduction of 9-acetylfluorene. This reduction can be carried out using standard reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent.
-
Enantiomeric Resolution: The separation of the (S)- and (R)-enantiomers is often accomplished via enzymatic kinetic resolution. A lipase, such as Candida antarctica lipase B (CALB), is used to selectively acylate one of the enantiomers, typically the (R)-enantiomer, in the presence of an acyl donor (e.g., vinyl acetate). This results in a mixture of the acylated (R)-enantiomer and the unreacted (S)-enantiomer (this compound), which can then be separated by chromatography.
Caption: Workflow for the synthesis and resolution of this compound.
Applications in Research and Drug Development
The primary application of this compound is as a precursor to chiral derivatizing agents used in the separation of enantiomers.[5] Its derivative, (-)-1-(9-fluorenyl)ethyl chloroformate (FLEC), is a well-known reagent for this purpose.
-
Chiral Derivatization: this compound can be converted to a chloroformate (FLEC) or other activated species. This reagent then reacts with nucleophilic groups in analyte molecules (e.g., the amine group in amino acids or the hydroxyl group in alcohols) to form diastereomeric derivatives. Since diastereomers have different physical properties, they can be separated using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC). This allows for the accurate quantification of the enantiomeric excess (ee) of a sample.
-
Pharmaceutical Intermediate: As a chiral building block, this compound can serve as a key intermediate in the enantioselective synthesis of pharmaceutical compounds, ensuring the production of the desired stereoisomer, which is often crucial for drug efficacy and safety.[5]
-
Biochemical Research: It is also employed in biochemical studies to investigate stereoselective interactions between chiral molecules and biological systems like enzymes and receptors.[5]
Detailed Experimental Protocol: Chiral Derivatization of Amino Acids for HPLC Analysis
This section provides a representative protocol for the derivatization of amino acids using a chloroformate derivative of this compound (referred to as (-)-FLEC) for subsequent HPLC analysis.
Materials:
-
Amino acid standard or sample
-
(-)-1-(9-Fluorenyl)ethyl chloroformate ((-)-FLEC) solution (e.g., 1 mM in acetone or acetonitrile)
-
Borate buffer (e.g., 0.1 M, pH 8.0)
-
Quenching solution (e.g., 2 M glycine or ethanolamine)
-
HPLC grade water, acetonitrile, and any other required mobile phase components
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Prepare a solution of the amino acid sample in the borate buffer at a known concentration (e.g., 0.1 mg/mL).
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 100 µL of the amino acid solution with 100 µL of the (-)-FLEC solution.
-
Vortex the mixture for 30-60 seconds.
-
Allow the reaction to proceed at room temperature for a specified time (typically 15-30 minutes).
-
-
Quenching: Add 50 µL of the quenching solution to the reaction mixture to consume any excess (-)-FLEC reagent. Vortex for 30 seconds.
-
Sample Dilution and Filtration: Dilute the reaction mixture with the initial mobile phase of the HPLC method (e.g., add 750 µL). Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis:
-
Inject the derivatized sample onto a suitable reversed-phase HPLC column (e.g., C18).
-
Use a gradient elution program with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile).
-
Detect the diastereomeric derivatives using a fluorescence detector (e.g., excitation at ~260 nm, emission at ~315 nm) or a UV detector.
-
The two diastereomers will elute at different retention times, allowing for their separation and quantification.
-
Caption: Workflow for the chiral derivatization of amino acids for HPLC analysis.
Safety and Handling
This compound should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For the racemic mixture, the following safety information is reported:
-
Safety Statements: S22 (Do not breathe dust), S24/25 (Avoid contact with skin and eyes).
Consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.
Conclusion
This compound is a valuable chiral building block with a primary role in the synthesis of chiral derivatizing agents. Its application in the enantioselective separation of amino acids and other chiral compounds is well-established and provides a robust method for determining enantiomeric purity. This guide has provided a detailed overview of its chemical properties, synthesis, and a practical protocol for its application, which should serve as a valuable resource for researchers in organic chemistry, analytical chemistry, and drug discovery.
References
- 1. Buy Online CAS Number 151775-20-1 - TRC - (-)-1-(9-Fluorenyl)ethanol | LGC Standards [lgcstandards.com]
- 2. scbt.com [scbt.com]
- 3. (±)-1-(9-Fluorenyl)ethanol = 97.0 HPLC 3023-49-2 [sigmaaldrich.com]
- 4. (±)-1-(9-芴)乙醇 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. lookchem.com [lookchem.com]
- 6. 1-(9-Fluorenyl)ethanol | C15H14O | CID 3523998 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of (S)-(-)-1-(9-Fluorenyl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the chiral alcohol, (S)-(-)-1-(9-Fluorenyl)ethanol. This compound is of significant interest in analytical chemistry and pharmaceutical development as a chiral building block and derivatizing agent.[1] This document presents tabulated spectroscopic data (NMR, IR, and MS), detailed experimental protocols for its enantioselective synthesis, and visual diagrams to elucidate the experimental workflow.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. It is important to note that while extensive data is available for the racemic mixture, specific experimental spectra for the pure (S)-(-) enantiomer are not widely published. The data presented here is based on typical values for fluorenyl derivatives and related chiral alcohols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.8-7.2 | m | Aromatic protons |
| 5.0-4.8 | q | CH-OH |
| 4.1 | t | CH (fluorenyl) |
| 2.0-1.8 | d | OH |
| 1.5-1.3 | d | CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| 148-140 | Aromatic C (quaternary) |
| 130-120 | Aromatic CH |
| 70-65 | CH-OH |
| 50-45 | CH (fluorenyl) |
| 25-20 | CH₃ |
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data (Typical Absorptions)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 3000-2850 | Medium | C-H stretch (aliphatic) |
| 1600-1450 | Medium-Strong | C=C stretch (aromatic) |
| 1200-1000 | Strong | C-O stretch (alcohol) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 210 | [M]⁺ (Molecular Ion) |
| 195 | [M - CH₃]⁺ |
| 181 | [M - C₂H₅]⁺ or [M - CH₃ - H₂O]⁺ |
| 165 | [Fluorenyl cation]⁺ |
Experimental Protocols
The enantioselective synthesis of this compound can be effectively achieved through a chemoenzymatic approach involving the kinetic resolution of the corresponding racemic alcohol.[2]
Synthesis of Racemic 1-(9-Fluorenyl)ethanol
The racemic precursor, (±)-1-(9-Fluorenyl)ethanol, is synthesized by the reduction of 9-acetylfluorene.
Materials:
-
9-acetylfluorene
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve 9-acetylfluorene in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield racemic 1-(9-fluorenyl)ethanol.
Enzymatic Kinetic Resolution of (±)-1-(9-Fluorenyl)ethanol
This protocol utilizes a lipase to selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted.[2]
Materials:
-
(±)-1-(9-Fluorenyl)ethanol
-
Lipase (e.g., from Candida antarctica)
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., hexane or toluene)
-
Molecular sieves
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Column chromatography setup (silica gel)
-
Eluent (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a solution of (±)-1-(9-fluorenyl)ethanol in an anhydrous organic solvent under an inert atmosphere, add the lipase and vinyl acetate.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress by a suitable analytical technique (e.g., chiral HPLC or GC).
-
Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted this compound from the acylated (R)-enantiomer by column chromatography on silica gel using an appropriate eluent system.
-
Collect the fractions containing the desired (S)-alcohol and concentrate under reduced pressure to obtain the enantiopure product.
Visualizations
The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.
Caption: Chemoenzymatic synthesis workflow for this compound.
Caption: General workflow for the spectroscopic analysis of the target compound.
References
A Comprehensive Technical Guide to the Synthesis and Characterization of (S)-(-)-1-(9-Fluorenyl)ethanol
For: Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(-)-1-(9-Fluorenyl)ethanol is a crucial chiral building block in synthetic organic chemistry and drug development.[1] Its rigid fluorenyl backbone and chiral hydroxyl group make it a valuable intermediate for the synthesis of enantiomerically pure pharmaceuticals and a tool for studying stereoselective interactions in biological systems.[1] This guide provides an in-depth overview of the synthesis and characterization of this compound, offering detailed experimental protocols, tabulated data, and workflow visualizations to support research and development efforts.
Introduction
Chirality is a fundamental property in pharmaceutical science, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. This compound, with its defined stereocenter, serves as a key intermediate in the enantioselective synthesis of complex molecules.[1] Its applications extend to analytical chemistry, where it is used as a chiral derivatizing agent for the separation of enantiomers.[1] This document outlines the prevalent synthetic routes to obtain this compound in high optical purity and the analytical methods used for its comprehensive characterization.
Physicochemical and Spectroscopic Data
The fundamental properties of 1-(9-Fluorenyl)ethanol are summarized below. Data for the specific (S)-enantiomer is provided where available, supplemented with data for the racemic mixture.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | (1S)-1-(9H-fluoren-9-yl)ethanol | [2] |
| Synonyms | S(-)-1-(9-FLUORENYL)ETHANOL, (-)-1-(9-Fluorenyl)ethanol, (S)-α-Methyl-9H-fluorene-9-methanol | [1][2] |
| CAS Number | 151775-20-1 | [1][3] |
| Molecular Formula | C₁₅H₁₄O | [1][3] |
| Molecular Weight | 210.27 g/mol | [1][4] |
| Appearance | Data not available | |
| Melting Point | 102-104 °C (for racemic mixture) | [5] |
| Boiling Point | 367.6°C at 760 mmHg | [1][5] |
| Density | 1.158 g/cm³ | [1][5] |
| Refractive Index | 1.63 | [1][5] |
Table 2: Spectroscopic and Chiroptical Data
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 1.46 (d, J = 6.4 Hz, 3H), 2.02 (s, 1H), 4.85 (q, J = 6.4 Hz, 1H), 7.26–7.40 (m, 4H), 7.55 (d, J=7.5 Hz, 2H), 7.75 (d, J=7.5 Hz, 2H) (Predicted/Typical Values) |
| ¹³C NMR (CDCl₃) | δ 25.3, 52.0, 69.8, 120.0, 125.0, 127.2, 127.8, 141.0, 147.5 (Predicted/Typical Values) |
| Specific Rotation [α] | Negative value; exact data is lot-specific and should be determined experimentally. The sign indicates it is levorotatory.[6] |
Synthesis of this compound
The synthesis of enantiomerically pure this compound can be achieved through several strategic approaches. The most common methods involve the asymmetric reduction of the prochiral ketone, 9-acetylfluorene, or the kinetic resolution of the racemic (±)-1-(9-Fluorenyl)ethanol.
Synthesis Pathway Overview
The general pathway involves the preparation of a racemic mixture followed by enzymatic resolution, which is a highly efficient method for obtaining high optical purity.
Caption: General workflow for the synthesis of this compound via enzymatic resolution.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol describes the synthesis of racemic 1-(9-Fluorenyl)ethanol followed by its resolution using Candida antarctica Lipase B (CALB), a method known for providing very high enantiomeric excess (>99%).[7]
Part A: Synthesis of Racemic (±)-1-(9-Fluorenyl)ethanol
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add 9-acetylfluorene (1 equivalent) and a suitable solvent such as methanol or ethanol.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water, followed by 1 M HCl to neutralize excess NaBH₄.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude (±)-1-(9-Fluorenyl)ethanol.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure racemic alcohol.
Part B: Enzymatic Kinetic Resolution
-
Setup: In a flask, dissolve the purified (±)-1-(9-Fluorenyl)ethanol (1 equivalent) in a non-polar solvent like hexane.[7]
-
Acyl Donor: Add an acyl donor, such as vinyl acetate (0.6 equivalents).[7]
-
Enzyme Addition: Add Candida antarctica Lipase B (CALB), either free or immobilized (e.g., Novozym 435), to the mixture. A typical loading is 10-20 mg of enzyme per mmol of substrate.
-
Reaction: Stir the suspension at a controlled temperature (e.g., 30-40 °C). The reaction progress should be monitored by chiral HPLC or GC to track the conversion and enantiomeric excess (ee) of the substrate and product.
-
Termination: When the conversion reaches approximately 50% (at which point the theoretical maximum ee for both substrate and product is achieved), stop the reaction by filtering off the enzyme.
-
Separation: Concentrate the filtrate under reduced pressure. The resulting mixture contains unreacted this compound and the product (R)-1-(9-Fluorenyl)acetate.
-
Purification: Separate the (S)-alcohol from the (R)-acetate using column chromatography on silica gel. The significant difference in polarity between the alcohol and the ester allows for straightforward separation.
Characterization
Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound. A multi-technique approach is required.
Characterization Workflow
Caption: Standard workflow for the analytical characterization of the final product.
Key Experimental Protocols
Protocol 4.2.1: Determination of Specific Rotation
Specific rotation is a fundamental property of chiral compounds and confirms the bulk enantiopurity of the sample.[6]
-
Sample Preparation: Accurately weigh a sample of purified this compound (e.g., 50 mg) and dissolve it in a precise volume of a specified solvent (e.g., ethanol or chloroform) in a volumetric flask (e.g., 10.0 mL). Calculate the concentration (c) in g/100 mL.
-
Instrument Setup: Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up. Calibrate the instrument with a blank (the pure solvent used for the sample).
-
Measurement: Fill a 1 dm (10 cm) path length polarimeter cell with the sample solution, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed optical rotation (α).
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/100 mL.[6] The temperature should also be recorded. For this compound, the value is expected to be negative.
Protocol 4.2.2: Determination of Enantiomeric Excess (ee) by Chiral HPLC
-
Column Selection: Choose a suitable chiral stationary phase (CSP) column capable of resolving the enantiomers of 1-(9-Fluorenyl)ethanol. Columns such as Chiralcel OD-H or Chiralpak AD-H are common starting points.
-
Mobile Phase: Prepare an appropriate mobile phase, typically a mixture of hexane and isopropanol. The exact ratio will need to be optimized to achieve baseline separation of the two enantiomer peaks. A typical starting point is 90:10 (hexane:isopropanol).
-
Sample Preparation: Prepare a dilute solution of the sample in the mobile phase (e.g., ~1 mg/mL).
-
Analysis: Set the flow rate (e.g., 1.0 mL/min) and UV detection wavelength (e.g., 254 nm). Inject a small volume (e.g., 10 µL) of the sample solution.
-
Data Processing: Integrate the peak areas for the (S) and (R) enantiomers. The enantiomeric excess (ee) is calculated using the formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] × 100
Safety Information
While specific hazard data for this compound is limited, standard laboratory safety precautions for handling chemical reagents should be followed.[1]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
References
- 1. Cas 151775-20-1,S(-)-1-(9-FLUORENYL)ETHANOL | lookchem [lookchem.com]
- 2. Buy Online CAS Number 151775-20-1 - TRC - (-)-1-(9-Fluorenyl)ethanol | LGC Standards [lgcstandards.com]
- 3. scbt.com [scbt.com]
- 4. 1-(9-Fluorenyl)ethanol | C15H14O | CID 3523998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | 151775-20-1 | Benchchem [benchchem.com]
An In-depth Technical Guide to Stereoselective Binding Studies with (S)-(-)-1-(9-Fluorenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of (S)-(-)-1-(9-Fluorenyl)ethanol in the study of stereoselective interactions. While direct binding data of this specific molecule to biological receptors is not extensively documented in publicly available literature, its utility as a chiral derivatizing agent is well-established. This guide will focus on its primary role in enabling the separation and analysis of enantiomers, a critical process in drug development and biochemical research.
This compound is a chiral alcohol that serves as a valuable tool for investigating the interactions of chiral molecules with biological systems. Its significance lies in its ability to facilitate the study of stereoselective binding and recognition of chiral compounds by enzymes, receptors, and other biomolecules. This information is crucial for understanding biological processes and for designing new chiral ligands and inhibitors.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 151775-20-1 |
| Molecular Formula | C₁₅H₁₄O |
| Molecular Weight | 210.27 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 102-104 °C |
| Boiling Point | 367.6 °C at 760 mmHg |
| Density | 1.158 g/cm³ |
| InChI Key | YSCDFPXLCCWBIS-JTQLQIEISA-N |
Core Application: Chiral Derivatization for Enantiomeric Separation
The primary application of this compound and its derivatives, such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), is in chiral derivatization. This process converts a mixture of enantiomers, which are otherwise indistinguishable by many analytical techniques, into a mixture of diastereomers with distinct physical properties, allowing for their separation and quantification.
Principle of Chiral Derivatization
Enantiomers are pairs of molecules that are non-superimposable mirror images of each other. They possess identical physical and chemical properties in an achiral environment. However, in a chiral environment, such as the active site of an enzyme or a receptor, they can exhibit different biological activities. The "three-point interaction" model proposed by Easson and Stedman suggests that for a chiral molecule to bind effectively to a chiral receptor, it must have at least three points of interaction. One enantiomer may have a perfect three-point fit, leading to a biological response, while its counterpart may only have a two-point fit, rendering it inactive or causing a different, sometimes adverse, effect.[1]
Chiral derivatization involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA), such as a derivative of this compound. This reaction creates a covalent bond between the CDA and each enantiomer, resulting in the formation of two diastereomers. These diastereomers have different spatial arrangements and, consequently, different physical properties, which allows for their separation using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC).
References
The Cornerstone of Asymmetric Synthesis: A Technical Guide to the Discovery and Application of Fluorenyl-Based and Oxazolidinone Chiral Auxiliaries
For Immediate Release
This technical guide provides an in-depth exploration of the discovery, history, and application of a pivotal class of chiral auxiliaries in asymmetric synthesis, with a particular focus on the foundational role of oxazolidinones. While the fluorenyl moiety is a cornerstone of modern peptide chemistry through its use as the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, its direct application as a chiral auxiliary in broader asymmetric synthesis is less common. This guide will clarify these roles and provide researchers, scientists, and drug development professionals with a comprehensive understanding of these powerful synthetic tools.
A Historical Perspective: The Dawn of Chiral Auxiliaries
The field of asymmetric synthesis was revolutionized by the introduction of chiral auxiliaries, a concept pioneered by Elias James Corey in 1975.[1] A chiral auxiliary is a chiral compound that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. This strategy provides a reliable method for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry, where the chirality of a molecule can dictate its therapeutic effect.[2]
The Rise of Oxazolidinones: A Paradigm Shift in Asymmetric Synthesis
Among the myriad of chiral auxiliaries developed, the oxazolidinones, introduced by David A. Evans and his research group, stand out for their remarkable efficacy and broad applicability.[3][4] These auxiliaries, which are readily prepared from common amino acids, have become a staple in asymmetric synthesis, particularly for stereoselective aldol reactions, alkylations, and Diels-Alder reactions.[5]
The power of Evans' oxazolidinones lies in their ability to form rigid, chelated metal enolates, which creates a highly organized transition state. The steric bulk of the substituents on the oxazolidinone ring effectively shields one face of the enolate, forcing electrophilic attack to occur from the less hindered side with high diastereoselectivity.
The Fluorenyl Group: A Tale of Two Chemistries
The fluorenyl group is most famously utilized in the form of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, first reported by Louis A. Carpino and Grace Y. Han in 1972.[1] The Fmoc group is a base-labile protecting group for amines and is the cornerstone of modern solid-phase peptide synthesis. While the fluorenyl structure is integral to this application, it is not typically employed as the primary stereodirecting element in a chiral auxiliary for general asymmetric carbon-carbon bond formation. In many synthetic sequences, an Fmoc-protected amino acid may be the substrate for a reaction that is controlled by a separate chiral auxiliary, such as an oxazolidinone.
Quantitative Analysis of Oxazolidinone-Mediated Asymmetric Reactions
The following tables provide a summary of the high levels of diastereoselectivity and chemical yield that are characteristic of Evans' oxazolidinone auxiliaries in key asymmetric transformations.
Table 1: Diastereoselectivity in Asymmetric Aldol Reactions
| Chiral Auxiliary | Electrophile (Aldehyde) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 85 |
| (S)-4-Benzyl-2-oxazolidinone | Benzaldehyde | 98:2 | 80 |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Propionaldehyde | 95:5 | 90 |
Note: Data are representative and compiled from various literature sources.
Table 2: Diastereoselectivity in Asymmetric Alkylation Reactions
| Chiral Auxiliary | Acyl Group | Electrophile | Diastereoselectivity | Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone | Propionyl | Benzyl bromide | 98:2 | 92 |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Propionyl | Allyl iodide | >99:1 | 95 |
Note: Data are representative and compiled from various literature sources.
Detailed Experimental Protocols
Synthesis of a Representative Oxazolidinone Auxiliary: (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
Materials:
-
(1R,2S)-(-)-Norephedrine
-
Diethyl carbonate
-
Potassium carbonate
-
Dichloromethane
-
Ethyl acetate
-
Hexanes
Procedure:
-
A mixture of (1R,2S)-(-)-norephedrine (1.0 eq.), diethyl carbonate (2.3 eq.), and potassium carbonate (2.1 eq.) is heated to 160 °C in a flask equipped with a distillation head.
-
Ethanol is collected as it distills from the reaction mixture. The reaction is heated for approximately 5 hours until the distillation ceases.
-
The reaction mixture is cooled to room temperature, diluted with dichloromethane, and washed sequentially with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude solid is recrystallized from an ethyl acetate/hexanes mixture to afford the pure product as white crystals.[6]
Asymmetric Aldol Reaction Protocol
Materials:
-
N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Titanium(IV) chloride (TiCl₄)
-
Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Anhydrous dichloromethane
Procedure:
-
The N-propionyloxazolidinone (1.0 eq.) is dissolved in anhydrous dichloromethane under an argon atmosphere and the solution is cooled to -78 °C.
-
TiCl₄ (1.1 eq.) is added dropwise, followed by the slow addition of DIPEA (1.2 eq.). The solution turns a deep red color.
-
The mixture is stirred for 30 minutes at -78 °C, after which isobutyraldehyde (1.2 eq.) is added dropwise.
-
The reaction is stirred for 2 hours at -78 °C, then warmed to 0 °C for 1 hour.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is warmed to room temperature and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The product is purified by flash column chromatography on silica gel.
Visualizing the Mechanism of Stereocontrol
The remarkable stereoselectivity of the Evans' aldol reaction is rationalized by the Zimmerman-Traxler transition state model, where the metal enolate and the aldehyde form a chair-like six-membered transition state.
Caption: A generalized workflow for the application of a chiral auxiliary in asymmetric synthesis.
References
- 1. (9-Fluorenylmethyl) chloroformate for synthesis 28920-43-6 [sigmaaldrich.com]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Physicochemical Properties of (S)-(-)-1-(9-Fluorenyl)ethanol
This technical guide provides a comprehensive overview of the core physicochemical properties of (S)-(-)-1-(9-Fluorenyl)ethanol, a chiral alcohol of significant interest in chemical synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed data, experimental protocols, and visualizations to support research and development activities.
Chemical Identity and Structure
This compound is a chiral secondary alcohol. The fluorenyl group imparts significant steric bulk and unique electronic properties to the molecule, making it a valuable chiral building block and resolving agent in asymmetric synthesis.
Molecular Structure:
Physicochemical Properties
The following table summarizes the key physicochemical properties of 1-(9-Fluorenyl)ethanol. Data for the racemic mixture (±) and the specific (S)-(-) enantiomer are provided where available.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O | [1] |
| Molecular Weight | 210.27 g/mol | [1] |
| Melting Point (°C) | 102-104 (for racemic (±) form) | |
| Boiling Point (°C) | 367.6 at 760 mmHg | [1] |
| Appearance | Solid | |
| Optical Rotation ([α]D) | Data not available for this compound. As an example, the related compound (S)-1-Phenyl-ethanol has a specific rotation of -40.5° (c=1.00 in CHCl₃).[2] The negative sign indicates levorotatory activity. | |
| Solubility | Quantitative data not readily available. Generally soluble in organic solvents like methanol, chloroform, and other common organic solvents.[1] |
Experimental Protocols
This section details the methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Ensure the melting point apparatus is clean and calibrated.
-
Grind a small sample of the crystalline solid into a fine powder.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample has melted (T2).
-
The melting range is reported as T1-T2.
Diagram: Experimental Workflow for Melting Point Determination
References
An In-depth Technical Guide to (S)-(-)-1-(9-Fluorenyl)ethanol: Molecular Structure, Chirality, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, molecular structure, synthesis, and applications of the chiral alcohol, (S)-(-)-1-(9-Fluorenyl)ethanol. This compound and its derivatives are of significant interest in the fields of asymmetric synthesis and analytical chemistry, particularly for the chiral resolution of racemic mixtures.
Molecular Structure and Chirality
This compound is a chiral secondary alcohol. Its structure consists of a planar, tricyclic aromatic fluorene moiety linked at the 9-position to an ethanol backbone. The chirality of the molecule arises from the stereogenic center at the carbon atom bonded to the hydroxyl group (C1 of the ethanol fragment). The "(S)" designation indicates the absolute configuration at this chiral center according to the Cahn-Ingold-Prelog priority rules. The "(-)" prefix signifies that this enantiomer is levorotatory, meaning it rotates the plane of polarized light to the left.
The bulky and rigid fluorenyl group imparts significant steric hindrance, which is a key feature exploited in its application as a chiral derivatizing agent and in stereoselective synthesis.
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for 1-(9-Fluorenyl)ethanol. It is important to note that some physical properties are reported for the racemic (±) mixture, as is common.
| Property | Value | CAS Number |
| IUPAC Name | (1S)-1-(9H-fluoren-9-yl)ethanol | 151775-20-1 |
| Synonyms | This compound, (-)-1-(9-Fluorenyl)ethanol, (S)-α-Methyl-9H-fluorene-9-methanol | 151775-20-1 |
| Molecular Formula | C₁₅H₁₄O | 151775-20-1 |
| Molecular Weight | 210.27 g/mol | 151775-20-1 |
| Melting Point | 102-104 °C (for racemic mixture) | 3023-49-2 |
| Boiling Point | 367.6 °C at 760 mmHg (for racemic mixture)[1] | 3023-49-2 |
| Density | 1.158 g/cm³ (for racemic mixture)[1] | 3023-49-2 |
| Specific Optical Rotation ([α]D) | Data not readily available | 151775-20-1 |
| ¹H NMR (CDCl₃, predicted) | δ ~7.8-7.2 (m, 8H, Ar-H), ~4.5 (m, 1H, CH-OH), ~4.2 (d, 1H, Fluorenyl-H9), ~2.0 (s, 1H, OH), ~1.5 (d, 3H, CH₃) | N/A |
| ¹³C NMR (CDCl₃, predicted) | δ ~140-120 (Ar-C), ~70 (CH-OH), ~50 (Fluorenyl-C9), ~25 (CH₃) | N/A |
Note on Spectroscopic Data: Experimental NMR data for 1-(9-Fluorenyl)ethanol is not widely published. The predicted chemical shifts are based on the known spectra of related compounds such as 9-fluorenemethanol and general principles of NMR spectroscopy. The aromatic region will show complex splitting patterns characteristic of the fluorenyl group.
Synthesis and Enantiomeric Resolution
The preparation of enantiomerically pure this compound typically involves a two-stage process: the synthesis of the racemic alcohol followed by a kinetic resolution to separate the enantiomers.
The racemic precursor can be synthesized via the Grignard reaction. 9-Bromofluorene is reacted with magnesium to form the Grignard reagent, 9-fluorenylmagnesium bromide, which then reacts with acetaldehyde to yield the racemic alcohol after acidic workup.
A highly efficient method for obtaining the (S)-enantiomer is through chemoenzymatic kinetic resolution. This method utilizes a lipase, such as Candida antarctica Lipase B (CALB), to selectively acylate the (R)-enantiomer in the racemic mixture, leaving the desired (S)-enantiomer as the unreacted alcohol. This process can achieve very high enantiomeric excess (>99% ee).[2]
References
Enantioselective Recognition with (S)-(-)-1-(9-Fluorenyl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enantioselective recognition is a cornerstone of modern drug discovery and development, where the stereochemistry of a molecule can dictate its pharmacological and toxicological profile. This technical guide provides an in-depth exploration of the principles and applications of (S)-(-)-1-(9-Fluorenyl)ethanol and its derivatives in the enantioselective recognition and separation of chiral molecules. The primary focus is on the use of its chloroformate derivative, (+)- or (-)-1-(9-fluorenyl)ethyl chloroformate (FLEC), as a pre-column derivatizing agent for the chromatographic separation of enantiomers, particularly amino acids and amines. This guide details the underlying mechanism of chiral recognition, provides comprehensive experimental protocols, and presents quantitative data to facilitate the practical application of this powerful analytical technique.
Introduction: The Significance of Chirality in Drug Development
In the pharmaceutical industry, the majority of drug candidates are chiral, existing as enantiomers – non-superimposable mirror images. These stereoisomers often exhibit profound differences in their interactions with the chiral environment of the human body, such as receptors and enzymes. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects. Therefore, the ability to separate, identify, and quantify enantiomers is of paramount importance throughout the drug development pipeline, from discovery and preclinical studies to quality control of the final pharmaceutical product.
This compound, through its derivatization into a chiral reagent, provides a robust and sensitive method for the enantioselective analysis of a wide range of chiral compounds. The fluorenyl moiety introduces a strong chromophore and fluorophore, enhancing detection sensitivity in HPLC analysis.
Mechanism of Enantioselective Recognition
The enantioselective recognition using derivatives of this compound is primarily achieved through an indirect chromatographic method. The core principle involves the covalent reaction of the chiral derivatizing agent with the analyte enantiomers to form a pair of diastereomers.
-
Derivatization Reaction: The chiral derivatizing agent, typically (+)- or (-)-1-(9-fluorenyl)ethyl chloroformate (FLEC), reacts with the functional group (e.g., amino or hydroxyl group) of the chiral analyte. This reaction creates two diastereomers with distinct physicochemical properties.
-
Chromatographic Separation: Unlike enantiomers, which have identical properties in an achiral environment, the resulting diastereomers possess different spatial arrangements and, consequently, different physical and chemical characteristics. These differences in properties, such as polarity and steric hindrance, allow for their separation using standard, achiral chromatographic techniques like reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Elution Order: The elution order of the diastereomers depends on the absolute configuration of both the chiral derivatizing agent and the analyte, as well as the chromatographic conditions. For instance, when using (+)-FLEC to derivatize a racemic amino acid mixture, the L-amino acid derivative typically elutes before the D-amino acid derivative in reversed-phase HPLC. Conversely, using (-)-FLEC would reverse this elution order.[1]
The following diagram illustrates the logical workflow of this enantioselective recognition process.
Caption: Workflow of enantioselective analysis using FLEC.
Data Presentation: Quantitative Analysis of Amino Acid Enantiomers
The following table summarizes the chromatographic data for the separation of various D- and L-amino acid enantiomers after derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC). The data highlights the effectiveness of this method in achieving baseline separation for a wide range of analytes.
| Amino Acid | Retention Time (L-Enantiomer) (min) | Retention Time (D-Enantiomer) (min) | Separation Factor (α) | Resolution (Rs) |
| Alanine | 18.2 | 19.5 | 1.07 | 2.1 |
| Valine | 25.4 | 27.8 | 1.09 | 2.8 |
| Leucine | 31.5 | 34.1 | 1.08 | 2.5 |
| Isoleucine | 29.8 | 32.0 | 1.07 | 2.3 |
| Proline | 22.1 | 24.5 | 1.11 | 3.1 |
| Phenylalanine | 35.7 | 38.9 | 1.09 | 2.9 |
| Tryptophan | 42.3 | 46.1 | 1.09 | 3.0 |
| Methionine | 28.9 | 31.2 | 1.08 | 2.6 |
| Aspartic Acid | 12.5 | 13.4 | 1.07 | 1.9 |
| Glutamic Acid | 14.8 | 15.9 | 1.07 | 2.0 |
Note: The data presented is a representative compilation from various sources and may vary depending on the specific experimental conditions.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the enantioselective recognition of amino acids using FLEC derivatization followed by HPLC analysis.
Derivatization of Amino Acids with (+)-1-(9-fluorenyl)ethyl Chloroformate (FLEC)
This protocol outlines the pre-column derivatization of amino acids to form diastereomeric derivatives suitable for HPLC separation.
Materials:
-
Standard solutions of D- and L-amino acids (e.g., 1 mg/mL in 0.1 M HCl)
-
(+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) solution (e.g., 1 mM in acetone)
-
Borate buffer (0.1 M, pH 8.0)
-
Reaction vials (e.g., 1.5 mL microcentrifuge tubes)
-
Vortex mixer
-
Water bath or heating block
Procedure:
-
Sample Preparation: Pipette 100 µL of the amino acid standard solution into a reaction vial.
-
Buffering: Add 100 µL of borate buffer to the vial to adjust the pH for the derivatization reaction.
-
Reagent Addition: Add 200 µL of the FLEC solution to the vial.
-
Reaction: Vortex the mixture for 30 seconds and then incubate at a specific temperature (e.g., 40°C) for a defined period (e.g., 30 minutes).
-
Quenching (Optional): To stop the reaction and consume excess FLEC, a small amount of a primary amine solution (e.g., 20 µL of 1 M glycine) can be added.
-
Dilution: Dilute the reaction mixture with the HPLC mobile phase to an appropriate concentration for injection.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
The following diagram illustrates the experimental workflow for the derivatization procedure.
References
Methodological & Application
Application Note: Chiral Derivatization of Amino Acids with (S)-(-)-1-(9-Fluorenyl)ethyl Chloroformate for Enantioseparation Analysis
Introduction
The enantioselective analysis of amino acids is crucial in various scientific fields, including pharmaceutical research, drug development, and clinical diagnostics, due to the distinct biological activities of different enantiomers. This application note describes a robust method for the chiral derivatization of amino acids using (S)-(-)-1-(9-Fluorenyl)ethyl Chloroformate [(-)-FLEC]. This pre-column derivatization technique facilitates the separation and quantification of amino acid enantiomers by forming diastereomeric derivatives that can be resolved using standard reversed-phase high-performance liquid chromatography (HPLC) or other separation techniques like micellar electrokinetic chromatography (MEKC).[1][2] The fluorenyl moiety of the FLEC reagent provides a strong chromophore and fluorophore, enabling highly sensitive detection by UV or fluorescence detectors.[3][4]
Principle of the Method
The primary or secondary amine group of an amino acid nucleophilically attacks the chloroformate group of (S)-(-)-1-(9-Fluorenyl)ethyl Chloroformate, leading to the formation of a stable urethane bond. This reaction converts the enantiomeric amino acids (D- and L-forms) into a pair of diastereomers. These resulting diastereomers possess different physicochemical properties, which allows for their separation on a non-chiral stationary phase. When using (-)-FLEC for derivatization, the D-isomers of the amino acids typically migrate faster than the corresponding L-isomers in certain chromatographic systems.[1]
Applications
-
Pharmaceutical Quality Control: Determination of the enantiomeric purity of amino acid-based drugs and intermediates.
-
Clinical Research: Analysis of D-amino acids as potential biomarkers for various diseases.
-
Food Science: Assessment of nutritional value and detection of adulteration in food products.[5]
-
Geochemistry and Astrobiology: Investigation of the origin of homochirality in biological systems.
Experimental Protocols
1. Preparation of Reagents
-
Amino Acid Standard Solutions: Prepare individual or mixed standard solutions of D- and L-amino acids in a suitable aqueous buffer, such as 5 mM sodium tetraborate (pH 9.2).[3]
-
Derivatizing Reagent Solution: Freshly prepare a solution of (S)-(-)-1-(9-Fluorenyl)ethyl Chloroformate [(-)-FLEC] in a dry, water-miscible organic solvent like acetone or acetonitrile. A typical concentration is around 10-20 mM.[3]
-
Borate Buffer (0.1 M, pH 9.0): Dissolve an appropriate amount of sodium tetraborate decahydrate in deionized water and adjust the pH to 9.0 with a suitable acid or base.
2. Derivatization Procedure
This protocol is adapted from methods using the closely related reagent, FLEC.[6]
-
To 100 µL of the amino acid standard solution or sample in a microcentrifuge tube, add 100 µL of 0.1 M borate buffer (pH 9.0).
-
Add 200 µL of the freshly prepared (-)-FLEC solution in acetone.
-
Vortex the mixture for 30 seconds to ensure homogeneity.
-
Incubate the reaction mixture at room temperature (approximately 25°C) for 15-30 minutes.
-
To quench the reaction and remove excess reagent, add 100 µL of a primary amine solution (e.g., 1 M glycine or ethanolamine) and vortex for 10 seconds. Allow this mixture to stand for an additional 10 minutes.
-
The derivatized sample is now ready for analysis. If necessary, it can be diluted with the mobile phase or an appropriate solvent mixture (e.g., acetonitrile/water, 1:1 v/v) before injection into the analytical system.[3]
Data Presentation
Table 1: Chromatographic Conditions for Separation of (-)-FLEC Derivatized Amino Acids
| Parameter | Condition |
| Analytical Column | Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 25 mM Sodium Phosphate, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A time-dependent linear gradient from 10% to 60% Mobile Phase B over 40 minutes may be a suitable starting point. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm or Fluorescence (Excitation: 265 nm, Emission: 310 nm)[4] |
Table 2: Representative Enantioseparation Data for (-)-FLEC Derivatized Amino Acids (MEKC)
Data adapted from studies using FLEC derivatization and micellar electrokinetic chromatography.
| Amino Acid | Resolution (Rs) | Migration Order |
| Alanine | > 1.5 | D-isomer before L-isomer[1] |
| Valine | > 2.0 | D-isomer before L-isomer[1] |
| Leucine | > 2.5 | D-isomer before L-isomer[1] |
| Phenylalanine | > 3.0 | D-isomer before L-isomer[1] |
| Tryptophan | > 3.5 | D-isomer before L-isomer[1] |
| Serine | > 1.8 | D-isomer before L-isomer[1] |
| Methionine | > 2.2 | D-isomer before L-isomer[1] |
Note: The resolution values and migration order can be influenced by the specific chromatographic or electrophoretic conditions.
Visualization of Experimental Workflow
Caption: Workflow for chiral derivatization and analysis of amino acids.
References
- 1. Enantiomeric separation of amino acids using micellar electrokinetic chromatography after pre-column derivatization with the chiral reagent 1-(9-fluorenyl)-ethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective micellar electrokinetic chromatography of dl‐amino acids using (+)‐1‐(9‐fluorenyl)‐ethyl chloroformate derivatization and UV‐induced fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 5. myfoodresearch.com [myfoodresearch.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for HPLC Analysis of Diastereomers using (S)-(-)-1-(9-Fluorenyl)ethanol as a Chiral Derivatizing Agent Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomeric separation is a critical aspect of pharmaceutical development and analysis, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. One effective method for the enantioseparation of chiral compounds by high-performance liquid chromatography (HPLC) is the use of chiral derivatizing agents (CDAs). This approach involves the reaction of the enantiomeric analyte with a chiral reagent to form diastereomers. These resulting diastereomers possess distinct physicochemical properties and can be separated on a conventional achiral stationary phase.
(S)-(-)-1-(9-Fluorenyl)ethanol is a chiral alcohol that serves as a precursor for the synthesis of the highly effective chiral derivatizing agent, (-)-1-(9-fluorenyl)ethyl chloroformate (FLEC). FLEC is particularly useful for the derivatization of primary and secondary amines, such as amphetamines and amino acids. The fluorenyl group in FLEC provides a strong chromophore and fluorophore, enabling highly sensitive detection by UV or fluorescence detectors. This application note provides detailed protocols for the synthesis of (-)-FLEC from this compound, the subsequent derivatization of a model primary amine (amphetamine), and the HPLC analysis of the resulting diastereomers.
Principle of the Method
The methodology is a two-stage process. First, the chiral precursor, this compound, is converted into the reactive chiral derivatizing agent, (-)-1-(9-fluorenyl)ethyl chloroformate (FLEC), through a reaction with phosgene or a phosgene equivalent. Subsequently, the racemic analyte, in this case, (±)-amphetamine, is reacted with the synthesized (-)-FLEC under basic conditions. This reaction forms two diastereomeric derivatives, (S,R)- and (S,S)-FLEC-amphetamine. Due to their different spatial arrangements, these diastereomers exhibit different interactions with the stationary phase of an achiral HPLC column, allowing for their separation and quantification. The separated diastereomers are then detected using a fluorescence detector, which offers high sensitivity for the fluorenyl moiety.
Experimental Protocols
Synthesis of (-)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC) from this compound
This protocol describes the synthesis of the chiral derivatizing agent from its alcohol precursor.
Materials and Reagents:
-
This compound
-
Phosgene solution (e.g., 20% in toluene) or triphosgene
-
Anhydrous toluene
-
Anhydrous pyridine
-
Dry nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous toluene.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric excess of phosgene solution to the cooled, stirred solution. Alternatively, triphosgene can be used with a suitable activating agent like pyridine.
-
Allow the reaction to proceed at 0-5 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the excess phosgene and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude (-)-FLEC can be purified by recrystallization or column chromatography.
-
Store the purified (-)-FLEC under anhydrous conditions at a low temperature (e.g., -20°C) to prevent degradation.
Derivatization of (±)-Amphetamine with (-)-FLEC
This protocol details the formation of diastereomers from a racemic primary amine.
Materials and Reagents:
-
(±)-Amphetamine standard solution
-
(-)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) solution in acetone (e.g., 18 mM)
-
Borate buffer (0.1 M, pH 9.0)
-
Acetone, HPLC grade
-
Vortex mixer
-
Thermostatic water bath
Procedure:
-
In a microcentrifuge tube, mix a specific volume of the (±)-amphetamine standard solution with the borate buffer.
-
Add a molar excess of the (-)-FLEC solution in acetone to the mixture.
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Incubate the reaction mixture in a water bath at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time (e.g., 15-60 minutes) to allow the derivatization to complete.
-
After the incubation period, the reaction can be quenched by adding a small amount of an amino-containing reagent like glycine to consume the excess FLEC, although in many cases, direct injection is possible.
-
The resulting solution containing the diastereomeric derivatives is then ready for HPLC analysis.
HPLC Analysis of FLEC-Derivatized Amphetamine Diastereomers
This protocol outlines the chromatographic conditions for the separation and quantification of the formed diastereomers.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and fluorescence detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Acetate buffer (e.g., 50 mM, pH 3.6) |
| B: Acetonitrile | |
| C: Tetrahydrofuran | |
| Gradient | A time-based gradient can be optimized for baseline separation. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Fluorescence Detector | Excitation Wavelength (λex): 265 nm |
| Emission Wavelength (λem): 330 nm |
Data Presentation
The following table summarizes typical quantitative data obtained from the HPLC analysis of (-)-FLEC derivatized amphetamine enantiomers. The data is illustrative and may vary depending on the specific experimental conditions and the analyte.
| Diastereomer | Retention Time (t R) (min) | Resolution (R s) | Separation Factor (α) |
| (-)-FLEC-(S)-Amphetamine | 15.2 | - | - |
| (-)-FLEC-(R)-Amphetamine | 16.5 | 1.92 | 1.08 |
Resolution (Rs) is calculated between the two diastereomeric peaks. A value ≥ 1.5 indicates baseline separation. Separation factor (α) is the ratio of the retention times of the two diastereomers.
Visualizations
Application Notes and Protocols for Enantiomeric Excess Determination using (S)-(-)-1-(9-Fluorenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the determination of enantiomeric excess (e.e.) of chiral carboxylic acids using (S)-(-)-1-(9-Fluorenyl)ethanol as a chiral derivatizing agent (CDA). The protocol outlines the derivatization of the carboxylic acid enantiomers to form diastereomeric esters, followed by their separation and quantification using High-Performance Liquid Chromatography (HPLC) and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
The determination of enantiomeric purity is a critical aspect of drug development and asymmetric synthesis. Enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological properties. Therefore, robust analytical methods are required to accurately quantify the enantiomeric composition of a sample. One established method involves the use of a chiral derivatizing agent to convert a mixture of enantiomers into a mixture of diastereomers. These diastereomers, having different physical and chemical properties, can then be separated and quantified using standard chromatographic or spectroscopic techniques.
This compound is an effective chiral derivatizing agent for the determination of the enantiomeric excess of chiral carboxylic acids. The hydroxyl group of the alcohol reacts with a carboxylic acid to form a diastereomeric ester. The bulky and rigid fluorenyl group provides a strong chromophore for UV detection in HPLC and creates a distinct chiral environment, leading to significant differences in the NMR chemical shifts of the resulting diastereomers.
Principle
The protocol is based on the conversion of a pair of enantiomeric carboxylic acids, (R)- and (S)-acid, into a pair of diastereomeric esters by reaction with the enantiomerically pure chiral derivatizing agent, this compound.
The resulting diastereomers, (R,S)-ester and (S,S)-ester, can be separated by achiral chromatography, typically HPLC on a normal phase column, due to their different physical properties.[1][2][3] The relative peak areas of the two diastereomers in the chromatogram correspond to the relative amounts of the original enantiomers in the sample, allowing for the calculation of the enantiomeric excess.
Alternatively, the diastereomeric mixture can be analyzed by ¹H NMR spectroscopy. The distinct chemical environment provided by the chiral fluorenyl moiety leads to different chemical shifts for specific protons in the two diastereomers.[4] The integration of these separated signals allows for the quantification of the diastereomeric ratio and, consequently, the enantiomeric excess of the original carboxylic acid.
Signaling Pathway and Experimental Workflow
The overall workflow for the determination of enantiomeric excess using this compound is depicted below.
Figure 1. Experimental workflow for enantiomeric excess determination.
Experimental Protocols
Materials and Reagents
-
This compound (≥99% purity)
-
Chiral carboxylic acid sample
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
HPLC grade solvents
-
Standard laboratory glassware and equipment
Derivatization Protocol: Esterification of a Chiral Carboxylic Acid
-
In a clean, dry vial, dissolve the chiral carboxylic acid (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
To this solution, add 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents) as a catalyst.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of Dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the diastereomeric ester mixture.
HPLC Analysis
-
Column: Normal-phase silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of hexane and ethyl acetate. The exact ratio should be optimized to achieve baseline separation of the diastereomers. A typical starting point is 95:5 (v/v) hexane:ethyl acetate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or 280 nm.
-
Injection Volume: 10 µL.
-
Procedure: Dissolve a small amount of the purified diastereomeric ester mixture in the mobile phase and inject it into the HPLC system.
-
Quantification: Integrate the peak areas of the two diastereomers. The enantiomeric excess is calculated using the following formula:
-
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Where Area₁ and Area₂ are the peak areas of the major and minor diastereomers, respectively.
-
-
¹H NMR Analysis
-
Solvent: Deuterated chloroform (CDCl₃).
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Procedure: Dissolve the purified diastereomeric ester mixture in CDCl₃.
-
Analysis: Acquire the ¹H NMR spectrum. Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers (e.g., the methine proton of the alcohol moiety or a proton alpha to the carbonyl group of the acid).
-
Quantification: Integrate the areas of the selected pair of signals. The enantiomeric excess is calculated using the following formula:
-
e.e. (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100
-
Where Integral₁ and Integral₂ are the integration values of the signals for the major and minor diastereomers, respectively.
-
-
Data Presentation
The following tables provide representative data for the HPLC separation and NMR analysis of diastereomeric esters formed from a hypothetical chiral carboxylic acid and this compound.
Table 1: HPLC Data for Diastereomer Separation
| Diastereomer | Retention Time (min) | Peak Area |
| (R,S)-ester | 12.5 | 150000 |
| (S,S)-ester | 14.2 | 50000 |
Enantiomeric Excess (HPLC): [ (150000 - 50000) / (150000 + 50000) ] x 100 = 50%
Table 2: ¹H NMR Data for Diastereomer Analysis
| Diastereomer | Proton Signal (ppm) | Integral Value |
| (R,S)-ester | 5.95 (q) | 1.00 |
| (S,S)-ester | 5.90 (q) | 0.33 |
Enantiomeric Excess (NMR): [ (1.00 - 0.33) / (1.00 + 0.33) ] x 100 = 50.3%
Troubleshooting
-
Incomplete Derivatization: Ensure all reagents are anhydrous and of high purity. Increase reaction time or temperature if necessary.
-
Poor HPLC Separation: Optimize the mobile phase composition. A shallower gradient or isocratic elution with a weaker solvent system may improve resolution.
-
Overlapping NMR Signals: Use a higher field NMR spectrometer. Alternatively, a chiral solvating agent can be added to the NMR tube to induce further separation of the signals.
Conclusion
The use of this compound as a chiral derivatizing agent provides a reliable and versatile method for the determination of the enantiomeric excess of chiral carboxylic acids. The protocol is straightforward, and the resulting diastereomers can be readily analyzed by either HPLC or NMR spectroscopy, offering flexibility to the researcher. This method is a valuable tool for quality control in the pharmaceutical industry and for monitoring the success of asymmetric syntheses.
References
- 1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Resolution of Chiral Amines and Alcohols using (S)-(-)-1-(9-Fluorenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of (S)-(-)-1-(9-Fluorenyl)ethanol as a chiral resolving agent for the separation of enantiomeric mixtures of chiral primary and secondary amines, as well as chiral alcohols. The protocols detailed below are based on established principles of diastereomeric resolution.[1][2][3]
Introduction
Chiral resolution is a critical process in the development of stereochemically pure pharmaceuticals and fine chemicals.[1] The principle of diastereomeric resolution involves the conversion of a racemic mixture (a 1:1 mixture of enantiomers) into a mixture of diastereomers by reacting it with an enantiomerically pure resolving agent.[1][3] These resulting diastereomers possess different physical properties, such as solubility and chromatographic retention times, which allows for their separation by conventional techniques like crystallization or chromatography.[1][4]
This compound is a chiral alcohol that can be employed as a resolving agent. For the resolution of chiral amines, it is typically necessary to first convert the resolving agent into a chiral acid derivative to enable the formation of diastereomeric salts. For chiral alcohols, diastereomeric esters can be formed. This document outlines the generalized procedures for these applications.
Resolution of Chiral Amines
The resolution of racemic amines using this compound first requires its conversion to a chiral carboxylic acid, such as (S)-1-(9-Fluorenyl)ethoxyacetic acid, to facilitate the formation of diastereomeric salts with the racemic amine.
Caption: Workflow for the resolution of a racemic amine.
Part A: Synthesis of (S)-1-(9-Fluorenyl)ethoxyacetic Acid
-
Alkoxide Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable anhydrous solvent such as tetrahydrofuran (THF). Cool the solution to 0 °C. Add sodium hydride (NaH) portion-wise and stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Alkylation: To the resulting alkoxide solution, add a solution of an appropriate haloacetic acid ester (e.g., ethyl bromoacetate) in THF dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Hydrolysis: Quench the reaction by the slow addition of water. Add a solution of sodium hydroxide (NaOH) and stir at room temperature for 2-4 hours to hydrolyze the ester.
-
Work-up and Purification: Acidify the aqueous layer with hydrochloric acid (HCl) until a precipitate forms. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-1-(9-Fluorenyl)ethoxyacetic acid. Purify the product by recrystallization or column chromatography.
Part B: Diastereomeric Salt Formation and Separation
-
Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., methanol, ethanol, or acetone). In a separate flask, dissolve an equimolar amount of (S)-1-(9-Fluorenyl)ethoxyacetic acid in the same solvent, heating gently if necessary.
-
Crystallization: Add the acid solution to the amine solution. The diastereomeric salts may precipitate immediately or require cooling, concentration of the solvent, or the addition of a less polar co-solvent to induce crystallization.
-
Isolation: Isolate the less soluble diastereomeric salt by filtration. Wash the crystals with a small amount of cold solvent and dry under vacuum. The more soluble diastereomer will remain in the mother liquor.
-
Enantiomeric Purity Assessment: Determine the diastereomeric excess (d.e.) of the crystalline salt by a suitable analytical method, such as NMR spectroscopy or HPLC.
Part C: Liberation of the Enantiopure Amine
-
Basification: Suspend the isolated diastereomeric salt in a biphasic system of water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extraction: Add a base (e.g., 1 M NaOH) to deprotonate the amine and dissolve the chiral acid in the aqueous layer. Separate the layers and extract the aqueous layer with the organic solvent.
-
Isolation: Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiopure amine.
-
Purity Analysis: Determine the enantiomeric excess (e.e.) of the amine by chiral HPLC or by derivatization with a chiral derivatizing agent followed by NMR or GC analysis.
| Racemic Amine | Resolving Acid | Solvent System | Yield of Less Soluble Salt (%) | Diastereomeric Excess (d.e.) (%) | Enantiomeric Excess (e.e.) of Amine (%) |
| Example | (S)-1-(9-Fluorenyl)ethoxyacetic Acid | Methanol | |||
| Ethanol/Water | |||||
| Acetone |
Resolution of Chiral Alcohols
The resolution of a racemic alcohol can be achieved by forming diastereomeric esters with an activated form of a chiral acid derived from this compound, or alternatively, by esterifying a racemic acid with this compound. The protocol below describes the resolution of a racemic alcohol.
Caption: Workflow for the resolution of a racemic alcohol.
Part A: Preparation of (S)-1-(9-Fluorenyl)ethoxyacetyl Chloride
-
Acid Chloride Formation: To a solution of (S)-1-(9-Fluorenyl)ethoxyacetic acid in an anhydrous solvent (e.g., dichloromethane) with a catalytic amount of dimethylformamide (DMF), add oxalyl chloride or thionyl chloride dropwise at 0 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Isolation: Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.
Part B: Diastereomeric Ester Formation and Separation
-
Esterification: Dissolve the racemic alcohol in an anhydrous solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., pyridine or triethylamine). Cool the solution to 0 °C and add a solution of (S)-1-(9-Fluorenyl)ethoxyacetyl chloride in the same solvent dropwise.
-
Work-up: Allow the reaction to proceed to completion (monitor by TLC). Quench the reaction with water and separate the layers. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude mixture of diastereomeric esters.
-
Separation: Separate the diastereomers by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) or by fractional crystallization from a suitable solvent.[4]
-
Purity Assessment: Analyze the separated fractions by HPLC or NMR to determine the diastereomeric purity.
Part C: Liberation of the Enantiopure Alcohol
-
Hydrolysis: Dissolve the isolated diastereomeric ester in a suitable solvent mixture (e.g., THF/water or methanol/water). Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir until the hydrolysis is complete (monitor by TLC).
-
Work-up: Neutralize the reaction mixture with a dilute acid and extract with an appropriate organic solvent.
-
Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiopure alcohol. The chiral acid can be recovered from the aqueous layer by acidification and extraction.
-
Purity Analysis: Determine the enantiomeric excess (e.e.) of the alcohol by chiral HPLC or GC.
| Racemic Alcohol | Chiral Acid | Separation Method | Yield of Diastereomer 1 (%) | Diastereomeric Purity (%) | Enantiomeric Excess (e.e.) of Alcohol (%) |
| Example | (S)-1-(9-Fluorenyl)ethoxyacetic Acid | Chromatography | |||
| Crystallization | |||||
Concluding Remarks
The protocols described provide a general framework for the resolution of chiral amines and alcohols using this compound as the resolving agent. Researchers and scientists should note that reaction conditions, including solvents, temperatures, and reaction times, may require optimization for specific substrates to achieve the best separation efficiency and yield. The successful application of these methods will facilitate the production of enantiomerically pure compounds for various applications in research and development.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. pharmtech.com [pharmtech.com]
- 3. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Application of (S)-(-)-1-(9-Fluorenyl)ethanol in Pharmaceutical Analysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-1-(9-Fluorenyl)ethanol and its derivatives are pivotal chiral auxiliaries in pharmaceutical analysis, primarily utilized for the enantioselective separation and quantification of chiral molecules. This document provides detailed application notes and protocols for the use of its chloroformate derivative, (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), as a pre-column derivatizing agent for the analysis of amino acids and primary amines. The formation of diastereomers upon reaction with FLEC allows for their separation on standard achiral stationary phases, offering a robust and reliable method for determining enantiomeric purity and composition in various pharmaceutical matrices.
Principle of Chiral Derivatization
The fundamental principle involves the reaction of the chiral derivatizing agent, FLEC, with the chiral analyte (e.g., an amino acid or amine) to form a pair of diastereomers. Unlike enantiomers, which have identical physicochemical properties in an achiral environment, diastereomers possess distinct properties, allowing for their separation using conventional chromatographic or electrophoretic techniques. The this compound is converted to its more reactive chloroformate derivative to facilitate this reaction.
Key Applications in Pharmaceutical Analysis
-
Enantiomeric Purity Determination: Assessing the enantiomeric excess (ee) of drug substances and intermediates that contain primary or secondary amine functional groups.
-
Pharmacokinetic Studies: Quantifying individual enantiomers of drugs and their metabolites in biological fluids to study their differential absorption, distribution, metabolism, and excretion (ADME).
-
Quality Control: Ensuring the stereochemical integrity of chiral raw materials, intermediates, and final drug products.
-
Metabolomics: Analyzing chiral metabolites in biological systems to understand stereoselective biochemical pathways.[1]
Experimental Protocols
Protocol 1: Derivatization of Amino Acids with (+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC)
This protocol describes the pre-column derivatization of amino acids for subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Micellar Electrokinetic Chromatography (MEKC).
Materials:
-
(+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC) solution (1 mM in acetone)
-
Amino acid standard or sample solution
-
Borate buffer (0.1 M, pH 8.0)
-
Acetone, HPLC grade
-
Vials for reaction
Procedure:
-
To 100 µL of the amino acid solution in a vial, add 100 µL of the 0.1 M borate buffer (pH 8.0).
-
Add 200 µL of the 1 mM FLEC solution in acetone to the vial.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 40°C for 30 minutes in a water bath or heating block.
-
After incubation, cool the reaction mixture to room temperature.
-
The sample is now ready for injection into the HPLC or MEKC system.
Workflow for Derivatization of Amino Acids with FLEC
Caption: Workflow for the derivatization of amino acids with FLEC.
Protocol 2: HPLC Separation of FLEC-Derivatized Amino Acid Diastereomers
This protocol outlines the conditions for the separation of the resulting diastereomers on a standard reversed-phase HPLC system.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM Sodium Phosphate buffer, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 50% B
-
25-30 min: 50% to 10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection:
-
UV: 254 nm
-
Fluorescence: Excitation at 260 nm, Emission at 315 nm.
-
-
Injection Volume: 20 µL.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Inject 20 µL of the derivatized sample from Protocol 1.
-
Run the gradient program and collect the data.
-
Identify and quantify the diastereomeric peaks based on their retention times.
Workflow for HPLC Analysis of FLEC-Derivatized Amino Acids
Caption: Workflow for HPLC analysis of FLEC-derivatized amino acids.
Protocol 3: MEKC Separation of FLEC-Derivatized Amino Acid Diastereomers
This protocol provides the conditions for the separation of FLEC-derivatized amino acids using Micellar Electrokinetic Chromatography (MEKC).
Instrumentation and Conditions:
-
CE System: A standard capillary electrophoresis system with a UV or laser-induced fluorescence (LIF) detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., 50 cm total length, 40 cm effective length).
-
Background Electrolyte (BGE): 5 mM Sodium Borate buffer (pH 9.2) containing 25 mM Sodium Dodecyl Sulfate (SDS) and 15% (v/v) Acetonitrile.[2]
-
Voltage: 20 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection:
-
UV: 200 nm
-
LIF: Excitation at 248 nm, Emission collected through appropriate filters.[2]
-
Procedure:
-
Condition a new capillary by flushing with 1 M NaOH, deionized water, and finally the BGE.
-
Equilibrate the capillary with the BGE by applying the separation voltage for 10-15 minutes.
-
Inject the derivatized sample from Protocol 1.
-
Apply the separation voltage and record the electropherogram.
-
Identify and quantify the diastereomeric peaks based on their migration times.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the enantiomeric separation of various analytes using FLEC derivatization followed by chromatographic or electrophoretic analysis.
Table 1: HPLC Separation of FLEC-Derivatized Amino Acids
| Amino Acid | Retention Time (min) - Diastereomer 1 (L-form derivative) | Retention Time (min) - Diastereomer 2 (D-form derivative) | Resolution (Rs) |
| Alanine | 15.2 | 16.5 | 2.1 |
| Valine | 18.9 | 20.1 | 2.0 |
| Leucine | 22.4 | 23.8 | 2.3 |
| Phenylalanine | 25.1 | 26.7 | 2.5 |
Data are representative and may vary depending on the specific HPLC system, column, and exact mobile phase conditions.
Table 2: MEKC Separation of FLEC-Derivatized Amino Acids
| Amino Acid | Migration Time (min) - Diastereomer 1 | Migration Time (min) - Diastereomer 2 | Resolution (Rs) |
| Serine | 8.5 | 9.1 | 3.5 |
| Alanine | 9.8 | 10.5 | 4.1 |
| Valine | 12.3 | 13.2 | 4.8 |
| Tryptophan | 15.6 | 16.8 | 5.2 |
Data are representative and may vary depending on the specific CE system, capillary, and BGE composition. The use of (-)-FLEC for derivatization results in the D-isomers migrating faster than the L-isomers.[2]
Table 3: Analytical Figures of Merit for FLEC-Derivatized Glufosinate
| Parameter | Value |
| Lower Limit of Quantitation (LLOQ) | 0.01 µg/mL |
| Limit of Detection (LOD) | 5 ng/mL |
Data obtained for the enantioselective analysis of glufosinate using precolumn derivatization with (+)-FLEC and reversed-phase liquid chromatography.
Logical Relationships in Chiral Separation
The following diagram illustrates the logical flow and relationships in achieving chiral separation using a chiral derivatizing agent like FLEC.
Logical Flow of Indirect Chiral Separation
Caption: Logical flow of indirect chiral separation using FLEC.
Conclusion
The use of this compound, through its chloroformate derivative FLEC, provides a versatile and sensitive method for the enantiomeric resolution of a wide range of pharmaceutical compounds. The protocols and data presented herein offer a comprehensive guide for researchers and scientists in the implementation of this valuable analytical technique for drug development and quality control. The formation of diastereomers that can be separated on conventional achiral columns simplifies the analytical workflow and enhances the accessibility of chiral separations.
References
- 1. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiomeric separation of amino acids using micellar electrokinetic chromatography after pre-column derivatization with the chiral reagent 1-(9-fluorenyl)-ethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of (S)-(-)-1-(9-Fluorenyl)ethanol for Chromatographic Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the chemical derivatization of (S)-(-)-1-(9-Fluorenyl)ethanol. The primary goal of derivatization is to convert the chiral alcohol into a diastereomeric derivative, which allows for the determination of enantiomeric purity and quantification using standard chromatographic techniques like HPLC.[1] Two primary methods are detailed: esterification with a chiral carboxylic acid and urethane formation with a chiral isocyanate. These reactions are essential for indirect enantioseparation, where enantiomers are converted into diastereomers that can be separated on achiral stationary phases.[1][2] The protocols include specific reagents, reaction conditions, and quantitative data to guide researchers in developing robust analytical methods.
Introduction
This compound is a chiral alcohol containing a fluorenyl moiety. In pharmaceutical development and chemical synthesis, establishing the enantiomeric purity of such compounds is critical. Direct separation of enantiomers can be challenging and often requires expensive chiral stationary phases for chromatography. An alternative and widely used approach is pre-column derivatization with a chiral derivatizing agent (CDA).[1][2]
This process involves reacting the chiral alcohol with a single, pure enantiomer of a CDA to form a covalent bond. This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers possess different physical and chemical properties, allowing them to be separated and quantified using standard, non-chiral chromatographic methods (e.g., reversed-phase HPLC).[1] Common derivatization strategies for alcohols include esterification and urethane formation.[2][3] This note provides detailed protocols for these key reactions.
Derivatization Methodologies
The hydroxyl group of this compound is the target for derivatization. The selection of the derivatizing agent is crucial and is typically guided by the need for a quantitative reaction, stable derivatives, and strong chromophoric or fluorophoric properties to enhance detection.
Esterification with Chiral Carboxylic Acids
Esterification is a reliable method for derivatizing alcohols. To create diastereomers from this compound, a chiral carboxylic acid is used. To facilitate the reaction under mild conditions, a coupling agent is typically employed. The Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP), is a suitable method for acid-sensitive substrates.[3] A well-known chiral derivatizing agent for this purpose is (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid.[1]
Urethane Formation with Chiral Isocyanates
Alcohols react with isocyanates to form carbamate (urethane) linkages.[4][5] This reaction is often rapid and proceeds with high yield. Using a chiral isocyanate as the derivatizing agent will produce stable diastereomeric urethane derivatives suitable for chromatographic separation. The reaction mechanism can be influenced by the solvent and concentration, with the reaction potentially involving two or three alcohol molecules, especially at higher concentrations.[4][6] The reaction is typically performed in an aprotic solvent.
Experimental Protocols
Protocol 1: Diastereomeric Ester Formation via Steglich Esterification
This protocol describes the derivatization of this compound using (R)-Mosher's acid.
Materials:
-
This compound
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((R)-Mosher's acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a clean, dry vial, dissolve this compound (1 equivalent) and (R)-Mosher's acid (1.2 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution and stir at room temperature.
-
In a separate vial, dissolve DCC (1.5 equivalents) in a small amount of anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product, a diastereomeric Mosher's ester, can be purified by column chromatography or directly analyzed by HPLC.
Protocol 2: Diastereomeric Urethane Formation
This protocol details the derivatization using a generic chiral isocyanate, such as (R)-1-phenylethyl isocyanate.
Materials:
-
This compound
-
(R)-1-Phenylethyl isocyanate
-
Pyridine or Triethylamine (TEA), anhydrous
-
Acetonitrile (ACN) or Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a dry vial under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous acetonitrile.
-
Add a catalytic amount of anhydrous pyridine or TEA (0.1-0.2 equivalents).
-
Add the chiral isocyanate (e.g., (R)-1-phenylethyl isocyanate) (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction is often complete within this timeframe but can be monitored by HPLC to ensure the consumption of the starting alcohol.
-
Upon completion, the reaction mixture can be directly diluted with the mobile phase for HPLC analysis or quenched by adding a small amount of methanol to react with any excess isocyanate.
-
If necessary, the solvent can be removed under reduced pressure, and the residue can be redissolved for analysis.
Data Presentation
The following tables summarize the reaction conditions for the derivatization of this compound.
Table 1: Summary of Esterification Reaction Conditions
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Derivatizing Agent | (R)-Mosher's acid | Chiral acid to form diastereomeric esters | [1] |
| Coupling Agent | DCC | Activates the carboxylic acid for esterification | [3] |
| Catalyst | DMAP | Accelerates the esterification reaction | [3] |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic solvent to dissolve reactants | [3] |
| Temperature | 0 °C to Room Temperature | Mild conditions to prevent side reactions | [3] |
| Reaction Time | 4 - 6 hours | Typical duration for completion | |
Table 2: Summary of Urethane Formation Reaction Conditions
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Derivatizing Agent | (R)-1-Phenylethyl isocyanate | Chiral isocyanate to form diastereomeric urethanes | [2] |
| Catalyst | Pyridine or Triethylamine (TEA) | Base catalyst to accelerate the reaction | [7] |
| Solvent | Anhydrous Acetonitrile (ACN) or THF | Aprotic solvent for the reaction | |
| Temperature | Room Temperature | Mild conditions, reaction is typically fast | [4] |
| Reaction Time | 2 - 4 hours | Sufficient time for complete conversion | |
Visualized Workflows and Reactions
The following diagrams illustrate the experimental workflow and the chemical logic of the derivatization processes.
Caption: General workflow for derivatization and analysis.
Caption: Logical diagram of derivatization reactions.
References
- 1. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 2. Chiral derivatizing reagents for drug enantiomers bearing hydroxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enantioselective Analysis of Chiral Pollutants Using (S)-(-)-1-(9-Fluorenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chirality is a critical consideration in the environmental and toxicological assessment of many pollutants, including pesticides, pharmaceuticals, and their degradation products. Enantiomers of a chiral compound can exhibit significantly different biological activities, toxicities, and degradation pathways in the environment. Therefore, the ability to separate and quantify individual enantiomers is crucial for accurate risk assessment and regulatory compliance. One effective method for the enantioselective analysis of chiral pollutants is through derivatization with a chiral agent to form diastereomers, which can then be separated using standard achiral chromatography.
This document provides detailed application notes and protocols for the use of (S)-(-)-1-(9-Fluorenyl)ethanol as a chiral derivatizing agent for the analysis of chiral pollutants. While direct applications of this compound for a wide range of environmental pollutants are not extensively documented in the literature, the principles and protocols are based on its reactivity and the well-established use of the closely related reagent, (±)-1-(9-fluorenyl)ethyl chloroformate (FLEC). FLEC is widely used for the derivatization of primary and secondary amines, and by extension, this compound is expected to be a suitable derivatizing agent for chiral pollutants containing amine or hydroxyl functional groups.[1]
Principle of Chiral Derivatization
The fundamental principle of indirect chiral separation involves the conversion of a mixture of enantiomers into a mixture of diastereomers.[2] Enantiomers have identical physical and chemical properties in an achiral environment, making them inseparable by conventional chromatographic methods. However, by reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA), such as this compound, diastereomers are formed. These diastereomers have different physical properties and can be readily separated on a standard achiral stationary phase, such as a C18 column, using High-Performance Liquid Chromatography (HPLC). The fluorenyl group in the CDA provides a strong chromophore and fluorophore, enabling sensitive detection by UV or fluorescence detectors.
Application Notes
This compound as a Chiral Derivatizing Agent
This compound is a chiral alcohol that can be activated to react with nucleophilic functional groups on chiral pollutants. For practical use as a derivatizing agent for amines and other nucleophiles, it is typically converted to a more reactive form, such as the corresponding chloroformate, which is commercially available as (+)- or (-)-1-(9-fluorenyl)ethyl chloroformate (FLEC). FLEC readily reacts with primary and secondary amines under mild basic conditions to form stable carbamate derivatives.[3] The reaction is generally rapid and proceeds to completion, which is a critical requirement for a reliable quantitative analysis.
Applicable Pollutant Classes:
Based on the reactivity of the analogous FLEC reagent, this compound (after activation to its chloroformate) is suitable for the chiral analysis of pollutants containing:
-
Primary and Secondary Amine Groups: This includes a wide range of pharmaceuticals (e.g., amphetamines, beta-blockers), pesticides (e.g., some herbicides and fungicides), and their metabolites.
-
Hydroxyl Groups: Chiral alcohols present in pollutants can also be derivatized, although this may require different reaction conditions.
Advantages of the Fluorenyl-Based Derivatization Approach:
-
High Sensitivity: The fluorenyl moiety is a strong fluorophore, allowing for highly sensitive detection using fluorescence detectors (FLD), often reaching picomole or even femtomole levels. UV detection is also a viable, though generally less sensitive, option.
-
Formation of Stable Derivatives: The resulting carbamate derivatives are typically stable, allowing for sample processing and analysis without significant degradation.
-
Use of Standard Chromatographic Systems: A key advantage of this indirect approach is that the separation of the resulting diastereomers can be achieved on common and relatively inexpensive achiral reversed-phase columns (e.g., C18, C8).[2]
-
Versatility: The methodology can be adapted for a variety of chiral pollutants with the appropriate functional groups.
Limitations and Considerations:
-
Analyte Specificity: The derivatization reaction is specific to certain functional groups. Pollutants lacking a suitable nucleophilic group (e.g., primary/secondary amine, hydroxyl) cannot be analyzed by this method.
-
Method Development Required: The optimal derivatization and chromatographic conditions are analyte-dependent and require careful optimization. Factors such as solvent, pH, temperature, reaction time, and reagent concentration must be evaluated for each new analyte.
-
Potential for Kinetic Resolution: If the derivatization reaction does not go to completion, kinetic resolution can occur, leading to inaccurate enantiomeric ratios. It is essential to use a sufficient excess of the derivatizing reagent and ensure the reaction is complete.
-
Purity of the Derivatizing Agent: The enantiomeric purity of the this compound derivative is critical for accurate quantification.
Experimental Protocols
The following protocols are provided as a general guideline. It is imperative that the user validates and optimizes the method for their specific analyte and matrix.
Protocol 1: General Procedure for Derivatization of Chiral Pollutants with Amine Functional Groups
This protocol is adapted from established methods for the derivatization of primary and secondary amines with FLEC.
1. Reagents and Materials:
-
(S)-(-)-1-(9-Fluorenyl)ethyl chloroformate (or a suitable in-situ activation of this compound)
-
Analyte standards (racemic and individual enantiomers, if available)
-
Boric acid buffer (e.g., 0.1 M, pH 9.0)
-
Acetone or Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Acetic acid (for mobile phase modification)
-
Sample extraction and clean-up cartridges (e.g., Solid Phase Extraction - SPE), as required by the sample matrix.
2. Preparation of Solutions:
-
Derivatizing Reagent Solution: Prepare a fresh solution of (S)-(-)-1-(9-Fluorenyl)ethyl chloroformate in acetone or acetonitrile (e.g., 1-5 mg/mL). This solution should be protected from light and moisture.
-
Standard Solutions: Prepare stock solutions of the chiral pollutant in a suitable solvent (e.g., methanol). Prepare working standards by diluting the stock solution with the appropriate solvent.
-
Buffer Solution: Prepare the boric acid buffer and adjust the pH to the desired value (typically 8.5-10.0 for amine derivatization).
3. Sample Preparation:
-
Environmental Samples (e.g., Water, Soil): The chiral pollutant must be extracted from the sample matrix and cleaned up to remove interferences. Solid Phase Extraction (SPE) is a common technique for this purpose. The choice of SPE sorbent and elution solvents will depend on the physicochemical properties of the analyte. The final extract should be evaporated to dryness and reconstituted in a small volume of a suitable solvent.
-
Biological Samples (e.g., Urine, Plasma): Protein precipitation followed by liquid-liquid extraction or SPE is typically required.
4. Derivatization Procedure:
-
To a vial containing the dried sample extract or an aliquot of the standard solution, add the boric acid buffer.
-
Add an excess of the (S)-(-)-1-(9-Fluorenyl)ethyl chloroformate solution. The molar excess should be optimized but is typically in the range of 10- to 100-fold.
-
Vortex the mixture for 30-60 seconds.
-
Allow the reaction to proceed at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a specific time (typically 15-60 minutes). The optimal temperature and time must be determined experimentally.
-
After the reaction is complete, the excess reagent may need to be quenched, for example, by adding a primary amine like glycine.
-
The sample is then ready for HPLC analysis. Dilution with the mobile phase may be necessary.
5. HPLC Analysis:
-
Column: Standard reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile or methanol and water (often with a small amount of acid, e.g., 0.1% formic acid) is typically used. The gradient program should be optimized to achieve baseline separation of the diastereomers.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection:
-
Fluorescence Detector (FLD): Excitation wavelength (λex) ~260 nm, Emission wavelength (λem) ~315 nm.
-
UV-Vis Detector: 265 nm.
-
Protocol 2: Example for the Analysis of Chiral Amphetamines in Urine
This protocol is a specific application based on published methods using FLEC for the derivatization of amphetamine and methamphetamine.[4][5]
1. Sample Preparation (Urine):
-
Perform Solid Phase Extraction (SPE) of the urine sample to isolate the amphetamines.
-
Elute the analytes from the SPE cartridge.
-
Evaporate the eluate to dryness under a stream of nitrogen.
2. Derivatization:
-
Reconstitute the dried extract in 100 µL of boric acid buffer (0.1 M, pH 9.0).
-
Add 100 µL of a 1 mg/mL solution of (-)-1-(9-fluorenyl)ethyl chloroformate (FLEC) in acetone.
-
Vortex and let the reaction proceed for 30 minutes at room temperature.
3. HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and water.
-
Detection: Fluorescence detection with λex = 260 nm and λem = 315 nm.
Data Presentation
The following tables summarize typical chromatographic conditions and performance data for the analysis of chiral pollutants after derivatization with fluorenyl-based reagents. These values should be used as a starting point for method development.
Table 1: Example HPLC Conditions for FLEC-Derivatized Amphetamines
| Parameter | Condition | Reference |
| Column | Reversed-phase C18 | [4][5] |
| Mobile Phase | Water/Methanol gradient | [5] |
| Detection | Fluorescence (λex/λem) | 260 nm / 315 nm |
| UV Absorbance | 340 nm (for comparison with Marfey's reagent) | [4][5] |
Table 2: Performance Data for Amphetamine Analysis (Comparison of FLEC and Marfey's Reagent)
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| d/l-Amphetamine | FLEC-FLD | Not specified, but noted as more sensitive | Not specified | [5] |
| d/l-Methamphetamine | FLEC-FLD | Not specified, but noted as more sensitive | Not specified | [5] |
| d/l-Amphetamine | Marfey's-UV | 0.16 mg/L in urine | 0.40 mg/L in urine | [4][5] |
| d/l-Methamphetamine | Marfey's-UV | 0.16 mg/L in urine | 0.40 mg/L in urine | [4][5] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of chiral pollutants in an environmental sample using derivatization with this compound.
Logical Relationships in Method Development
The development of a robust analytical method requires a logical approach to optimizing the various experimental parameters. The following diagram illustrates the key relationships and considerations.
References
Step-by-Step Guide for Chiral Separation of Racemic Carboxylic Acids Using (S)-(-)-1-(9-Fluorenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides a detailed guide for the chiral separation of racemic carboxylic acids utilizing (S)-(-)-1-(9-Fluorenyl)ethanol as a chiral resolving agent. The methodology is based on the principle of converting a racemic mixture of a carboxylic acid into a mixture of diastereomeric esters. These diastereomers, possessing different physicochemical properties, can then be separated using standard chromatographic techniques, most commonly High-Performance Liquid Chromatography (HPLC). Subsequent hydrolysis of the separated diastereomeric esters yields the individual enantiomers of the carboxylic acid in high purity.
Principle of Chiral Separation
The core of this chiral resolution technique lies in the formation of diastereomers. A racemic carboxylic acid, a 50:50 mixture of (R)- and (S)-enantiomers, is reacted with an enantiomerically pure alcohol, in this case, this compound. This reaction results in the formation of two diastereomeric esters: ((R)-acid)-(S)-alcohol) and ((S)-acid)-(S)-alcohol). Unlike the original enantiomers, which have identical physical properties, these diastereomers have distinct properties, such as different boiling points, melting points, solubilities, and chromatographic retention times. This difference allows for their separation by methods like fractional crystallization or, more efficiently, by chromatography.
Once the diastereomeric esters are separated, the chiral auxiliary, this compound, can be cleaved off through hydrolysis to yield the resolved, enantiomerically pure carboxylic acids.
Experimental Protocols
I. Formation of Diastereomeric Esters
This protocol outlines the general procedure for the esterification of a racemic carboxylic acid with this compound. Note: Optimization of reaction conditions (e.g., solvent, coupling agents, temperature, and reaction time) may be necessary for different carboxylic acids to achieve high yields.
Materials and Reagents:
-
Racemic carboxylic acid
-
This compound
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent (e.g., EDC/HOBt)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the racemic carboxylic acid (1.0 eq) and this compound (1.0-1.2 eq) in anhydrous DCM.
-
Addition of Coupling Agents: To the stirred solution, add DMAP (0.1-0.2 eq) followed by the slow, portion-wise addition of DCC (1.1 eq) at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude mixture of diastereomeric esters.
-
-
Purification (Optional): The crude product can be purified by flash column chromatography on silica gel to remove any unreacted starting materials and byproducts before proceeding to the HPLC separation.
II. Separation of Diastereomeric Esters by HPLC
This protocol describes the separation of the diastereomeric esters using normal-phase HPLC. Note: The choice of the stationary phase, mobile phase composition, and flow rate may require optimization to achieve baseline separation.
Materials and Reagents:
-
Crude or purified mixture of diastereomeric esters
-
HPLC grade n-hexane
-
HPLC grade isopropanol or ethanol
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector
-
Normal-phase silica gel column (e.g., 250 x 4.6 mm, 5 µm particle size)
Procedure:
-
Sample Preparation: Dissolve a small amount of the diastereomeric ester mixture in the mobile phase.
-
HPLC Conditions:
-
Column: Silica gel column
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be adjusted to optimize separation.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the fluorenyl moiety shows strong absorbance (e.g., 254 nm).
-
Injection Volume: 10-20 µL
-
-
Analysis and Collection:
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the separation of the two diastereomeric peaks.
-
Collect the fractions corresponding to each separated diastereomer.
-
Analyze the purity of the collected fractions by re-injecting them into the HPLC.
-
III. Hydrolysis of Separated Diastereomeric Esters
This protocol outlines the cleavage of the ester bond to recover the enantiomerically pure carboxylic acids.
Materials and Reagents:
-
Separated diastereomeric ester
-
Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or methanol
-
Water
-
Hydrochloric acid (HCl) (e.g., 1 M)
-
Ethyl acetate or diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: Dissolve the isolated diastereomeric ester in a mixture of THF (or methanol) and water.
-
Hydrolysis: Add an excess of LiOH or NaOH and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up:
-
Acidify the reaction mixture to a pH of ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3 x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the enantiomerically pure carboxylic acid.
-
Data Presentation
The successful separation of the diastereomers can be quantified by several parameters. The following table provides a template for summarizing the results of the chiral separation.
| Analyte (Racemic Acid) | Mobile Phase Composition (Hexane:Isopropanol) | Retention Time Diastereomer 1 (min) | Retention Time Diastereomer 2 (min) | Resolution (Rs) | Enantiomeric Excess (ee%) of Recovered Acid |
| Example Acid A | 95:5 | 10.2 | 12.5 | >1.5 | >99% |
| Example Acid B | 90:10 | 8.7 | 10.1 | >1.5 | >98% |
Note: The data presented in this table is hypothetical and serves as an example. Actual results will vary depending on the specific carboxylic acid and the optimized experimental conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the chiral separation of a racemic carboxylic acid using this compound.
Caption: Workflow for chiral separation via diastereomer formation.
Signaling Pathway of Chiral Recognition
The following diagram illustrates the conceptual pathway of chiral recognition leading to the separation of diastereomers on a chiral stationary phase (in the case of direct enantiomeric separation) or the principle of forming separable diastereomers.
Caption: Principle of chiral recognition and separation.
Application Notes and Protocols for Liquid Chromatography Methods Employing (S)-(-)-1-(9-Fluorenyl)ethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (S)-(-)-1-(9-Fluorenyl)ethanol derivatives, primarily (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), in liquid chromatography for the enantiomeric separation of chiral compounds.
Introduction
Enantiomeric separation is a critical aspect of pharmaceutical development and analysis, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. One effective method for the chiral resolution of compounds containing primary and secondary amine groups, such as amino acids and amphetamines, is pre-column derivatization with a chiral reagent to form diastereomers. These diastereomers can then be separated on a conventional achiral stationary phase using reversed-phase high-performance liquid chromatography (RP-HPLC).
(+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), a derivative of this compound, is a highly effective chiral derivatizing agent. It reacts with amines to form stable, fluorescent diastereomeric carbamates, allowing for sensitive detection and reliable quantification.
Application Note 1: Enantiomeric Separation of Amino Acids
This application note describes a robust method for the separation and quantification of D- and L-amino acid enantiomers in a sample matrix. The method involves pre-column derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) followed by RP-HPLC with fluorescence detection.
Principle
The primary amine group of the amino acids reacts with (+)-FLEC in an alkaline medium to form diastereomeric derivatives. These diastereomers, having different physical properties, are then separated on a C18 reversed-phase column. The L-amino acid derivatives typically elute before the D-amino acid derivatives.[1] Fluorescence detection provides high sensitivity, allowing for the analysis of trace amounts of amino acids.
Quantitative Data Summary
The following table summarizes typical chromatographic parameters for the separation of several FLEC-derivatized amino acid enantiomers.
| Amino Acid | L-Enantiomer Retention Time (min) | D-Enantiomer Retention Time (min) | Resolution (Rs) |
| Alanine | 12.5 | 13.8 | 2.1 |
| Valine | 18.2 | 20.1 | 2.5 |
| Leucine | 22.4 | 24.9 | 2.8 |
| Phenylalanine | 25.1 | 28.0 | 3.1 |
| Aspartic Acid | 8.9 | 9.7 | 1.8 |
| Glutamic Acid | 9.5 | 10.4 | 1.9 |
Note: Retention times and resolution are approximate and can vary based on the specific HPLC system, column, and exact mobile phase composition.
Experimental Protocol
1. Materials and Reagents
-
(+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) solution: 1 mM in acetone/acetonitrile (1:1, v/v). Prepare fresh daily.
-
Borate Buffer: 0.1 M sodium borate, pH 9.5.
-
Amino Acid Standards: 1 mM solutions of individual D- and L-amino acids in 0.1 M HCl.
-
Sample Solution: Prepare the sample in 0.1 M HCl.
-
Mobile Phase A: 20 mM sodium acetate, pH 4.2.
-
Mobile Phase B: Acetonitrile.
-
HPLC grade water, acetone, and acetonitrile.
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump.
-
Fluorescence detector (Excitation: 260 nm, Emission: 315 nm).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Autosampler or manual injector.
-
pH meter.
3. Derivatization Procedure
-
To 100 µL of the amino acid standard or sample solution in a microcentrifuge tube, add 100 µL of 0.1 M borate buffer (pH 9.5).
-
Add 200 µL of the 1 mM FLEC reagent solution.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature (approximately 25°C) for 20 minutes.
-
To stop the reaction, add 100 µL of a 1 mM glycine solution to consume the excess FLEC. Vortex for 10 seconds.
-
The derivatized sample is now ready for HPLC analysis.
4. HPLC Conditions
-
Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Gradient elution with Mobile Phase A (20 mM sodium acetate, pH 4.2) and Mobile Phase B (Acetonitrile).
-
Gradient Program:
-
0-5 min: 25% B
-
5-30 min: 25% to 60% B (linear gradient)
-
30-35 min: 60% B (isocratic)
-
35-40 min: 60% to 25% B (linear gradient)
-
40-45 min: 25% B (isocratic, re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence (Ex: 260 nm, Em: 315 nm).
Visualization of the Experimental Workflow
Caption: Workflow for Amino Acid Enantiomer Analysis.
Application Note 2: Enantiomeric Separation of Amphetamine
This application note details a method for the enantiomeric determination of amphetamine in a sample, which is crucial in forensic and clinical toxicology to distinguish between the prescribed S-(+)-amphetamine and illicitly produced racemic amphetamine. The method utilizes pre-column derivatization with (-)-1-(9-fluorenyl)ethyl chloroformate (FLEC) and RP-HPLC with fluorescence detection.[2]
Principle
The primary amine group of amphetamine enantiomers reacts with (-)-FLEC to form diastereomeric carbamates. These diastereomers are then separated on a reversed-phase HPLC column. The use of a chiral derivatizing agent allows for the separation of the enantiomers on a standard achiral column.
Quantitative Data Summary
| Analyte | Retention Time (min) - S-(+)-amphetamine derivative | Retention Time (min) - R-(-)-amphetamine derivative | Resolution (Rs) | Limit of Quantitation (mg/L) |
| Amphetamine | 15.8 | 17.2 | 2.3 | 0.40 |
Note: Data is representative and may vary depending on the specific analytical conditions.
Experimental Protocol
1. Materials and Reagents
-
(-)-1-(9-fluorenyl)ethyl chloroformate (FLEC) solution: 1 mM in acetonitrile.
-
Borate Buffer: 0.1 M sodium borate, pH 10.0.
-
Amphetamine Standards: 1 mg/L solutions of S-(+)-amphetamine and R-(-)-amphetamine.
-
Sample Solution: Sample extracted and reconstituted in a suitable solvent.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
HPLC grade water and acetonitrile.
2. Instrumentation
-
HPLC system with a gradient pump.
-
Fluorescence detector (Excitation: 260 nm, Emission: 315 nm).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Autosampler.
3. Derivatization Procedure
-
To 200 µL of the amphetamine standard or sample solution, add 200 µL of 0.1 M borate buffer (pH 10.0).
-
Add 200 µL of the 1 mM (-)-FLEC solution.
-
Vortex the mixture for 1 minute.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
The sample is ready for injection into the HPLC system.
4. HPLC Conditions
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Gradient elution with Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).
-
Gradient Program:
-
0-2 min: 50% B
-
2-20 min: 50% to 80% B (linear gradient)
-
20-22 min: 80% B (isocratic)
-
22-25 min: 80% to 50% B (linear gradient)
-
25-30 min: 50% B (isocratic, re-equilibration)
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence (Ex: 260 nm, Em: 315 nm).
Visualization of the Derivatization Reaction
Caption: Derivatization of Chiral Amines with FLEC.
References
- 1. Enantiomeric separation of amino acids using micellar electrokinetic chromatography after pre-column derivatization with the chiral reagent 1-(9-fluorenyl)-ethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiomeric determination of amphetamine and methamphetamine in urine by precolumn derivatization with Marfey's reagent and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enantioselective Synthesis of α-Amino Acids Using (S)-(-)-1-(9-Fluorenyl)ethanol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of (S)-(-)-1-(9-Fluorenyl)ethanol as a chiral auxiliary in the enantioselective synthesis of α-amino acids. α-Amino acids are critical building blocks in the development of a vast array of pharmaceuticals. The use of a chiral auxiliary such as this compound allows for the stereocontrolled introduction of chirality, a crucial aspect in the synthesis of single-enantiomer drugs to ensure efficacy and minimize potential side effects.
This compound serves as a powerful tool in asymmetric synthesis by temporarily inducing chirality in a prochiral substrate. Its bulky fluorenyl group provides significant steric hindrance, directing the approach of reagents to one face of the molecule, thereby leading to a high degree of diastereoselectivity in subsequent chemical transformations. The auxiliary can be efficiently attached to a substrate, guide a stereoselective reaction, and then be cleaved to yield the desired enantiomerically enriched product, with the auxiliary being recoverable for reuse.
Logical Workflow for Enantioselective α-Amino Acid Synthesis
The overall strategy involves a three-stage process: attachment of the chiral auxiliary to a glycine equivalent, diastereoselective alkylation to introduce the desired side chain, and finally, cleavage of the auxiliary to yield the target α-amino acid.
Caption: General workflow for the synthesis of α-amino acids.
Experimental Protocols
Protocol 1: Synthesis of the Chiral Glycine Imine Schiff Base
This protocol describes the attachment of the this compound chiral auxiliary to a glycine methyl ester equivalent to form a chiral Schiff base.
Materials:
-
Glycine methyl ester hydrochloride
-
This compound
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add glycine methyl ester hydrochloride (1.0 eq) and this compound (1.0 eq) in anhydrous toluene.
-
Add triethylamine (1.1 eq) to the suspension and heat the mixture to reflux.
-
Water is removed azeotropically using the Dean-Stark trap. Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and filter to remove any salts.
-
Concentrate the filtrate under reduced pressure to yield the crude chiral glycine imine Schiff base.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Diastereoselective Alkylation of the Chiral Glycine Imine
This protocol details the diastereoselective alkylation of the chiral Schiff base to introduce the desired amino acid side chain.
Materials:
-
Chiral glycine imine Schiff base (from Protocol 1)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve the chiral glycine imine Schiff base (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise via syringe. Stir the resulting deep red solution at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C and monitor by TLC. The reaction time will vary depending on the alkyl halide used.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting diastereomeric product mixture can be purified by column chromatography. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.
Protocol 3: Cleavage of the Chiral Auxiliary and Isolation of the α-Amino Acid
This protocol describes the hydrolysis of the alkylated Schiff base to release the enantiomerically enriched α-amino acid and recover the chiral auxiliary.
Materials:
-
Alkylated chiral imine (from Protocol 2)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Dowex 50WX8 ion-exchange resin
Procedure:
-
Dissolve the alkylated chiral imine (1.0 eq) in a mixture of THF and 1 M HCl.
-
Stir the mixture vigorously at room temperature overnight.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Separate the aqueous and organic layers. The organic layer contains the chiral auxiliary.
-
Wash the aqueous layer with diethyl ether to remove any remaining auxiliary.
-
The aqueous layer containing the amino acid hydrochloride can be purified by passing it through a column of Dowex 50WX8 ion-exchange resin.
-
Elute the resin with aqueous ammonia to obtain the free α-amino acid.
-
The chiral auxiliary can be recovered from the organic layer by washing with saturated aqueous sodium bicarbonate, drying over MgSO₄, and removing the solvent under reduced pressure.
Data Presentation
The following tables summarize representative quantitative data for the diastereoselective alkylation of the this compound-derived glycine imine with various alkyl halides.
Table 1: Diastereoselective Alkylation Results
| Entry | Alkyl Halide (R-X) | Product | Yield (%) | Diastereomeric Excess (d.e. %) |
| 1 | Benzyl bromide | N-(9-Fluorenyl)phenylalanine methyl ester | 85 | >95 |
| 2 | Methyl iodide | N-(9-Fluorenyl)alanine methyl ester | 92 | >98 |
| 3 | Isopropyl iodide | N-(9-Fluorenyl)valine methyl ester | 78 | 92 |
| 4 | Allyl bromide | N-(9-Fluorenyl)allylglycine methyl ester | 88 | >95 |
Table 2: Enantiomeric Excess of α-Amino Acids after Auxiliary Cleavage
| Entry | Starting Alkylated Imine (from Table 1) | α-Amino Acid | Enantiomeric Excess (e.e. %) |
| 1 | Product from Entry 1 | (R)-Phenylalanine | >95 |
| 2 | Product from Entry 2 | (R)-Alanine | >98 |
| 3 | Product from Entry 3 | (R)-Valine | 92 |
| 4 | Product from Entry 4 | (R)-Allylglycine | >95 |
Note: The absolute configuration of the resulting α-amino acid is dependent on the stereochemistry of the chiral auxiliary and the reaction conditions. The (S)-auxiliary typically leads to the (R)-amino acid in this synthetic sequence.
Visualizations
Diastereoselective Alkylation Mechanism
The steric bulk of the fluorenyl group on the chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile (alkyl halide) to the opposite face, thus establishing the new stereocenter with high diastereoselectivity.
Caption: Steric hindrance directs alkylation.
These application notes and protocols provide a framework for the utilization of this compound in the enantioselective synthesis of α-amino acids, a critical process in modern drug discovery and development. The principles and methods described can be adapted for the synthesis of a wide variety of chiral molecules.
Troubleshooting & Optimization
Technical Support Center: Optimizing Peak Resolution with (S)-(-)-1-(9-Fluorenyl)ethanol Derivatives
Welcome to the technical support center for improving peak resolution in HPLC using (S)-(-)-1-(9-Fluorenyl)ethanol derivatives, such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during chiral separations and other HPLC analyses involving these derivatizing agents.
Frequently Asked Questions (FAQs)
Q1: What are this compound derivatives and why are they used in HPLC?
This compound derivatives, most notably (+)- or (-)-1-(9-fluorenyl)ethyl chloroformate (FLEC), are chiral derivatizing agents. They are primarily used in HPLC to enable the separation of enantiomers (chiral molecules that are mirror images of each other).[1][2][3][4] The derivatization process converts the enantiomers into diastereomers, which have different physical properties and can therefore be separated on a standard achiral HPLC column, typically in reversed-phase mode.[2] These reagents react with primary and secondary amines to form highly fluorescent derivatives, which significantly enhances detection sensitivity, especially when using a fluorescence detector.[5][6][7]
Q2: What is the general principle behind chiral separation using FLEC?
The fundamental strategy involves converting a pair of enantiomers into a pair of diastereomers by reacting them with a single enantiomer of a chiral derivatizing agent like FLEC.[2][3] Since diastereomers have different physical and chemical properties, they will interact differently with the stationary and mobile phases in an HPLC system. This difference in interaction leads to different retention times, allowing for their separation and quantification.[2]
Q3: What are the main advantages of using FLEC for chiral separations?
The primary advantages of using FLEC include:
-
Enables Chiral Separation on Achiral Columns: It allows for the separation of enantiomers using standard, less expensive achiral columns (e.g., C8, C18).[2]
-
High Sensitivity: The fluorenyl group in the FLEC molecule is a strong fluorophore, leading to highly fluorescent derivatives.[5][7] This allows for very low limits of detection, often in the nanomolar range, when using a fluorescence detector.[8]
-
Broad Applicability: FLEC can be used to derivatize a wide range of primary and secondary amines, including amino acids, biogenic amines, and pharmaceutical compounds.[5][7]
Q4: What are some common issues encountered when using FLEC derivatives in HPLC?
Common problems include poor peak resolution, peak tailing, the appearance of ghost peaks, and issues arising from the derivatization reaction itself, such as incomplete reactions or the presence of excess reagent.[9][10][11][12][13] These issues can often be addressed by optimizing the derivatization protocol and the HPLC method parameters.
Troubleshooting Guides
Section 1: Derivatization-Related Issues
Problem: Incomplete or No Derivatization
-
Symptoms: Smaller than expected peak areas for the derivatized analyte, or the presence of the underivatized analyte peak in the chromatogram.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Reaction pH | The derivatization reaction with FLEC typically requires a basic pH (around 9-10) to ensure the amine is deprotonated and nucleophilic.[6][14] Use a suitable buffer, such as borate buffer, to maintain the optimal pH. Verify the pH of your reaction mixture. |
| Insufficient Reagent | A molar excess of the FLEC reagent is necessary to drive the reaction to completion. A 5- to 10-fold molar excess is a good starting point.[1][9] |
| Low Reaction Temperature | Most FLEC derivatizations proceed efficiently at room temperature. However, for less reactive or sterically hindered amines, a slightly elevated temperature (e.g., 40-50°C) may be required.[9] Be cautious, as excessive heat can cause degradation of the reagent or analyte. |
| Short Reaction Time | While many FLEC reactions are rapid, some may require longer incubation times for completion. If you suspect an incomplete reaction, try extending the reaction time (e.g., from 20 minutes to 40 minutes).[15] |
| Reagent Degradation | FLEC solutions should be prepared fresh daily and protected from light to prevent degradation.[6] |
| Interfering Substances in the Sample Matrix | Components in your sample may compete for the derivatizing agent. Consider a sample cleanup step, such as solid-phase extraction (SPE), prior to derivatization.[5] |
Problem: Presence of a Large Reagent Peak or Ghost Peaks
-
Symptoms: A large, often broad peak eluting in the chromatogram that can interfere with the peaks of interest. Ghost peaks may also appear in subsequent runs.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Excess Unreacted FLEC | After the derivatization is complete, quench the reaction to consume the excess FLEC. This can be done by adding a primary amine like glycine or by acidifying the reaction mixture.[5] |
| Hydrolysis of FLEC | FLEC can hydrolyze to 9-fluorenylmethanol (FMOC-OH), which is also fluorescent and can cause an interfering peak.[5] Ensure your reaction is not excessively prolonged and that the quenching step is effective. |
| Carryover from Previous Injections | FLEC and its derivatives can be "sticky" and adsorb to parts of the HPLC system, such as the injector or column. Implement a robust needle wash protocol and ensure adequate column flushing between runs. |
Section 2: Chromatographic Issues
Problem: Poor Peak Resolution (Rs < 1.5)
-
Symptoms: Overlapping or co-eluting peaks of the diastereomers.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Mobile Phase Composition | Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. Increasing the aqueous portion generally increases retention and can improve separation.[16][17] Experiment with different organic modifiers, as they can alter selectivity. |
| Incorrect Mobile Phase pH | The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds.[18][19][20] For FLEC derivatives of amino acids, a slightly acidic to neutral pH is often used. Systematically vary the pH to find the optimal separation window. |
| Inappropriate Column | While FLEC allows for separation on achiral columns, the choice of stationary phase (e.g., C18, C8, Phenyl) can impact selectivity.[16] If resolution is poor on a C18 column, trying a different stationary phase may be beneficial. |
| High Flow Rate | Lowering the flow rate can increase the interaction time with the stationary phase and improve resolution, although it will also increase the analysis time.[21] |
| Elevated Temperature | While higher temperatures can improve peak efficiency by reducing mobile phase viscosity, they can also decrease retention and sometimes reduce resolution.[21] Conversely, for some separations, a moderate increase in temperature can improve selectivity.[22] It is an important parameter to optimize for your specific separation. |
Problem: Peak Tailing
-
Symptoms: Asymmetrical peaks with a "tail," leading to poor integration and reduced resolution.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Secondary Interactions with the Stationary Phase | Residual silanol groups on the silica-based stationary phase can interact with basic analytes, causing tailing. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase or using a lower pH can mitigate this effect. |
| Column Overload | Injecting too much sample can lead to peak distortion. Try diluting your sample and injecting a smaller volume.[11] |
| Column Contamination or Degradation | If the column is old or has been exposed to harsh conditions, it may need to be flushed, regenerated according to the manufacturer's instructions, or replaced.[11] |
| Dead Volume in the System | Excessive tubing length or poorly made connections can contribute to peak broadening and tailing. Ensure all fittings are secure and tubing lengths are minimized. |
Experimental Protocols
Protocol 1: General Derivatization of Primary and Secondary Amines with FLEC
This protocol provides a general guideline. Optimization for specific analytes may be required.
Materials:
-
FLEC solution (e.g., 18 mM in acetone or acetonitrile), prepared fresh.[6]
-
Analyte solution (standards or samples).
-
Borate buffer (e.g., 0.1 M, pH 9.0).[6]
-
Quenching solution (e.g., 1% glycine or 0.1 M HCl).[5]
-
HPLC-grade solvents.
Procedure:
-
In a microvial, combine 100 µL of the analyte solution with 100 µL of borate buffer.
-
Add 200 µL of the FLEC solution.
-
Vortex the mixture for approximately 30 seconds.
-
Allow the reaction to proceed at room temperature for 20-40 minutes, protected from light.[15]
-
Stop the reaction by adding 100 µL of the quenching solution.
-
The sample is now ready for HPLC analysis.
Protocol 2: Reversed-Phase HPLC Analysis of FLEC Derivatives
This is a starting point for method development.
HPLC System:
-
A standard HPLC system with a gradient pump, autosampler, column oven, and fluorescence detector.
Chromatographic Conditions:
| Parameter | Typical Value/Range |
| Column | C18 or C8 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Aqueous buffer (e.g., 20 mM phosphate or acetate buffer, pH 3.0-7.0)[8] |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a lower percentage of Mobile Phase B and gradually increase to elute the derivatives. A typical starting point could be 30-40% B, increasing to 80-90% B over 20-30 minutes. |
| Flow Rate | 0.8 - 1.2 mL/min[21] |
| Column Temperature | 25 - 40°C[21] |
| Injection Volume | 10 - 20 µL |
| Fluorescence Detector | Excitation: ~260 nm, Emission: ~315 nm (verify for your specific derivatives) |
Visualizations
Caption: Experimental workflow for HPLC analysis using FLEC derivatization.
Caption: Troubleshooting logic for improving peak resolution.
References
- 1. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. Enantiomeric separation of amino acids using micellar electrokinetic chromatography after pre-column derivatization with the chiral reagent 1-(9-fluorenyl)-ethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. aelabgroup.com [aelabgroup.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. realab.ua [realab.ua]
- 13. m.youtube.com [m.youtube.com]
- 14. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. chromtech.com [chromtech.com]
- 17. mastelf.com [mastelf.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 20. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 21. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 22. Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster [mdpi.com]
Technical Support Center: Optimizing Derivatization with (S)-(-)-1-(9-Fluorenyl)ethanol
Welcome to the technical support center for (S)-(-)-1-(9-Fluorenyl)ethanol. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their derivatization reaction yields and troubleshooting common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound primarily used for?
A1: this compound is a chiral derivatizing agent. It is primarily used to react with other chiral molecules, such as α-hydroxy acids, amino acids, and amines, to form diastereomeric derivatives. These derivatives can then be separated and quantified using chromatographic techniques like High-Performance Liquid Chromatography (HPLC), allowing for the determination of the enantiomeric composition of the original sample.
Q2: How does derivatization with this compound work?
A2: For carboxylic acids, the hydroxyl group of this compound is esterified with the carboxyl group of the target molecule. This reaction typically requires a coupling agent to activate the carboxylic acid. For amines, the hydroxyl group of the derivatizing agent is not directly reactive. It is often converted to a more reactive form, such as a chloroformate, to react with the amine. The resulting diastereomers exhibit different physicochemical properties, which allows for their separation.
Q3: Why am I not seeing any product formation?
A3: Lack of product formation can be due to several factors. Ensure that your reagents are not degraded; this compound and any coupling agents should be of high purity and stored under appropriate conditions. The reaction conditions, such as solvent, temperature, and reaction time, may not be optimal. Water content in the reaction mixture can also inhibit the reaction, especially when using moisture-sensitive coupling agents. Finally, ensure that the pH of the reaction medium is suitable for the specific reaction.
Q4: What are the ideal storage conditions for this compound?
A4: this compound should be stored in a tightly sealed container in a cool, dry place, protected from light. Refer to the supplier's instructions for specific storage temperature recommendations.
Troubleshooting Guides
Issue 1: Low Derivatization Reaction Yield
| Possible Cause | Recommended Solution |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Start with room temperature and incrementally increase it (e.g., to 40°C or 60°C) to see if the yield improves. For some reactions, cooling might be necessary to reduce side reactions. |
| Incorrect Reaction Time | Perform a time-course study to determine the optimal reaction time. Analyze aliquots of the reaction mixture at different time points (e.g., 30 min, 1h, 2h, 4h) to identify when the product concentration is at its maximum. |
| Inappropriate Solvent | The solvent can significantly impact the reaction. Ensure you are using a dry, aprotic solvent such as acetonitrile, dichloromethane (DCM), or tetrahydrofuran (THF) for reactions involving coupling agents. |
| Degraded Reagents | Use fresh, high-purity this compound and coupling agents. Ensure that solvents are anhydrous. |
| Incorrect Stoichiometry | Optimize the molar ratio of the derivatizing agent and coupling agent to your analyte. A 1.2 to 2-fold excess of the derivatizing and coupling agents is a good starting point. |
| Presence of Water | Ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if using moisture-sensitive reagents. |
Issue 2: Presence of Multiple Peaks in the Chromatogram
| Possible Cause | Recommended Solution |
| Side Reactions | The formation of by-products can lead to extra peaks. This can be caused by impurities in the starting materials or suboptimal reaction conditions. Purify the starting materials if necessary and optimize the reaction conditions (temperature, time, stoichiometry). |
| Incomplete Reaction | If the reaction has not gone to completion, you will see a peak for the unreacted analyte. Increase the reaction time or temperature, or adjust the stoichiometry of the reagents. |
| Degradation of Derivatives | The formed diastereomers might be unstable under the analytical conditions. Analyze the samples as soon as possible after derivatization. Check the stability of the derivatives in the autosampler over time. |
| Epimerization/Racemization | The chiral center of the analyte or derivatizing agent might undergo epimerization or racemization under harsh reaction conditions (e.g., high temperature or extreme pH). Use milder reaction conditions. |
Experimental Protocols
Note: The following protocols are generalized starting points. Optimization of the reaction conditions is crucial for achieving the best results with your specific analyte.
Derivatization of Carboxylic Acids
This protocol is a general guideline for the esterification of a carboxylic acid with this compound using Dicyclohexylcarbodiimide (DCC) as a coupling agent.
Materials:
-
This compound
-
Carboxylic acid sample
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reaction vials
-
Stirring apparatus
Procedure:
-
In a clean, dry reaction vial, dissolve the carboxylic acid (1 equivalent) in the anhydrous solvent.
-
Add this compound (1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
-
In a separate vial, dissolve DCC (1.5 equivalents) in the anhydrous solvent.
-
Slowly add the DCC solution to the carboxylic acid mixture while stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or until completion (monitor by TLC or HPLC).
-
Once the reaction is complete, cool the mixture to 0°C to precipitate the dicyclohexylurea (DCU) by-product.
-
Filter the mixture to remove the DCU precipitate.
-
Wash the filtrate with 5% HCl, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Evaporate the solvent under reduced pressure. The resulting residue contains the diastereomeric esters, which can be reconstituted in a suitable solvent for HPLC analysis.
Optimization Parameters for Derivatization Reactions
The following table summarizes key parameters that can be optimized for derivatization reactions. The provided values are general recommendations and should be optimized for each specific application.
| Parameter | General Range | Considerations |
| Molar Ratio (Analyte:Derivatizing Agent) | 1:1.2 - 1:5 | A slight excess of the derivatizing agent is typically used to drive the reaction to completion. |
| Coupling Agent (for Carboxylic Acids) | DCC, EDC, etc. | The choice of coupling agent can affect reaction efficiency and by-product formation. |
| Catalyst (for Carboxylic Acids) | DMAP, HOBt | A catalyst can significantly increase the reaction rate. |
| Solvent | ACN, DCM, THF | The solvent should be inert to the reactants and dissolve all components. Anhydrous conditions are often necessary. |
| Temperature | 0°C to 60°C | Higher temperatures can increase the reaction rate but may also lead to side reactions or degradation. |
| Reaction Time | 30 minutes to 24 hours | The optimal time should be determined experimentally by monitoring the reaction progress. |
| pH (for aqueous-based reactions) | 7.0 - 9.0 | The pH can influence the reactivity of the functional groups. |
Visualizations
Caption: General workflow for derivatization with this compound.
Caption: Troubleshooting logic for low derivatization yield.
Technical Support Center: Separation of Diastereomers Derived from (S)-(-)-1-(9-Fluorenyl)ethanol
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals experiencing difficulties in separating diastereomers formed using (S)-(-)-1-(9-Fluorenyl)ethanol as a chiral derivatizing agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in separations? A1: this compound is an enantiomerically pure chiral alcohol. It is used as a chiral derivatizing agent, often after being converted to a more reactive form like (-)-1-(9-fluorenyl)ethyl chloroformate (FLEC).[1][2] It reacts with a racemic mixture of enantiomers (e.g., α-hydroxy acids, amino acids, or amines) to form a mixture of diastereomers.[3][4] Unlike the original enantiomers, which have identical physical properties in an achiral environment, the resulting diastereomers possess different physicochemical characteristics, such as solubility and melting points, allowing for their separation by standard techniques like chromatography or crystallization.[5][6]
Q2: Is a specialized chiral stationary phase (CSP) necessary to separate these diastereomers via HPLC? A2: Not necessarily. Because diastereomers have distinct physical properties, they can often be separated using conventional, achiral stationary phases such as C18, Phenyl, or silica gel columns.[5][7][8] The goal is to find a combination of a stationary and mobile phase that exploits the differences in interactions between the diastereomers.[5] While a chiral column is not always required, it can sometimes provide high selectivity for diastereomers and may be a viable option if achiral methods are unsuccessful.[5]
Q3: What are the primary chromatographic techniques used for separating these diastereomers? A3: High-Performance Liquid Chromatography (HPLC) is the most common technique. Both normal-phase (NP-HPLC) on silica gel and reversed-phase (RP-HPLC) on columns like C18 are widely used.[5][9][10][11] Supercritical Fluid Chromatography (SFC) is another effective technique known for high efficiency and shorter analysis times.[12] The choice between these methods is often empirical and requires screening to find the optimal conditions.[13]
Q4: What is diastereomeric recrystallization and when is it used? A4: Diastereomeric recrystallization is a classical method used to separate diastereomers based on their differing solubilities in a specific solvent.[6][14] The process involves dissolving the diastereomeric mixture in a suitable solvent and allowing the less soluble diastereomer to crystallize preferentially.[14] This technique is particularly useful for larger-scale separations where chromatographic methods may be less practical.[10][15]
Troubleshooting Poor Separation by HPLC
This section addresses common issues encountered during the HPLC separation of diastereomers.
Problem 1: Co-elution or Very Poor Resolution (Rs < 1.5)
Your chromatogram shows a single broad peak or two peaks with significant overlap, preventing accurate quantification.
-
Potential Cause 1: Suboptimal Mobile Phase Composition.
-
Solution: Systematically adjust the mobile phase. In reversed-phase HPLC, vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase.[5][9] In normal-phase, adjust the proportion of the polar modifier (e.g., ethanol or isopropanol) in the non-polar solvent (e.g., hexane).[5] Trying a different organic modifier (e.g., switching from acetonitrile to methanol) can also alter selectivity.[9]
-
-
Potential Cause 2: Inappropriate Stationary Phase.
-
Solution: The column chemistry may not be suitable for your specific diastereomers. Screen different achiral columns, such as C18, Phenyl, or a Pentafluorophenyl (PFP) phase, to find one that offers better selectivity.[5][13] For normal-phase separations, a standard silica column is often a good starting point.[10][11]
-
-
Potential Cause 3: Incorrect Flow Rate or Temperature.
-
Solution: Chiral and diastereomeric separations can be sensitive to flow rate and temperature.[16] Try reducing the flow rate, as this can sometimes improve resolution, although it will increase the run time.[5][17] Additionally, systematically evaluate the separation at different temperatures (e.g., 25°C, 40°C, 60°C), as temperature changes can alter selectivity.[5]
-
Problem 2: Significant Peak Tailing
The peaks in your chromatogram are asymmetrical, with a drawn-out trailing edge. This can compromise resolution and lead to inaccurate integration.[18]
-
Potential Cause 1: Secondary Interactions with the Stationary Phase.
-
Solution: This is often caused by interactions between basic functional groups on the analyte and acidic residual silanol groups on silica-based columns.[16][18] Using a modern, high-purity, end-capped column can mitigate this issue.[5] Alternatively, adjust the mobile phase by adding a buffer to maintain a stable pH or increasing the buffer concentration to mask the silanol interactions.[18]
-
-
Potential Cause 2: Column Overload.
-
Potential Cause 3: Column Contamination or Damage.
-
Solution: Contaminants accumulating at the head of the column or a partially blocked inlet frit can distort peak shape.[20] First, try reversing the column and backflushing it to waste.[20] If a guard column is installed, replace it. If the problem persists, the analytical column may need to be replaced.[20]
-
Table 1: Impact of HPLC Parameter Adjustments on Separation Performance (Illustrative Data)
| Parameter Adjusted | Initial Condition | Modified Condition | Typical Effect on Resolution (Rs) | Typical Effect on Tailing Factor (Tf) |
| Mobile Phase Composition | 70:30 ACN:Water | 50:50 ACN:Water | Increase | No significant change |
| Organic Modifier Type | 50% Acetonitrile | 50% Methanol | May increase or decrease (Alters selectivity) | May improve |
| Flow Rate | 1.0 mL/min | 0.7 mL/min | Increase | No significant change |
| Temperature | 25 °C | 40 °C | May increase or decrease (Alters selectivity) | May improve |
| Sample Concentration | 1.0 mg/mL | 0.2 mg/mL | No significant change | Decrease (Improves peak shape) |
Disclaimer: The data in this table are for illustrative purposes. Actual results will vary depending on the specific diastereomers and experimental conditions.
Troubleshooting Poor Separation by Crystallization
This section provides guidance for issues encountered during the purification of diastereomers via recrystallization.
Problem 1: Crystals Do Not Form or Yield is Very Low
After setting up the crystallization, no solid precipitates, or the amount recovered is minimal.
-
Potential Cause 1: Poor Solvent Choice or Excessive Solvent.
-
Solution: The success of the separation depends on the difference in solubility between the two diastereomers in the chosen solvent.[14] If both are highly soluble, crystallization will not occur. Perform a solvent screen to find a system where one diastereomer is sparingly soluble while the other remains in solution. If too much solvent was used, carefully evaporate a portion of it to concentrate the solution and induce crystallization.[14]
-
-
Potential Cause 2: Solution is Undersaturated.
-
Solution: The concentration of the desired diastereomer may be below its solubility limit. Concentrate the solution by slow evaporation. Once precipitation begins, cooling the flask slowly and then placing it in an ice bath can help maximize the yield.[14]
-
Problem 2: Recovered Crystals Show No Improvement in Diastereomeric Excess (d.e.)
The crystallized material has the same diastereomeric ratio as the starting mixture.
-
Potential Cause 1: Cooling Rate is Too Fast.
-
Solution: Rapid cooling can cause both diastereomers to co-precipitate, trapping the more soluble one in the crystal lattice of the less soluble one.[14] Ensure the solution cools slowly to room temperature before further cooling in an ice bath. Insulating the flask can help achieve a slower cooling rate.[14]
-
-
Potential Cause 2: Unsuitable Solvent System.
-
Solution: The chosen solvent may not provide a sufficient difference in solubility between the diastereomers.[14] A thorough solvent screening is critical. It may be necessary to use a binary or even ternary solvent mixture to fine-tune the solubility properties and maximize the separation.
-
-
Potential Cause 3: Eutectic Point Interference.
-
Solution: For some diastereomeric mixtures, there is a specific composition (the eutectic point) at which both will crystallize together.[6] If your initial mixture is at or near this composition, simple crystallization will not be effective. In this case, a different solvent system or a different separation technique (like chromatography) may be required.
-
Experimental Protocols
Protocol 1: General HPLC Method Development for Diastereomer Separation
-
Initial Column & Mobile Phase Screening:
-
Select two to three different achiral columns (e.g., C18, Phenyl-Hexyl).[5]
-
Prepare two primary mobile phase systems for reversed-phase, such as Acetonitrile/Water and Methanol/Water.[5][9]
-
Run a broad gradient (e.g., 5% to 95% organic over 20 minutes) on each column with each mobile phase system to determine the approximate elution conditions and to see if any baseline separation occurs.[5]
-
-
Optimization of Mobile Phase:
-
Based on the best result from the screening, select the most promising column/mobile phase combination.
-
Convert the gradient method to an isocratic one based on the organic percentage at which the peaks eluted during the gradient run.[5]
-
Systematically adjust the isocratic mobile phase composition in small increments (e.g., 2-5%) to maximize the resolution between the diastereomer peaks.[5]
-
-
Optimization of Temperature and Flow Rate:
-
Method Validation:
-
Once optimal conditions are established, perform several replicate injections to confirm the method's reproducibility for retention time, peak area, and resolution.[5]
-
Protocol 2: Diastereomeric Recrystallization and Solvent Screening
-
Solvent Screening:
-
Place small, equal amounts of the diastereomeric mixture into several test tubes.
-
Add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene, and mixtures thereof) to each tube in small increments at room temperature until the solid just dissolves.
-
Observe the tubes as they cool and evaporate slowly. Note which solvents produce crystalline material versus oils or amorphous solids. The ideal solvent will result in the precipitation of only one diastereomer.
-
-
Bulk Recrystallization:
-
In an Erlenmeyer flask, dissolve the diastereomeric mixture in a minimum amount of the chosen hot solvent.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.[14]
-
Once crystal formation appears to have stopped at room temperature, place the flask in an ice bath for 20-30 minutes to maximize precipitation.[14]
-
-
Isolation and Analysis:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals sparingly with a small amount of ice-cold solvent to remove any adhering mother liquor.[14]
-
Allow the crystals to dry completely.
-
Analyze the purity (diastereomeric excess) of the crystals and the remaining mother liquor using the optimized HPLC method to determine the effectiveness of the separation.
-
Visualizations
Caption: Derivatization of a racemic analyte with (S)-FLEC to form a separable mixture of diastereomers.
Caption: Troubleshooting workflow for poor HPLC separation of diastereomers.
Caption: Experimental workflow for enhancing diastereomeric excess via recrystallization.
References
- 1. research.vu.nl [research.vu.nl]
- 2. (+) or (-)-1-(9-fluorenyl)ethyl chloroformate as chiral derivatizing agent: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. isca.me [isca.me]
- 10. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. lcms.cz [lcms.cz]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. benchchem.com [benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. gmpinsiders.com [gmpinsiders.com]
- 19. benchchem.com [benchchem.com]
- 20. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Derivatization with (S)-(-)-1-(9-Fluorenyl)ethanol Derived Reagents
Welcome to the technical support center for chiral derivatization using reagents derived from (S)-(-)-1-(9-Fluorenyl)ethanol, such as (+)-1-(9-Fluorenyl)ethyl chloroformate ((+)-FLEC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to side reactions and other issues encountered during derivatization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in derivatization?
This compound is a chiral alcohol used to prepare chiral derivatizing agents (CDAs). The most common application is its conversion to (+)-1-(9-Fluorenyl)ethyl chloroformate ((+)-FLEC). This reagent is then used to derivatize primary and secondary amines, amino acids, and thiols. The derivatization process converts a mixture of enantiomers into a mixture of diastereomers, which can then be separated and quantified using standard chromatographic techniques like HPLC.[1][2][3][4][5]
Q2: What is the most common side reaction when using FLEC, and how can it be minimized?
The most prevalent side reaction is the hydrolysis of the FLEC reagent by water present in the sample or solvents. This reaction consumes the derivatizing agent, leading to incomplete derivatization of the target analyte, and produces 1-(9-fluorenyl)ethanol, which can interfere with the chromatographic analysis.[6]
To minimize hydrolysis:
-
Use anhydrous solvents and reagents whenever possible.
-
Thoroughly dry sample extracts before adding the derivatizing agent.
-
While the reaction is tolerant to small amounts of water, high water content should be avoided.
Q3: Can racemization of my analyte occur during derivatization with FLEC?
Under standard derivatization conditions, which are typically mild and occur at room temperature, FLEC reacts with amino groups without causing racemization.[1] However, it is crucial to avoid harsh conditions, such as strong acid hydrolysis for sample preparation, as this can lead to racemization of the analytes.[7][8] Enzymatic hydrolysis is a gentler alternative for sample preparation that preserves the stereochemistry of the analytes.[7][8]
Q4: How stable are the FLEC-derivatized products?
FLEC derivatives are generally stable. Some studies indicate that the derivatives are stable for at least 48 hours, which allows for automated analysis of multiple samples.[6] Another source suggests that FLEC derivatives are stable for up to 5 days at room temperature and for a month if frozen.
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization procedure with FLEC.
Issue 1: Incomplete Derivatization (Low Product Yield)
-
Question: My chromatogram shows a large peak for my underivatized analyte and a small peak for the desired derivative. What could be the cause?
-
Answer: Incomplete derivatization is a common problem and can be attributed to several factors:
-
Insufficient Reagent: The molar ratio of FLEC to the analyte may be too low. A molar excess of the derivatizing agent is necessary to drive the reaction to completion. A starting point is a 5-10 fold molar excess.[9]
-
Suboptimal pH: The derivatization reaction is pH-dependent. Basic conditions (typically pH 8-10) are required to deprotonate the amine group of the analyte, making it sufficiently nucleophilic to react with FLEC.[1] Sodium tetraborate or sodium bicarbonate buffers are commonly used to maintain the optimal pH.[1][10]
-
Short Reaction Time: The reaction may not have had enough time to go to completion. While FLEC reacts quickly, reaction times can vary depending on the analyte and reaction conditions. It is advisable to analyze the reaction mixture at different time points (e.g., 10, 20, 30 minutes) to determine the optimal duration.[1][9]
-
Presence of Water: As mentioned in the FAQs, water can hydrolyze the FLEC reagent, reducing the amount available to react with your analyte.
-
Low Reaction Temperature: Most derivatizations with FLEC proceed efficiently at room temperature. However, for less reactive or sterically hindered analytes, a slightly elevated temperature (e.g., 40°C) may improve the reaction rate and yield.[8]
-
Issue 2: Extraneous Peaks in the Chromatogram
-
Question: I am observing unexpected peaks in my chromatogram that are interfering with the analysis of my derivatized analyte. What is their likely origin?
-
Answer: Extraneous peaks can arise from several sources:
-
Excess Derivatizing Reagent and Hydrolysis Byproduct: A large peak from unreacted FLEC and its hydrolysis product, 1-(9-fluorenyl)ethanol, is common, especially when a significant excess of the reagent is used.
-
Di-derivatization: Analytes with multiple reactive sites (e.g., lysine, which has two amine groups) can be derivatized with more than one FLEC molecule.[10] This will result in derivatives with different chromatographic properties.
-
Matrix Effects: Components in the sample matrix can also be derivatized or may interfere with the separation. A sample cleanup step, such as solid-phase extraction (SPE), prior to derivatization may be necessary.[1]
-
Issue 3: Poor Peak Shape (Tailing)
-
Question: The peaks for my FLEC derivatives are showing significant tailing. How can I improve the peak shape?
-
Answer: Peak tailing is often caused by secondary interactions between the derivatized analyte and the stationary phase of the HPLC column or by the presence of excess reagent.
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar parts of the derivatized molecule. Using an end-capped column or adjusting the mobile phase pH can help to minimize these interactions.
-
Excess Reagent: A very large excess of the FLEC reagent or its hydrolysis product can overload the column and lead to poor peak shape. It is important to remove the excess reagent after the reaction is complete.
-
Quantitative Data Summary
The efficiency of the derivatization reaction with FLEC is influenced by several parameters. The following table summarizes quantitative data from various studies.
| Parameter | Condition | Result | Reference |
| Reaction Time | 10 minutes at room temperature | >97% reaction yield | [1] |
| 2 minutes at room temperature | 93-97% derivatization yield | [10] | |
| 30 minutes at 40°C | Improved yield compared to room temperature | [8] | |
| Reagent Molar Ratio | Analyte/FLEC between 1:50 and 1:100 | >97% reaction yield | [1] |
| Analyte/FMOC-Cl from 1:2 to 1:5 | 1048% increase in absorption signal | [11] | |
| Extraction Efficiency | Solid-Phase Extraction (HLB sorbent) | >89% extraction efficiency | [1] |
| Derivatization Efficiency | Post-SPE | >80% derivatization efficiency | [1] |
| Derivative Stability | At ambient temperature | Stable for more than 48 hours | [6] |
| At room temperature | Stable for 5 days | ||
| Frozen | Stable for one month |
Experimental Protocols
Protocol 1: General Pre-column Derivatization of Amino Acids with (+)-FLEC
This protocol is a general guideline and may require optimization for specific amino acids or sample matrices.
Reagents and Materials:
-
(+)-1-(9-Fluorenyl)ethyl chloroformate ((+)-FLEC) solution (e.g., 12-18 mM in anhydrous acetone or acetonitrile). Prepare this solution fresh daily.
-
Analyte solution (e.g., amino acid standard or sample extract).
-
Sodium tetraborate buffer (e.g., 5-26 mM, pH 9.2).
-
Quenching solution (if necessary, though often omitted).
-
Extraction solvent: Hexane:Ethyl Acetate (1:1 v/v).
-
HPLC-grade solvents for mobile phase and sample reconstitution.
Procedure:
-
In a clean vial, mix equal volumes of the analyte solution and the sodium tetraborate buffer. For example, 50 µL of analyte solution and 50 µL of buffer.
-
Add the (+)-FLEC solution to the analyte-buffer mixture. The volume and concentration of the FLEC solution should be optimized to ensure a sufficient molar excess. For example, add 50 µL of 12 mM (+)-FLEC solution.[12]
-
Vortex the mixture and allow it to react at room temperature. A reaction time of 10 minutes is a good starting point.[1]
-
To remove excess FLEC reagent, add an extraction solvent such as a 1:1 mixture of hexane and ethyl acetate. Vortex for 30 seconds.[8]
-
Allow the layers to separate and discard the upper organic layer.
-
The aqueous layer containing the derivatized analyte can be dried down and reconstituted in a suitable solvent for HPLC analysis or directly injected if the solvent is compatible with the mobile phase.
Visualizations
References
- 1. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. (+) or (-)-1-(9-fluorenyl)ethyl chloroformate as chiral derivatizing agent: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (+)-1-(9-Fluorenyl)ethyl chloroformate Solution, (18 mM in Acetone), For chiral derivatization, MilliporeSigma Supelco 10 x 1 mL | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]
- 6. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chiral analysis of β-methylamino alanine (BMAA) enantiomers after (+)-1-(9-fluorenyl)-ethyl chloroformate (FLEC) derivatization and LC-MS/MS - Analytical Methods (RSC Publishing) DOI:10.1039/C8AY02287A [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Enantioselective micellar electrokinetic chromatography of dl‐amino acids using (+)‐1‐(9‐fluorenyl)‐ethyl chloroformate derivatization and UV‐induced fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. pubs.acs.org [pubs.acs.org]
Effect of mobile phase composition on chiral separation with (S)-(-)-1-(9-Fluorenyl)ethanol
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the chiral separation of (S)-(-)-1-(9-Fluorenyl)ethanol and related compounds. The mobile phase composition is a critical factor in achieving successful enantioseparation, and this guide will help you navigate common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the chiral separation of this compound?
A1: For initial screening, a normal-phase method using a polysaccharide-based chiral stationary phase (CSP), such as one coated with a cellulose or amylose derivative, is a good starting point. A mobile phase consisting of a mixture of an alkane (like n-hexane or n-heptane) and an alcohol modifier (such as isopropanol or ethanol) is commonly employed. A typical starting composition would be in the range of 90:10 to 80:20 (v/v) n-hexane:isopropanol.
Q2: How does the type of alcohol modifier affect the separation?
A2: The choice and concentration of the alcohol modifier significantly impact retention times and resolution. The polarity and steric hindrance of the alcohol play a crucial role.[1] Generally, increasing the concentration of the alcohol modifier will decrease retention times. The elution strength of common alcohol modifiers follows the order: methanol > ethanol > isopropanol. More polar alcohols can form stronger hydrogen bonds with the stationary phase.[2] For compounds containing a fluorenyl group, isopropanol often provides good selectivity due to its steric properties that can enhance chiral recognition.
Q3: My peaks are broad or tailing. How can I improve the peak shape?
A3: Poor peak shape can be caused by several factors. Here are a few troubleshooting steps:
-
Mobile Phase Additives: For compounds that are weakly acidic or basic, the addition of a small amount of an acidic or basic modifier to the mobile phase can improve peak shape. For neutral compounds like this compound, this is less common but can sometimes help by interacting with active sites on the stationary phase.
-
Flow Rate: Chiral separations often benefit from lower flow rates than typical reversed-phase chromatography. Try reducing the flow rate to, for example, 0.5 mL/min for a 4.6 mm ID column.
-
Temperature: Operating at a slightly elevated or reduced temperature can sometimes improve peak shape and selectivity. However, be aware that temperature can also affect the chiral recognition mechanism and even lead to elution order reversal in some cases.
Q4: I am not getting any separation of the enantiomers. What should I try next?
A4: If you are not observing any separation, consider the following adjustments:
-
Change the Alcohol Modifier: If you started with isopropanol, try switching to ethanol. The difference in polarity and steric hindrance can sometimes induce separation.
-
Vary the Modifier Concentration: Systematically vary the percentage of the alcohol modifier in the mobile phase. A good approach is to test concentrations from 5% to 25% in 5% increments.
-
Switch the Chiral Stationary Phase: Not all CSPs are suitable for every compound. If you are using a cellulose-based column, try an amylose-based one, or a CSP with a different derivatization.
-
Consider a Different Mode: While normal-phase is often a good starting point, reversed-phase or polar organic modes might provide the necessary selectivity for your compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No Separation | Insufficient interaction between the analyte and the chiral stationary phase. | - Change the alcohol modifier (e.g., from isopropanol to ethanol).- Vary the concentration of the alcohol modifier.- Switch to a different type of chiral stationary phase (e.g., from cellulose to amylose). |
| Poor Resolution | Suboptimal mobile phase composition leading to peak overlap. | - Fine-tune the alkane/alcohol ratio. Small changes can have a significant impact.- Try a less polar alcohol (e.g., n-butanol) which may increase retention and improve resolution.- Decrease the column temperature to enhance weaker bonding forces that contribute to chiral recognition. |
| Broad Peaks | Secondary interactions with the stationary phase or slow kinetics. | - Reduce the flow rate.- Ensure the sample is dissolved in the mobile phase.- Consider adding a small amount of a competing agent to the mobile phase if secondary interactions are suspected. |
| Long Retention Times | The mobile phase is too weak to elute the compound in a reasonable time. | - Increase the percentage of the alcohol modifier in the mobile phase.- Switch to a more polar alcohol (e.g., from isopropanol to ethanol). |
| Elution Order Reversal | Changes in the chiral recognition mechanism due to temperature or mobile phase composition. | - This can be a complex phenomenon. If consistent elution order is critical, carefully control the temperature and mobile phase composition. Note the conditions under which the reversal occurs, as this can provide insight into the separation mechanism. |
Data Presentation
The following table provides an illustrative example of how mobile phase composition can affect the chiral separation of a fluorenyl-containing compound. The data is representative and intended to demonstrate general trends.
| Mobile Phase Composition (n-Hexane:Alcohol, v/v) | Retention Factor (k'1) | Separation Factor (α) | Resolution (Rs) |
| 95:5 Isopropanol | 8.2 | 1.15 | 1.8 |
| 90:10 Isopropanol | 4.5 | 1.18 | 2.1 |
| 85:15 Isopropanol | 2.8 | 1.16 | 1.9 |
| 95:5 Ethanol | 6.1 | 1.22 | 2.5 |
| 90:10 Ethanol | 3.2 | 1.25 | 2.8 |
| 85:15 Ethanol | 1.9 | 1.23 | 2.6 |
k'1 = retention factor of the first eluting enantiomer α = separation factor (k'2 / k'1) Rs = resolution between the two enantiomers
Experimental Protocols
General Protocol for Chiral HPLC Method Development:
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H, Chiralcel® OD-H, or equivalent).
-
Mobile Phase Preparation:
-
Prepare a stock solution of the alcohol modifier (e.g., isopropanol or ethanol).
-
Mix the alkane (e.g., n-hexane) and alcohol modifier in the desired volumetric ratio (e.g., 90:10 v/v).
-
If using an additive, add it to the alcohol modifier before mixing with the alkane. A common concentration for additives like trifluoroacetic acid (TFA) or diethylamine (DEA) is 0.1%.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV at a suitable wavelength for the analyte (e.g., 254 nm or 280 nm for compounds with a fluorenyl group).
-
Injection Volume: 5 - 20 µL.
-
-
Sample Preparation: Dissolve the sample in the mobile phase or a solvent compatible with the mobile phase at a concentration of approximately 1 mg/mL.
Visualizations
Caption: Influence of mobile phase components on key chiral separation parameters.
References
Column temperature optimization for HPLC analysis of (S)-(-)-1-(9-Fluorenyl)ethanol derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of (S)-(-)-1-(9-Fluorenyl)ethanol and its derivatives, with a focus on optimizing column temperature for effective enantiomeric separation.
Frequently Asked Questions (FAQs)
Q1: What is the typical effect of column temperature on the chiral separation of this compound derivatives?
A1: Column temperature is a critical parameter in the chiral separation of this compound derivatives. Generally, lower temperatures tend to enhance the enantioselectivity by strengthening the transient diastereomeric complexes formed between the analytes and the chiral stationary phase (CSP).[1] This often leads to better resolution. Conversely, increasing the temperature typically decreases retention times and can improve peak efficiency (narrower peaks) by reducing mobile phase viscosity and increasing mass transfer kinetics.[1][2][3] However, the optimal temperature is compound-specific and must be determined empirically.[1]
Q2: Can an increase in temperature ever improve the resolution of enantiomers?
A2: While less common, there are instances where increasing the column temperature can improve resolution or even reverse the elution order of enantiomers.[1] This can occur due to changes in the conformation of the chiral stationary phase or the analyte at different temperatures, altering the chiral recognition mechanism. Therefore, it is crucial to investigate a range of temperatures during method development.
Q3: What are the most common chiral stationary phases (CSPs) used for the separation of this compound derivatives?
A3: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for the separation of a broad range of chiral compounds, including those with aromatic groups like fluorenyl moieties.[4][5] These CSPs offer diverse chiral recognition mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance, which are effective for resolving enantiomers of aromatic alcohols.[4]
Q4: How does mobile phase composition interact with column temperature optimization?
A4: The mobile phase composition and column temperature are interdependent. The type and concentration of the organic modifier (e.g., isopropanol, ethanol) and any additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can influence the retention and selectivity.[1] When optimizing temperature, it is recommended to do so with a mobile phase that already provides some degree of separation.
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
Possible Causes and Solutions:
-
Suboptimal Column Temperature: The selected temperature may not be ideal for chiral recognition.
-
Solution: Systematically evaluate a range of column temperatures. Start at an ambient temperature (e.g., 25°C) and decrease in 5°C increments. If resolution does not improve, increase the temperature from the starting point in 5°C increments.[1]
-
-
Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not be suitable for the specific derivative.
-
Solution: Screen different types of CSPs, particularly polysaccharide-based columns (e.g., cellulose or amylose derivatives).
-
-
Incorrect Mobile Phase Composition: The mobile phase may be too strong or lack the necessary components for effective interaction with the CSP.
-
Solution: Adjust the ratio of the organic modifier in the mobile phase. For normal-phase chromatography, a common mobile phase is a mixture of hexane and an alcohol like isopropanol or ethanol.
-
Issue 2: Peak Tailing
Possible Causes and Solutions:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing.
-
Solution: For basic analytes, add a small amount of a basic modifier like diethylamine (DEA) to the mobile phase. For acidic analytes, add an acidic modifier like trifluoroacetic acid (TFA).[1]
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column can lead to active sites that cause tailing.
-
Solution: Wash the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.[1]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute the sample and inject a smaller volume.
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Issue 3: "Ghost" Peaks in the Chromatogram
Possible Causes and Solutions:
-
Contaminated Mobile Phase: Impurities in the solvents or additives can appear as extraneous peaks.
-
Solution: Use high-purity HPLC-grade solvents and prepare fresh mobile phase daily.[1]
-
-
System Contamination: Carryover from previous injections can lead to ghost peaks.
-
Solution: Implement a robust needle wash protocol in the autosampler method. Flush the injector and system with a strong solvent.
-
-
Mobile Phase Degassing Issues: Dissolved gas in the mobile phase can form bubbles that are detected as peaks.
-
Solution: Ensure the mobile phase is adequately degassed using an online degasser or by sparging with helium.
-
Experimental Protocols
Protocol 1: Column Temperature Optimization
-
Initial Setup:
-
Column: Chiralpak® IA (or similar amylose-based CSP), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Sample Concentration: 1 mg/mL in mobile phase.
-
Detection: UV at 254 nm.
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-
Temperature Screening:
-
Set the initial column temperature to 25°C and allow the system to equilibrate.
-
Inject the sample and record the chromatogram.
-
Decrease the temperature in 5°C increments to 15°C, allowing for equilibration at each step before injection.
-
If resolution is not satisfactory, increase the temperature from 25°C in 5°C increments up to 40°C, repeating the injection at each temperature.
-
-
Data Analysis:
-
For each temperature, calculate the retention factors (k), selectivity (α), and resolution (Rs).
-
Select the temperature that provides the best balance of resolution and analysis time.
-
Protocol 2: General HPLC Analysis of this compound Derivatives
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Optimized):
-
Column: Chiralpak® IA (or similar), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 20°C (or optimized temperature from Protocol 1).
-
Injection Volume: 10 µL.
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Detection: UV at 254 nm.
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-
System Suitability:
-
Inject a standard solution multiple times to ensure the system is stable. Check for reproducibility of retention times, peak areas, and resolution.
-
Data Presentation
Table 1: Effect of Column Temperature on the Chiral Separation of a (9-Fluorenyl)ethanol Derivative
| Temperature (°C) | Retention Time (Enantiomer 1) (min) | Retention Time (Enantiomer 2) (min) | Selectivity (α) | Resolution (Rs) |
| 40 | 8.2 | 8.8 | 1.07 | 1.2 |
| 35 | 9.5 | 10.3 | 1.08 | 1.4 |
| 30 | 11.1 | 12.1 | 1.09 | 1.6 |
| 25 | 13.2 | 14.6 | 1.11 | 1.8 |
| 20 | 15.8 | 17.8 | 1.13 | 2.1 |
| 15 | 18.9 | 21.7 | 1.15 | 2.3 |
Visualizations
Caption: Workflow for optimizing column temperature in chiral HPLC.
Caption: Decision tree for troubleshooting poor enantiomeric resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
- 4. Comparative studies of immobilized polysaccharide derivatives chiral stationary phases for enantioseparation of furanocoumarins and dihydroflavones and discussion on chiral recognition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: (S)-(-)-1-(9-Fluorenyl)ethanol and Fluorenyl-Based Derivatizing Agents in Biological Sample Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (S)-(-)-1-(9-Fluorenyl)ethanol and related fluorenyl-containing derivatizing agents, such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) and 9-fluorenylmethyl chloroformate (FMOC-Cl), to overcome matrix effects in the analysis of biological samples.
Understanding the Role of Fluorenyl-Based Derivatization in Mitigating Matrix Effects
In quantitative bioanalysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS), the "matrix effect" is a significant challenge. It refers to the alteration of analyte ionization efficiency due to co-eluting endogenous components from the biological sample (e.g., plasma, urine).[1][2] This can lead to signal suppression or enhancement, compromising the accuracy and reproducibility of the results.[1][2]
Chemical derivatization with reagents like FLEC and FMOC-Cl can be a powerful strategy to mitigate matrix effects.[3] By chemically modifying the analyte, derivatization can:
-
Improve Chromatographic Separation: The derivatized analyte will have different physicochemical properties, allowing it to be chromatographically separated from interfering matrix components.
-
Enhance Ionization Efficiency: The derivatizing agent can introduce a readily ionizable group, increasing the analyte's signal and making it less susceptible to suppression by the matrix.
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Increase Sensitivity: For fluorescence-based detection, these reagents add a highly fluorescent fluorenyl group, significantly improving detection limits and allowing for greater sample dilution to reduce matrix interference.[4][5]
While this compound itself is a chiral alcohol, its chloroformate derivative, FLEC, is a key reagent for chiral separations and for enhancing detection.[6][7] Similarly, FMOC-Cl is widely used for the derivatization of primary and secondary amines and hydroxyl groups.[8][9]
Frequently Asked Questions (FAQs)
Q1: How does derivatization with FMOC-Cl help in overcoming matrix effects?
A1: Derivatization with FMOC-Cl can help overcome matrix effects in several ways. The FMOC group is large and hydrophobic, which significantly alters the chromatographic behavior of the analyte. This change in retention time can move the analyte's peak away from co-eluting matrix components that cause ion suppression or enhancement. Additionally, the high sensitivity of the FMOC-derivatized analyte, especially with fluorescence detection, allows for significant dilution of the biological sample prior to analysis.[10] This dilution reduces the concentration of interfering matrix components, thereby minimizing their impact on analyte ionization.[10]
Q2: What is the difference between FLEC and FMOC-Cl, and when should I use each?
A2: FLEC ((+)- or (-)-1-(9-fluorenyl)ethyl chloroformate) is a chiral derivatizing agent. It is primarily used for the separation of enantiomers (chiral molecules that are mirror images of each other).[5][6][7] If your goal is to quantify the individual enantiomers of a chiral analyte, FLEC is the appropriate choice. FMOC-Cl (9-fluorenylmethyl chloroformate) is an achiral derivatizing agent. It is used to improve the detection (fluorescence or UV) and chromatographic properties of analytes containing primary or secondary amine groups, as well as hydroxyl groups.[8][9] Use FMOC-Cl when you need to enhance the sensitivity and/or shift the retention time of your analyte away from matrix interferences, and your analyte is not chiral or you do not need to separate its enantiomers.
Q3: Can I use this compound directly for derivatization?
A3: No, this compound is an alcohol and is not reactive enough to directly derivatize analytes under typical conditions. It is the precursor to the reactive chloroformate derivatizing agents like FLEC. You would need to use a commercially available activated form like (+)- or (-)-1-(9-fluorenyl)ethyl chloroformate (FLEC) for derivatization reactions.
Q4: What are the optimal pH conditions for derivatization with FMOC-Cl and FLEC?
A4: Derivatization with both FMOC-Cl and FLEC is typically carried out under alkaline conditions. A borate buffer with a pH between 8.0 and 11.4 is commonly used.[4][8] The basic pH is necessary to deprotonate the amine or hydroxyl group of the analyte, making it a more potent nucleophile to react with the chloroformate reagent. The optimal pH can be analyte-dependent and should be optimized for your specific application.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no derivatization yield | Incorrect pH: The reaction medium is not sufficiently basic to deprotonate the analyte. | Optimize the pH of the reaction buffer (typically borate buffer, pH 8.0-11.4).[4][8] |
| Reagent degradation: The FLEC or FMOC-Cl reagent has been hydrolyzed by moisture. | Use fresh, high-quality reagent. Store the reagent under anhydrous conditions and handle it in a dry environment. | |
| Insufficient reagent: The molar ratio of the derivatizing agent to the analyte is too low. | Increase the molar excess of the FLEC or FMOC-Cl reagent. A 10 to 300-fold molar excess is often recommended.[4] | |
| Short reaction time or low temperature: The reaction has not gone to completion. | Increase the reaction time and/or temperature. Typical conditions are 20-60 minutes at room temperature up to 60°C.[11] | |
| Multiple or unexpected peaks in the chromatogram | Formation of di-substituted products: For analytes with multiple reactive sites (e.g., tyrosine, histidine), both mono- and di-substituted derivatives can form.[4] | Optimize the reaction conditions (pH, reagent concentration, reaction time) to favor the formation of a single, desired derivative.[4] |
| Hydrolysis of the reagent: Excess FLEC or FMOC-Cl can hydrolyze to form 9-fluorenylmethanol (FMOC-OH), which may be detected. | Optimize the amount of derivatizing reagent. A quenching step with an amine-containing reagent (e.g., glycine) can be added after the desired reaction time to consume excess FLEC/FMOC-Cl. | |
| Side reactions with matrix components: The derivatizing agent may react with other nucleophilic compounds in the biological matrix. | Improve the sample cleanup procedure before derivatization (e.g., using solid-phase extraction) to remove interfering substances. | |
| Poor peak shape or reproducibility | Adsorption of derivatives: The hydrophobic fluorenyl-derivatives can adsorb to plastic or glass surfaces.[4] | Use silanized glassware or polypropylene tubes. Minimize sample transfer steps. |
| Instability of derivatives: The derivatized analyte may not be stable under the analytical conditions. | Analyze the samples as soon as possible after derivatization. Investigate the stability of the derivatives under different storage conditions (e.g., temperature, light exposure). | |
| Significant matrix effect still observed | Insufficient chromatographic separation: The derivatized analyte still co-elutes with interfering matrix components. | Further optimize the HPLC/UHPLC method (e.g., change the column, mobile phase composition, or gradient profile). |
| High concentration of matrix components: The sample is too concentrated, and the matrix is overwhelming the system. | Increase the sample dilution factor. The high sensitivity of fluorenyl-derivatives often allows for significant dilution while maintaining adequate signal.[10] |
Experimental Protocols
Protocol 1: General Procedure for FMOC-Cl Derivatization of Amino Acids in Plasma
This protocol is a general guideline and should be optimized for specific analytes and matrices.
1. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma, add 400 µL of ice-cold acetonitrile to precipitate proteins. b. Vortex for 1 minute. c. Centrifuge at 10,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube.
2. Derivatization: a. Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 100 µL of 100 mM borate buffer (pH 9.5). c. Add 100 µL of 10 mM FMOC-Cl in acetonitrile. d. Vortex briefly and let the reaction proceed for 30 minutes at room temperature in the dark.
3. Reaction Quenching and Sample Cleanup: a. Add 50 µL of 100 mM glycine solution to quench the excess FMOC-Cl. Vortex and let it react for 5 minutes. b. Add 500 µL of hexane and vortex for 1 minute to extract the unreacted FMOC-Cl and its hydrolysis product. c. Centrifuge at 2,000 x g for 5 minutes. d. Discard the upper hexane layer. Repeat the extraction (step 3b-3d) one more time. e. Transfer the aqueous layer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: General Procedure for FLEC Derivatization of Chiral Amines in Urine
This protocol is a general guideline and should be optimized for specific analytes and matrices.
1. Sample Preparation (Dilution and Filtration): a. Centrifuge the urine sample at 5,000 x g for 10 minutes to remove particulate matter. b. Dilute 100 µL of the supernatant with 900 µL of 100 mM borate buffer (pH 9.2). c. Filter the diluted sample through a 0.22 µm syringe filter.
2. Derivatization: a. To 100 µL of the filtered sample, add 100 µL of 15 mM (+)-FLEC in acetone. b. Vortex for 30 seconds. c. Let the reaction proceed for 1 hour at 60°C.
3. Sample Analysis: a. After cooling to room temperature, directly inject an aliquot of the reaction mixture into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize typical quantitative performance data obtained using FMOC-Cl and FLEC derivatization for the analysis of various analytes in biological matrices.
Table 1: Performance Data for FMOC-Cl Derivatization
| Analyte Class | Matrix | Method | Linearity (r²) | Recovery (%) | LOD/LOQ | Reference |
| Amino Acids | Plasma | HPLC-FLD | > 0.999 | 95 - 105 | fmol range | [4] |
| Catecholamines | Urine | LC-MS/MS | > 0.99 | 88 - 102 | 0.1 - 1 ng/mL | [12] |
| Glyphosate | Water | LC-MS/MS | > 0.99 | 92 - 108 | 0.5 µg/L | [1] |
Table 2: Performance Data for FLEC Derivatization
| Analyte Class | Matrix | Method | Linearity (r²) | Recovery (%) | LOD/LOQ | Reference |
| Chiral Amino Acids | Standard Solution | CE-LIF | > 0.99 | N/A | nM range | [5] |
| Chiral Amines | Biological Samples | LC-MS/MS | > 0.99 | 90 - 110 | sub-µg/g | [11] |
Visualizations
Experimental Workflow for Derivatization and Analysis
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fast and reliable method for analysis of derivatized plasma amino acids by liquid chromatography-single quadrupole-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatization methods for quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantiomeric separation of amino acids using micellar electrokinetic chromatography after pre-column derivatization with the chiral reagent 1-(9-fluorenyl)-ethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On-matrix derivatization for dynamic headspace sampling of nonvolatile surface residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective micellar electrokinetic chromatography of dl‐amino acids using (+)‐1‐(9‐fluorenyl)‐ethyl chloroformate derivatization and UV‐induced fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ikm.org.my [ikm.org.my]
- 9. jascoinc.com [jascoinc.com]
- 10. Matrix effects in the derivatization of amino acids with 9-fluorenylmethyl chloroformate and phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Chiral Derivatization with (S)-(-)-1-(9-Fluorenyl)ethanol
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing racemization during derivatization with (S)-(-)-1-(9-Fluorenyl)ethanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the stereochemical integrity of your analytes.
Troubleshooting Guide: Minimizing Racemization
Encountering racemization during derivatization can compromise the accuracy of chiral analysis. This guide addresses common issues and provides systematic solutions to maintain the enantiomeric purity of your samples.
| Problem | Potential Cause | Recommended Solution |
| High levels of the undesired enantiomer detected after derivatization. | Elevated Reaction Temperature: Higher temperatures can provide the activation energy needed for epimerization. | Maintain a low and controlled reaction temperature. Start with derivatization at room temperature or below (e.g., 0-4°C) and optimize as needed. Mild heating (e.g., 40°C) for a short duration may be acceptable, but should be validated. |
| Prolonged Reaction Time: The longer the analyte is exposed to reaction conditions, the greater the chance of racemization. | Optimize the reaction time to ensure complete derivatization while minimizing exposure to conditions that promote racemization. Monitor the reaction progress to determine the minimum time required. | |
| Suboptimal pH: Basic or strongly acidic conditions can facilitate racemization through enolate or enol formation at the chiral center. | Maintain a neutral or slightly acidic pH during the derivatization process. The use of buffers is highly recommended to control the pH. The optimal pH should be determined empirically for each analyte. | |
| Inappropriate Solvent: The polarity and protic nature of the solvent can influence the stability of the chiral center. | Aprotic solvents are generally preferred. Test a range of solvents (e.g., acetonitrile, dichloromethane, tetrahydrofuran) to identify the one that minimizes racemization for your specific analyte. | |
| Presence of a Strong Base: Strong bases can readily abstract the alpha-proton, leading to racemization. | If a base is required to facilitate the reaction, use a sterically hindered or weak base (e.g., N,N-diisopropylethylamine - DIPEA) in stoichiometric amounts. Avoid strong, non-hindered bases like sodium hydroxide. | |
| Inconsistent racemization levels between samples. | Variability in Reaction Conditions: Inconsistent temperature, reaction time, or reagent concentrations between runs. | Ensure all experimental parameters are tightly controlled and consistently applied to all samples and standards. Use calibrated equipment and prepare fresh reagents. |
| Matrix Effects: Components in the sample matrix may alter the pH or catalyze racemization. | Implement a sample cleanup procedure (e.g., solid-phase extraction) to remove interfering matrix components before derivatization. | |
| Racemization observed even under mild conditions. | Analyte Susceptibility: Some molecules are inherently more prone to racemization due to their electronic and steric properties. | For highly susceptible compounds, consider the use of coupling additives that can suppress racemization, such as 1-hydroxybenzotriazole (HOBt) or copper(II) chloride (CuCl₂).[1] These are commonly used in peptide synthesis to prevent epimerization. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during derivatization?
A1: Racemization during the derivatization of chiral compounds, such as amino acids, often proceeds through the formation of a planar, achiral intermediate.[1] For compounds with a carbonyl group adjacent to the chiral center, this can occur via enolization in the presence of acid or base. The subsequent reprotonation can occur from either face of the planar enol, leading to a mixture of enantiomers.
Q2: How can I detect and quantify racemization after derivatization with this compound?
A2: After derivatization, the resulting diastereomers can be separated and quantified using chiral chromatography techniques. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase are commonly employed methods. The extent of racemization is determined by comparing the peak areas of the diastereomers corresponding to the D- and L-enantiomers.
Q3: What is the role of a coupling agent in the derivatization reaction and its impact on racemization?
A3: While this compound itself is the derivatizing agent, a coupling agent (e.g., a carbodiimide like DCC or EDC) is often required to activate a carboxylic acid group for esterification. The choice of coupling agent and the use of additives can significantly impact racemization. Some coupling agents can lead to the formation of highly reactive intermediates that are prone to racemization. The addition of reagents like HOBt can suppress this by forming a less reactive, more stable intermediate ester.[1]
Q4: Are there any specific classes of compounds that are more susceptible to racemization during this derivatization?
A4: Yes, compounds with an acidic proton at the chiral center, particularly those with adjacent electron-withdrawing groups (like carbonyls in amino acids), are more susceptible to racemization. The stability of the resulting carbanion or the ease of enolization plays a crucial role.
Experimental Protocol: Derivatization of a Chiral Carboxylic Acid with this compound
This protocol provides a general framework. Optimization of specific parameters (e.g., temperature, time, and reagent concentrations) is crucial for each specific analyte to minimize racemization.
Materials:
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Chiral carboxylic acid analyte
-
This compound
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
1-Hydroxybenzotriazole (HOBt) (optional, as racemization suppressant)
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N,N-Diisopropylethylamine (DIPEA) (optional, as a mild base)
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Anhydrous aprotic solvent (e.g., Dichloromethane or Acetonitrile)
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Quenching solution (e.g., dilute aqueous acid)
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Standard laboratory glassware and equipment
Procedure:
-
Preparation: In a clean, dry vial, dissolve the chiral carboxylic acid in the anhydrous aprotic solvent.
-
Addition of Racemization Suppressant (Optional): If the analyte is known to be prone to racemization, add 1.1 equivalents of HOBt to the solution and stir until dissolved.
-
Activation: Add 1.1 equivalents of the coupling agent (e.g., DCC) to the mixture. Stir at 0°C for 10-15 minutes to form the active ester.
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Derivatization: Add 1.2 equivalents of this compound to the reaction mixture. If necessary, add a stoichiometric amount of a mild base like DIPEA.
-
Reaction: Allow the reaction to proceed at a controlled temperature (start with 0-25°C) for a predetermined time (e.g., 1-4 hours). Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) to determine the point of completion.
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Quenching: Once the reaction is complete, quench any remaining coupling agent by adding a small amount of water or dilute aqueous acid.
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Work-up: Filter to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). The filtrate can then be further purified if necessary (e.g., by solid-phase extraction or liquid-liquid extraction) prior to analysis.
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Analysis: Analyze the resulting diastereomeric mixture by chiral HPLC or GC to determine the extent of racemization.
Visualizing Key Processes
To aid in understanding the critical aspects of minimizing racemization, the following diagrams illustrate the proposed racemization mechanism and a generalized experimental workflow.
Caption: Proposed mechanism of racemization via a planar intermediate.
Caption: Experimental workflow for derivatization with racemization control.
References
Enhancing the stability of (S)-(-)-1-(9-Fluorenyl)ethanol derivatives for analysis
Welcome to the technical support center for the analysis of (S)-(-)-1-(9-Fluorenyl)ethanol and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of these derivatives for accurate analysis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Troubleshooting Guides
This section provides systematic approaches to resolving common problems encountered during the derivatization and analysis of this compound derivatives.
Issue 1: Low or No Derivative Peak in HPLC Analysis
Possible Causes and Solutions:
-
Incomplete Derivatization:
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Incorrect pH: The derivatization reaction with 9-fluorenylmethyl chloroformate (FMOC-Cl) is pH-dependent. An alkaline medium is necessary to facilitate the reaction.
-
Solution: Ensure the reaction buffer is at the optimal pH, typically between 8.0 and 10.0. A borate buffer is commonly used.
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-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.
-
Solution: Increase the incubation time (e.g., up to 40-60 minutes) and/or temperature (e.g., 40°C) to maximize the derivatization efficiency.
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-
Inadequate FMOC-Cl Concentration: An insufficient amount of the derivatizing agent will lead to incomplete reaction.
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Solution: Use a molar excess of FMOC-Cl to the analyte. However, a very large excess can lead to interfering by-product peaks.
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-
-
Derivative Instability:
-
Basic Conditions: FMOC derivatives are known to be unstable under basic conditions, which can lead to their degradation before analysis.
-
Solution: After the derivatization reaction is complete, acidify the sample with a dilute acid (e.g., 0.1 M HCl) to stabilize the derivative. Acidified derivatives can be stable for at least 24 hours.
-
-
-
Sample Matrix Effects:
-
Interfering Substances: The sample matrix may contain substances that interfere with the derivatization reaction or co-elute with the derivative.
-
Solution: Employ sample cleanup procedures such as solid-phase extraction (SPE) to remove interfering components before derivatization.
-
-
Issue 2: Poor Peak Shape (Tailing or Broadening) in HPLC
Possible Causes and Solutions:
-
Secondary Interactions:
-
Residual Silanols: The fluorenyl moiety can have secondary interactions with active sites (residual silanol groups) on the silica-based stationary phase, leading to peak tailing.
-
Solution: Use a high-quality, end-capped HPLC column. Adjust the mobile phase pH with a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to suppress silanol interactions.
-
-
-
Column Overload:
-
High Sample Concentration: Injecting a sample that is too concentrated can saturate the stationary phase.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
-
Extra-Column Volume:
-
Tubing and Connections: Excessive tubing length or dead volume in the HPLC system can cause peak broadening.
-
Solution: Minimize the length and internal diameter of tubing, especially between the column and the detector.
-
-
-
Mobile Phase Mismatch:
-
Solvent Strength: A mismatch between the sample solvent and the mobile phase can lead to peak distortion.
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.
-
-
Issue 3: Irreproducible Results in Chiral Separations
Possible Causes and Solutions:
-
Additive Memory Effect:
-
Adsorption of Modifiers: Acidic or basic additives in the mobile phase can adsorb to the chiral stationary phase (CSP) and alter its selectivity over time.
-
Solution: Dedicate a column to a specific mobile phase system or use a rigorous column washing procedure between methods with different additives.
-
-
-
Mobile Phase Composition:
-
Solvent and Additive Concentration: The selectivity of chiral separations is highly sensitive to the mobile phase composition, including the type and concentration of organic modifiers and additives.
-
Solution: Precisely prepare the mobile phase and ensure it is well-mixed. Even small variations can affect retention times and resolution.
-
-
-
Temperature Fluctuations:
-
Column Temperature: Chiral separations can be sensitive to temperature changes.
-
Solution: Use a column oven to maintain a constant and controlled temperature.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the derivatization of this compound with FMOC-Cl?
A1: The derivatization reaction with FMOC-Cl requires alkaline conditions to proceed efficiently. A pH in the range of 8.0 to 10.0 is generally recommended. A borate buffer is a common choice to maintain this pH.
Q2: How can I improve the stability of my FMOC-derivatized this compound?
A2: FMOC derivatives are susceptible to degradation in basic solutions. To enhance stability, it is crucial to acidify the reaction mixture to a pH below 7 immediately after the derivatization is complete. Adding a small volume of dilute acid, such as 0.1 M HCl, can stabilize the derivative for at least 24 hours, allowing for analysis using an autosampler.
Q3: What are the common by-products of the FMOC-Cl derivatization reaction?
A3: A common by-product is 9-fluorenylmethanol, which is formed from the hydrolysis of FMOC-Cl in the aqueous reaction medium. To minimize the formation of this and other by-products, it is advisable to use a fresh solution of FMOC-Cl and to control the amount of excess reagent used.
Q4: What type of HPLC column is best suited for the analysis of this compound derivatives?
A4: For non-chiral analysis, a standard C18 reversed-phase column is typically used. For chiral separations to distinguish between enantiomers, a chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs are widely used and can be effective. The selection of the specific chiral column often requires empirical testing.
Q5: My chiral separation shows good resolution, but the elution order of the enantiomers sometimes changes. What could be the cause?
A5: A change in the elution order of enantiomers can be caused by subtle changes in the mobile phase composition, particularly the concentration of additives like acids or bases, or by a change in temperature. Ensure consistent and accurate preparation of your mobile phase and maintain a stable column temperature.
Data Presentation
Table 1: Representative Stability of FMOC Derivatives Under Different pH Conditions
| pH | Storage Temperature (°C) | Stability after 24 hours | Reference |
| < 7 (Acidified) | 4 | Stable | |
| 8.2 | 40 | Degradation may occur over time | |
| 10 | Room Temperature | Unstable, significant degradation |
Table 2: Influence of Reaction Time and Temperature on FMOC Derivatization Efficiency
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition | Reference |
| Reaction Time (min) | 10 | 20 | 40 | 40 | |
| Reaction Temperature (°C) | Room Temperature | 40 | 60 | 40 |
Note: Optimal conditions should be empirically determined for each specific analyte.
Experimental Protocols
Protocol 1: Derivatization of this compound with FMOC-Cl
This protocol is adapted from methods for the derivatization of alcohols and other hydroxyl-containing compounds with FMOC-Cl.
Materials:
-
This compound standard or sample solution in acetonitrile.
-
9-Fluorenylmethyl chloroformate (FMOC-Cl) solution (10 mM in acetonitrile, prepare fresh daily).
-
Borate buffer (0.1 M, pH 9.0).
-
Hydrochloric acid (0.1 M).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
Procedure:
-
In a microcentrifuge tube, combine 100 µL of the this compound solution with 100 µL of 0.1 M borate buffer (pH 9.0).
-
Add 200 µL of the 10 mM FMOC-Cl solution to the mixture.
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Incubate the reaction mixture at 40°C for 40 minutes in a water bath or heating block.
-
After incubation, stop the reaction and stabilize the derivative by adding 100 µL of 0.1 M HCl.
-
Vortex the solution again for a few seconds.
-
The sample is now ready for HPLC analysis. If necessary, filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: HPLC-FLD Analysis of Derivatized this compound
This is a general method for the analysis of FMOC derivatives. The gradient and column may need to be optimized for specific applications.
Instrumentation:
-
HPLC system with a fluorescence detector (FLD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Fluorescence Detection: Excitation at 265 nm, Emission at 315 nm.
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B (linear gradient)
-
20-25 min: 95% B (hold)
-
25-26 min: 95% to 50% B (linear gradient)
-
26-30 min: 50% B (re-equilibration)
-
Mandatory Visualizations
Caption: Experimental workflow for the derivatization and analysis of this compound.
Caption: Troubleshooting workflow for poor HPLC peak shape.
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Chiral Alcohols: (S)-(-)-1-(9-Fluorenyl)ethanol vs. Alternative Approaches
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of enantiomers is a critical aspect of chemical analysis. The stereoisomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties. This guide provides an objective comparison of an indirect analytical method for chiral alcohols using (S)-(-)-1-(9-Fluorenyl)ethanol as a chiral derivatizing agent against alternative methods, namely derivatization with Mosher's acid and direct enantioseparation by High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase (CSP). The performance of these methods is evaluated based on supporting experimental data and detailed protocols are provided.
Introduction to Chiral Analysis Techniques
The separation and quantification of enantiomers can be approached in two primary ways:
-
Indirect Method: This involves the derivatization of the enantiomeric analyte with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral chromatographic column. This compound is a precursor to the commonly used chiral derivatizing agent (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), which reacts with alcohols and amines to form stable, fluorescent diastereomeric derivatives.
-
Direct Method: This method utilizes a chiral stationary phase (CSP) in HPLC that can directly distinguish between the enantiomers of the analyte. The separation is based on the differential interactions of the enantiomers with the chiral environment of the stationary phase.
This guide will focus on the validation of an analytical method using the indirect approach with this compound (via its chloroformate derivative, FLEC) and compare its performance with another common CDA, Mosher's acid, as well as the direct HPLC method.
Performance Comparison of Chiral Analysis Methods
The choice of an analytical method for chiral separation is a trade-off between factors such as the nature of the analyte, required sensitivity, development time, and the intended purpose of the analysis (e.g., routine quality control vs. absolute configuration determination).
Table 1: General Performance Characteristics of Chiral Analysis Methods
| Feature | Indirect Method: FLEC Derivatization | Indirect Method: Mosher's Acid Derivatization | Direct Method: Chiral HPLC/GC |
| Principle | Covalent derivatization to form diastereomers, separated on an achiral column. | Covalent derivatization to form diastereomers with distinct NMR signals.[1] | Physical separation of enantiomers on a chiral stationary phase.[1] |
| Primary Output | Chromatogram with baseline-separated peaks for each diastereomer. | ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer.[1] | Chromatogram with baseline-separated peaks for each enantiomer.[1] |
| Quantitative Data | Enantiomeric excess (ee) calculated from the integrated peak areas of the diastereomers. | Enantiomeric excess (ee) calculated from the integration of diastereomeric signals.[1] | Enantiomeric excess (ee) calculated from the integrated peak areas.[1] |
| Determination of Absolute Configuration | No, requires a standard of known absolute configuration. | Yes, by comparing the spectra of (R)- and (S)-derivatives.[1] | No, requires a standard of known absolute configuration. |
| Sensitivity | High, due to the fluorescent nature of the fluorenyl group. | Generally lower than chromatographic methods.[1] | High sensitivity, suitable for trace analysis.[1] |
| Development Time | Method is generally applicable with some optimization of derivatization and chromatography. | Method is generally applicable with minimal development.[1] | Requires method development to find a suitable chiral stationary phase and mobile phase.[1] |
| Instrumentation | HPLC with a fluorescence or UV detector. | NMR spectrometer.[1] | Dedicated HPLC or GC system with a chiral column.[1] |
Quantitative Data and Method Validation
The validation of an analytical method is crucial to ensure its reliability for its intended purpose. Key validation parameters as per the International Council for Harmonisation (ICH) guidelines include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).
Table 2: Representative Validation Parameters for a Chiral HPLC Method
| Validation Parameter | Acceptance Criteria | Example Data for a Chiral HPLC Method |
| Specificity | No interference at the retention time of the analytes. | No interfering peaks observed in the blank chromatogram. |
| Linearity (r²) | r² ≥ 0.99 | 0.9995 |
| Accuracy (% Recovery) | 80 - 120% | 98.5 - 101.2% |
| Precision (% RSD) | Intra-day: ≤ 2%, Inter-day: ≤ 3% | Intra-day: 0.8%, Inter-day: 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.05 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.15 µg/mL |
| Resolution (Rs) | Rs > 1.5 | 2.1 |
Table 3: Method Detection Limits for Alcohols Derivatized with 9-Fluorenylmethyl Chloroformate
This table presents the detection limits for C1-C4 aliphatic alcohols after derivatization with 9-fluorenylmethyl chloroformate, as determined by reversed-phase HPLC with fluorescence detection.[2]
| Analyte | Method Detection Limit (pmol) |
| Methanol | 4[2] |
| Ethanol | 40[2] |
| Propanol | 70[2] |
| Butanol | 30[2] |
Experimental Protocols
Detailed and optimized experimental protocols are essential for achieving reproducible and accurate results.
Protocol 1: Derivatization of a Chiral Alcohol with (+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC)
This protocol is a general procedure and may require optimization for specific alcohols.
Materials:
-
Chiral alcohol sample
-
(+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) solution (e.g., 1 mg/mL in anhydrous acetone)
-
Anhydrous pyridine
-
Anhydrous reaction solvent (e.g., dichloromethane or acetonitrile)
-
Saturated sodium bicarbonate solution
-
HPLC-grade solvents for analysis
Procedure:
-
Sample Preparation: Dissolve a known amount of the chiral alcohol in the anhydrous reaction solvent.
-
Derivatization Reaction: In a clean, dry vial, add the alcohol solution. Add a stoichiometric excess of anhydrous pyridine (e.g., 2 equivalents) to act as a catalyst and acid scavenger. Add a slight molar excess (e.g., 1.2 equivalents) of the FLEC solution to the vial.
-
Incubation: Cap the vial and allow the reaction to proceed at room temperature for 30-60 minutes. The reaction progress can be monitored by TLC or a pilot HPLC injection.
-
Reaction Quenching: Add a small amount of saturated sodium bicarbonate solution to quench any unreacted FLEC.
-
Extraction: Extract the diastereomeric derivatives into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Sample Preparation for HPLC: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Reconstitute the residue in the mobile phase for HPLC analysis.
Protocol 2: Direct Chiral HPLC Analysis
Materials:
-
Chiral alcohol sample
-
Chiral HPLC column (e.g., Chiralpak® AD-H, Chiralcel® OD-H)
-
HPLC-grade mobile phase solvents (e.g., n-hexane, isopropanol, ethanol)
Procedure:
-
Method Development: Screen various chiral columns and mobile phase compositions to achieve baseline separation (Rs > 1.5) of the enantiomers.
-
Sample Preparation: Dissolve a known amount of the chiral alcohol sample in the mobile phase.
-
HPLC Analysis: Inject the sample onto the equilibrated chiral HPLC system.
-
Quantification: Integrate the peak areas of the two enantiomers to determine the enantiomeric ratio and enantiomeric excess (ee).
Visualization of Workflows and Logical Relationships
Experimental Workflow for Indirect Chiral Analysis
The following diagram illustrates the general workflow for the analysis of chiral compounds using a derivatizing agent like FLEC.
Caption: Workflow for indirect chiral analysis using FLEC.
Logical Relationship in Method Selection
The decision to use an indirect derivatization method versus a direct chiral separation method depends on several factors.
Caption: Decision tree for chiral analysis method selection.
Conclusion
References
Comparing (S)-(-)-1-(9-Fluorenyl)ethanol with other chiral derivatizing agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of stereoselective analysis, the choice of a chiral derivatizing agent (CDA) is paramount for the accurate determination of enantiomeric excess and the assignment of absolute configuration. This guide provides an objective comparison of the performance of (S)-(-)-1-(9-Fluorenyl)ethanol and its widely used chloroformate derivative, (+)- or (-)-1-(9-fluorenyl)ethyl chloroformate (FLEC), against other prominent chiral derivatizing and solvating agents, namely Mosher's acid (MTPA), Marfey's reagent, and TADDOLs. This comparison is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate agent for their analytical needs.
Principle of Chiral Derivatization
Chiral derivatizing agents are enantiomerically pure compounds that react with a racemic or enantiomerically enriched analyte to form a mixture of diastereomers.[1] Unlike enantiomers, which are indistinguishable by achiral analytical techniques such as standard nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC), diastereomers possess different physical and chemical properties.[2] This difference allows for their separation and quantification, thereby enabling the determination of the enantiomeric composition of the original analyte.[1]
Performance Comparison of Chiral Derivatizing Agents
The efficacy of a chiral derivatizing agent is assessed by its ability to induce significant differences in the spectral or chromatographic properties of the resulting diastereomers. For NMR spectroscopy, this is quantified by the chemical shift difference (Δδ), while for HPLC, the resolution factor (Rs) is a key performance indicator.
Table 1: Quantitative Performance Data of Selected Chiral Derivatizing Agents
| Chiral Derivatizing Agent | Analyte Class | Method | Key Performance Metric | Typical Values | Reference |
| (+)-FLEC | Amino Acids | HPLC | Resolution (Rs) | 1.5 - 5.0+ | [3] |
| Marfey's Reagent | Amino Acids | HPLC | Resolution (Rs) | > 1.5 for most amino acids | [3] |
| Mosher's Acid (MTPA) | Alcohols, Amines | ¹H NMR | Chemical Shift Difference (Δδ) | 0.02 - 0.5 ppm | [4] |
| TADDOLs (as CSAs) | Carboxylic Acids | ¹H NMR | Chemical Shift Difference (Δδ) | Up to 0.55 ppm | [5] |
Note: Data for this compound as a direct NMR derivatizing agent is not extensively available in the reviewed literature; performance data is primarily for its chloroformate derivative, FLEC, in chromatographic applications.
Detailed Comparison
This compound and FLEC
This compound serves as the precursor to the highly effective chiral derivatizing agent, (+)- and (-)-1-(9-fluorenyl)ethyl chloroformate (FLEC).[6] FLEC is extensively used for the pre-column derivatization of primary and secondary amines, including amino acids, for separation by HPLC and capillary electrophoresis (CE).[7][8] The resulting diastereomeric carbamates are highly fluorescent, enabling sensitive detection.[7]
Advantages of FLEC:
-
High Reactivity: Reacts readily with primary and secondary amines under mild conditions.[8]
-
Excellent Resolution: Provides baseline separation for a wide range of amino acid enantiomers on standard reversed-phase columns.[3]
-
High Sensitivity: The fluorenyl group acts as a strong chromophore and fluorophore, allowing for low detection limits.[7]
Limitations:
-
Primarily used for chromatographic methods (HPLC, CE). Limited data is available on the direct use of this compound as a CDA for NMR analysis.
Mosher's Acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA)
Mosher's acid is a widely recognized CDA for determining the enantiomeric excess and absolute configuration of chiral alcohols and amines via NMR spectroscopy.[2][9] It reacts with the analyte to form diastereomeric esters or amides. The anisotropic effect of the phenyl ring in the Mosher's ester causes distinct chemical shift differences for protons near the chiral center of the analyte.[2]
Advantages of Mosher's Acid:
-
Well-Established Methodology: The "Mosher's method" for assigning absolute configuration is a reliable and widely accepted technique.[9]
-
Applicable to NMR: Provides clear chemical shift differences (Δδ) in ¹H and ¹⁹F NMR spectra.[4]
Limitations:
-
Signal overlap can occur in complex molecules, making analysis difficult.[4]
-
Requires the synthesis of two separate diastereomers (from (R)- and (S)-MTPA) for absolute configuration assignment.[9]
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)
Marfey's reagent is particularly effective for the chiral analysis of amino acids by HPLC.[3][10] It reacts with the primary amino group of amino acids to form stable diastereomers that can be separated on achiral reversed-phase columns.[10]
Advantages of Marfey's Reagent:
-
Broad Applicability: Effective for a wide range of proteinogenic and non-proteinogenic amino acids.[11]
-
Robust and Reproducible: The derivatization reaction is straightforward and yields stable products.[10]
-
Good Chromatographic Resolution: Generally provides excellent separation of D- and L-amino acid derivatives.[3]
Limitations:
-
The reagent itself can be a source of impurities if not handled carefully.
-
Primarily used for amino acid analysis.
TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols)
TADDOLs are versatile chiral auxiliaries that can also function as chiral solvating agents (CSAs) for NMR spectroscopy.[5] Unlike CDAs, CSAs form non-covalent diastereomeric complexes with the analyte, leading to observable chemical shift differences.[1] This approach avoids chemical modification of the analyte.
Advantages of TADDOLs as CSAs:
-
Non-destructive Method: The analyte can be recovered after analysis.
-
Simple Procedure: The CSA is simply added to the NMR sample of the analyte.[5]
Limitations:
-
The magnitude of the induced chemical shift differences can be sensitive to solvent, temperature, and concentration.
-
May not be effective for all classes of analytes.
Experimental Protocols
General Workflow for Chiral Derivatization and Analysis
The process of determining enantiomeric excess using a chiral derivatizing agent typically follows a set of common steps.
Caption: General workflow for chiral analysis using derivatizing agents.
Protocol for Amino Acid Derivatization with FLEC for HPLC Analysis
This protocol is adapted for the derivatization of amino acids with (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC).
-
Sample Preparation: Dissolve the amino acid sample in a suitable buffer, such as 0.1 M borate buffer (pH 8.0).
-
Reagent Solution: Prepare a solution of FLEC in a water-miscible organic solvent like acetone or acetonitrile (e.g., 1 mg/mL).
-
Derivatization Reaction:
-
To 100 µL of the amino acid solution, add 100 µL of the FLEC solution.
-
Vortex the mixture and let it react at room temperature for approximately 30 minutes.
-
-
Reaction Quenching: Add a small amount of a primary amine, such as glycine, to react with the excess FLEC.
-
HPLC Analysis: Inject an aliquot of the reaction mixture into a reversed-phase HPLC system. A typical mobile phase consists of a gradient of acetonitrile and a buffered aqueous solution (e.g., acetate or phosphate buffer). Detection is typically performed using a fluorescence detector (excitation ~260 nm, emission ~315 nm).
Protocol for Derivatization with Mosher's Acid for NMR Analysis
This protocol outlines the preparation of Mosher's esters from a chiral secondary alcohol for ¹H NMR analysis.
-
Sample Preparation: In a clean, dry NMR tube, dissolve approximately 5 mg of the chiral alcohol in 0.5 mL of an anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Addition of Base: Add a slight excess of an anhydrous base, such as pyridine or DMAP (4-dimethylaminopyridine).
-
Derivatization Reaction:
-
Add a slight molar excess (approximately 1.2 equivalents) of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride).
-
Cap the NMR tube and mix the contents thoroughly. Allow the reaction to proceed at room temperature for 1-2 hours, or until completion (can be monitored by TLC).
-
-
Repeat with (S)-Mosher's Acid Chloride: In a separate NMR tube, repeat the procedure using (S)-(+)-Mosher's acid chloride.
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
For enantiomeric excess determination, integrate a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra.
-
For absolute configuration assignment, compare the chemical shifts of corresponding protons in the two spectra and calculate the Δδ (δS - δR) values.
-
Protocol for Using TADDOL as a Chiral Solvating Agent for NMR Analysis
This protocol describes the use of a TADDOL derivative as a chiral solvating agent for the NMR analysis of a chiral carboxylic acid.
-
Sample Preparation: Dissolve a known amount of the racemic or enantiomerically enriched carboxylic acid in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Addition of CSA: Add a molar equivalent of the enantiomerically pure TADDOL derivative to the NMR tube.
-
NMR Analysis:
-
Acquire the ¹H NMR spectrum of the mixture.
-
Observe the splitting of signals corresponding to the protons of the analyte due to the formation of diastereomeric complexes.
-
The enantiomeric excess can be determined by integrating the separated signals.
-
Logical Relationships in Chiral Analysis
The choice of a chiral derivatizing or solvating agent depends on several factors, including the functional group of the analyte, the analytical technique to be used, and the desired level of sensitivity.
Caption: Decision pathway for choosing a chiral analysis method.
Conclusion
The selection of an appropriate chiral derivatizing or solvating agent is a critical decision in the stereoselective analysis of chiral compounds. For HPLC and CE analysis of amines and amino acids, FLEC offers excellent resolution and high sensitivity. Mosher's acid remains the gold standard for the determination of enantiomeric excess and absolute configuration of alcohols and amines by NMR spectroscopy. Marfey's reagent provides a robust and reliable method for the HPLC analysis of amino acids. While TADDOLs offer a non-destructive alternative as chiral solvating agents for NMR analysis, their application is analyte-dependent. The experimental protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers in making an informed choice for their specific analytical challenges.
References
- 1. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. This compound | 151775-20-1 | Benchchem [benchchem.com]
- 7. (+) or (-)-1-(9-fluorenyl)ethyl chloroformate as chiral derivatizing agent: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantiomeric determination of amino compounds with high sensitivity using the chiral reagents (+)- and (-)-1-(9-anthryl)-2-propyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mosher ester derivatives [sites.science.oregonstate.edu]
- 10. Discrimination of Chiral Compounds Using NMR Spectroscopy [miamioh.ecampus.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Researcher's Guide to Cross-Validation of HPLC Methods for Enantiomeric Separation
In the realm of pharmaceutical development and quality control, the precise separation and quantification of enantiomers are of paramount importance. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for chiral separations, necessitating robust and reliable analytical methods. Cross-validation of these methods—verifying that a method will produce comparable and accurate results when performed by different analysts, on different instruments, or in different laboratories—is a critical step to ensure its suitability for its intended purpose. This guide provides a comparative overview of key performance parameters from various validated HPLC methods for enantiomeric separation, supported by experimental data and detailed protocols.
The process of method validation for chiral purity assays generally adheres to the guidelines set forth by the International Council for Harmonisation (ICH).[1] Key validation parameters include specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, accuracy, and robustness.[1][2]
Comparative Performance of Validated Chiral HPLC Methods
The selection of a chiral stationary phase (CSP) is the most critical factor in achieving successful enantiomeric separation.[3] Polysaccharide-based CSPs are widely used due to their broad applicability.[3] The following tables summarize the performance of several validated HPLC methods for the enantiomeric separation of different pharmaceutical compounds, offering a glimpse into the expected performance of these methods.
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Resolution (Rs) | Reference |
| Escitalopram | Chiral CD-PH | Ammonium acetate/ ethanol/ 2-propanol/ methylene dichloride (100:150:70:30, v/v) | 0.5 | 254 | >1.5 | [2] |
| Verapamil | LarihcShell-P (core-shell isopropyl carbamate cyclofructan 6) | Acetonitrile/methanol/trifluoroacetic acid/triethylamine (98:2:0.05:0.025, v/v/v/v) | 0.5 | Ex: 280, Em: 313 | >1.5 | [4] |
| Alogliptin | Lux Cellulose-2 | Ethanol/diethylamine (100:0.5, v/v) | 1.0 | 230 | 4.55 | [5] |
| 10-Hydroxycamptothecin | Chiralpak IC | n-hexane/ethanol (50:50, v/v) | 1.0 | Not Specified | >3.0 | [6] |
| R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide | Crownpak CR (+) | Water adjusted to pH 1.0 with perchloric acid | 0.5 | 226 | >2.5 | [7] |
Table 1: Comparison of Chromatographic Conditions and Resolution for Various Chiral HPLC Methods.
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Escitalopram | 20.0 - 70.0 | 0.998 | 2.54 | 7.68 | [2] |
| Verapamil (in plasma) | 0.001 - 0.450 | ≥ 0.997 | Not Specified | 0.001 | [4] |
| Alogliptin (S-isomer) | LOQ - 1.5 | Not Specified | Not Specified | Not Specified | [5] |
| R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide (S-enantiomer) | Not Specified | Not Specified | 0.084 | 0.159 | [7] |
Table 2: Comparison of Linearity, LOD, and LOQ for Validated Chiral HPLC Methods.
| Analyte | Precision (%RSD) | Accuracy (% Recovery) | Robustness | Reference |
| Escitalopram | Intra-day: 0.16, Inter-day: 0.09 | 100.28 - 102.86 | Method found to be robust with changes in flow rate and wavelength. | [2] |
| Verapamil (in plasma) | Intra- and Inter-day: ≤ 11.6 | 92.3 - 98.2 | Not explicitly detailed. | [4] |
| Alogliptin (S-isomer) | Not Specified | 100 - 102 | Not explicitly detailed. | [5] |
| 10-Hydroxycamptothecin | Solution stability RSD < 0.5% | Not Specified | Not explicitly detailed. | [6] |
Table 3: Comparison of Precision, Accuracy, and Robustness for Validated Chiral HPLC Methods.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for sample preparation and chromatographic analysis based on the cited literature.
Protocol 1: Enantiomeric Separation of Escitalopram [2]
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the linear range (20.0-70.0 µg/mL).
-
Chromatographic Conditions:
-
Column: Chiral CD-PH
-
Mobile Phase: A mixture of ammonium acetate, ethanol, 2-propanol, and methylene dichloride in a ratio of 100:150:70:30 (v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 254 nm.
-
Protocol 2: Enantiomeric Separation of Verapamil in Rat Plasma [4]
-
Sample Preparation (Solid Phase Extraction):
-
Condition Waters Oasis HLB C18 solid phase extraction cartridges.
-
Load 50 µL of rat plasma sample.
-
Wash the cartridge.
-
Elute the S-(−)- and R-(+)-VER enantiomers.
-
-
Chromatographic Conditions:
-
Column: LarihcShell-P (core-shell isopropyl carbamate cyclofructan 6).
-
Mobile Phase: Acetonitrile/methanol/trifluoroacetic acid/triethylamine (98:2:0.05:0.025, v/v/v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection: Fluorescence detection with excitation at 280 nm and emission at 313 nm.
-
Visualizing the Workflow
General Workflow for Chiral HPLC Method Validation
The following diagram illustrates a typical workflow for the validation of a chiral HPLC method, from initial development to the final validation report, in accordance with ICH guidelines.
Caption: General workflow for chiral HPLC method validation.
Logical Flow for Cross-Validation via Method Transfer
Cross-validation often takes the form of an analytical method transfer, where a validated method is transferred from a sending laboratory to a receiving laboratory.[8][9] The success of the transfer demonstrates the method's robustness and reproducibility.
Caption: Logical workflow for cross-validation via method transfer.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. scielo.br [scielo.br]
- 7. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 9. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Performance of Polysaccharide-Based Chiral Stationary Phases for the Enantioseparation of (S)-(-)-1-(9-Fluorenyl)ethanol Derivatives
This guide provides a comparative performance evaluation of two widely utilized polysaccharide-based chiral stationary phases (CSPs) for the enantiomeric separation of (S)-(-)-1-(9-Fluorenyl)ethanol and its derivatives. The selection of an appropriate CSP is critical in drug development and quality control to ensure the stereochemical purity of chiral compounds. This document is intended for researchers, scientists, and drug development professionals, offering a summary of key performance indicators, detailed experimental protocols, and a visual representation of the experimental workflow.
The chiral selectors in polysaccharide-based CSPs, typically derivatives of cellulose and amylose, are known for their broad applicability in resolving a wide range of racemic compounds.[1] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, driven by a combination of interactions including hydrogen bonding, π-π interactions, and steric hindrance.
Data Presentation: Performance of Chiral Stationary Phases
The following table summarizes the chromatographic performance of two common polysaccharide-based CSPs, Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), for the enantioseparation of a representative this compound derivative. These CSPs are frequently the first choice for screening chiral separations due to their proven track record.[2]
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Retention Factor (k') | Separation Factor (α) | Resolution (Rs) |
| Chiralpak® AD-H | n-Hexane/Isopropanol (90:10, v/v) | 1.0 | k'₁= 2.5, k'₂= 3.1 | 1.24 | 2.1 |
| Chiralcel® OD-H | n-Hexane/Isopropanol (90:10, v/v) | 1.0 | k'₁= 3.2, k'₂= 3.6 | 1.13 | 1.6 |
Note: The data presented is representative for a typical this compound derivative. Actual values may vary depending on the specific derivative and exact experimental conditions.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and adaptation of chiral separation methods. Below is a typical protocol for the enantioseparation of this compound derivatives on polysaccharide-based CSPs.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or photodiode array (PDA) detector.
2. Chiral Stationary Phases:
-
Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size
-
Chiralcel® OD-H, 250 x 4.6 mm, 5 µm particle size
3. Mobile Phase Preparation:
-
Prepare a mobile phase consisting of n-Hexane and Isopropanol in a 90:10 volume-to-volume ratio.
-
For basic analytes, 0.1% (v/v) of an amine additive such as diethylamine (DEA) or triethylamine (TEA) can be added to the mobile phase to improve peak shape.[2]
-
For acidic analytes, 0.1% (v/v) of an acidic additive like trifluoroacetic acid (TFA) can be used.
-
All solvents should be of HPLC grade and filtered through a 0.45 µm membrane filter before use.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm (or at the λmax of the specific derivative)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound derivative in the mobile phase at a concentration of approximately 1 mg/mL.
5. Data Analysis:
-
The retention factor (k') is calculated as: k' = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the column dead time.
-
The separation factor (α) is calculated as: α = k'_2 / k'_1, where k'_2 and k'_1 are the retention factors of the second and first eluting enantiomers, respectively.
-
The resolution (Rs) is calculated as: Rs = 2(t_{R2} - t_{R1}) / (w_1 + w_2), where t_{R2} and t_{R1} are the retention times of the two enantiomers, and w_1 and w_2 are their respective peak widths at the base. A resolution of Rs ≥ 1.5 indicates baseline separation.[3]
Mandatory Visualization
The following diagram illustrates a typical workflow for the performance evaluation of different chiral stationary phases.
Caption: Workflow for evaluating chiral stationary phase performance.
References
A Guide to Inter-laboratory Comparison of Analytical Results Using (S)-(-)-1-(9-Fluorenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison (ILC) to assess the proficiency of analytical laboratories in determining the purity and enantiomeric excess of (S)-(-)-1-(9-Fluorenyl)ethanol. Given the critical importance of stereochemical purity in the pharmaceutical industry, ensuring that different laboratories can produce comparable and accurate results is paramount for quality control and regulatory compliance. This document outlines a proposed ILC protocol, presents hypothetical data for comparison, and discusses alternative chiral standards.
Introduction to Inter-laboratory Comparisons and this compound
An inter-laboratory comparison, or proficiency test, is an essential tool for quality assurance in analytical laboratories. It involves distributing portions of a homogeneous and stable material to multiple laboratories for analysis. The results are then collated and statistically analyzed by a coordinating body to evaluate the performance of each participating laboratory. The international standard ISO 13528 provides detailed statistical methods for proficiency testing by inter-laboratory comparisons.[1][2][3][4]
This compound is a chiral alcohol frequently used as a derivatizing agent in the separation of enantiomers.[2] Its own chiral purity is critical, making it a suitable candidate for an ILC focused on chiral analytical methods. This guide proposes an ILC to evaluate laboratories' capabilities in determining its chemical purity and enantiomeric excess, primarily using High-Performance Liquid Chromatography (HPLC).
Proposed Inter-laboratory Comparison Protocol
This section details a hypothetical protocol for an ILC involving the analysis of this compound.
2.1. Objective
To assess the proficiency of participating laboratories in the determination of chemical purity and enantiomeric excess of this compound.
2.2. Test Material
A batch of this compound, homogenized and tested for stability, will be prepared and distributed by a central coordinating laboratory. Each participating laboratory will receive a sealed vial containing the test material.
2.3. Analytical Methods
Participants should use their own validated in-house methods for the determination of chemical purity and enantiomeric excess. However, the recommended primary technique is HPLC with a chiral stationary phase (CSP).
2.4. Reporting of Results
Laboratories are required to report the following:
-
Chemical Purity (as a percentage).
-
Enantiomeric Excess (as a percentage).
-
Details of the analytical method used (instrumentation, column, mobile phase, etc.).
-
The uncertainty of their measurements.
2.5. Statistical Analysis
The collected data will be analyzed according to ISO 13528.[1][2][3][4] The consensus value for purity and enantiomeric excess will be determined from the participants' results. Each laboratory's performance will be evaluated using Z-scores, calculated as:
Z = (x - X) / σ
where:
-
x is the result of the individual laboratory.
-
X is the assigned value (consensus mean of all participants' results).
-
σ is the standard deviation for proficiency assessment.
A |Z-score| ≤ 2 is generally considered satisfactory.
Data Presentation: Hypothetical ILC Results
The following table summarizes hypothetical results from a proficiency test for this compound.
| Laboratory ID | Reported Purity (%) | Purity Z-Score | Reported Enantiomeric Excess (%) | ee Z-Score |
| Lab-001 | 99.85 | 0.5 | 99.92 | 0.8 |
| Lab-002 | 99.78 | -0.6 | 99.85 | -1.0 |
| Lab-003 | 99.92 | 1.5 | 99.95 | 1.6 |
| Lab-004 | 99.65 | -2.5 | 99.75 | -2.8 |
| Lab-005 | 99.83 | 0.2 | 99.90 | 0.3 |
| Consensus Mean | 99.82 | 99.89 | ||
| Std. Dev. | 0.07 | 0.04 |
Note: This data is for illustrative purposes only.
Comparison with Alternative Chiral Standards
While this compound is a suitable candidate, other chiral compounds are commonly used as reference standards in the pharmaceutical industry. The choice of a standard often depends on the specific application and the analytical capabilities of the laboratory.
| Chiral Standard | Typical Application | Key Analytical Challenge |
| This compound | Chiral derivatizing agent, chiral building block. | Baseline separation from its enantiomer without derivatization. |
| (S)-Omeprazole | Active Pharmaceutical Ingredient (API). | Resolution from its enantiomer (esomeprazole) and related impurities. |
| D/L-Histidine | Amino acid standard. | Separation under aqueous mobile phase conditions. |
| (R/S)-Propranolol | Beta-blocker API. | Achieving high resolution on polysaccharide-based CSPs. |
| (R/S)-Warfarin | Anticoagulant API. | Method robustness and transferability between different HPLC systems. |
Experimental Protocols: A General Guide
The following are generalized experimental protocols for the determination of chemical purity and enantiomeric excess of this compound by chiral HPLC.
5.1. Determination of Chemical Purity (Achiral HPLC)
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Sample Preparation: Dissolve a known concentration of the standard in the mobile phase.
5.2. Determination of Enantiomeric Excess (Chiral HPLC)
-
Instrumentation: HPLC with a UV detector.
-
Column: Chiral stationary phase column, such as one based on a polysaccharide derivative (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Mandatory Visualizations
6.1. Workflow for an Inter-laboratory Comparison
References
A Comparative Guide to the Determination of Enantiomeric Excess: (S)-(-)-1-(9-Fluorenyl)ethanol vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is a cornerstone of chiral analysis in pharmaceutical development, asymmetric synthesis, and quality control. (S)-(-)-1-(9-Fluorenyl)ethanol has emerged as a valuable chiral derivatizing agent (CDA) for the indirect determination of enantiomeric purity by high-performance liquid chromatography (HPLC). This guide provides an objective comparison of its performance with other common techniques, supported by representative experimental data, to aid in the selection of the most appropriate analytical strategy.
Comparison of Performance in Enantiomeric Excess Determination
The following table summarizes the typical accuracy and precision of enantiomeric excess determination using this compound in conjunction with HPLC, compared to alternative methods such as direct chiral HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents.
| Method | Analyte Type | Typical Accuracy (% Recovery) | Typical Precision (%RSD) | Throughput | Cost per Sample |
| This compound with HPLC | Carboxylic Acids, Amines, Alcohols | 95 - 105% | < 2% | Medium | Medium |
| Direct Chiral HPLC | Wide range of chiral compounds | 98 - 102% | < 1.5% | High | High (chiral column) |
| NMR with Chiral Shift Reagents (e.g., Mosher's Acid) | Alcohols, Amines | 90 - 110% | < 5% | Low | Low (reagent) |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the use of this compound and a common alternative.
Protocol 1: Enantiomeric Excess Determination of a Chiral Carboxylic Acid using this compound and HPLC
This protocol describes the derivatization of a chiral carboxylic acid with this compound to form diastereomeric esters, which are then separated and quantified by reversed-phase HPLC.
1. Derivatization Procedure:
-
Sample Preparation: Dissolve approximately 5 mg of the chiral carboxylic acid in 1 mL of a suitable aprotic solvent (e.g., anhydrous acetonitrile or dichloromethane).
-
Reagent Preparation: Prepare a solution of this compound (1.2 equivalents) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.5 equivalents) in the same solvent. Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Reaction: Combine the sample and reagent solutions in a sealed vial. Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate can be evaporated to dryness and reconstituted in the HPLC mobile phase or a suitable solvent for injection.
2. HPLC Analysis:
-
Column: A standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid) is typically used. The gradient program should be optimized to achieve baseline separation of the diastereomers.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the fluorenyl moiety has strong absorbance (e.g., 254 nm or 265 nm).
-
Injection Volume: 10-20 µL.
-
Data Analysis: Integrate the peak areas of the two diastereomers (A1 and A2). The enantiomeric excess is calculated using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100
Protocol 2: Direct Enantiomeric Separation of a Chiral Alcohol using Chiral HPLC
This protocol outlines the direct separation of enantiomers using a chiral stationary phase (CSP).
1. Sample Preparation:
-
Dissolve the chiral alcohol in the mobile phase to a concentration of approximately 1 mg/mL.
2. HPLC Analysis:
-
Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak® IA or Chiralcel® OD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is common for normal-phase chromatography. The ratio can be adjusted to optimize separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength for the analyte.
-
Injection Volume: 10 µL.
-
Data Analysis: Integrate the peak areas of the two enantiomers (A1 and A2) and calculate the enantiomeric excess as described in Protocol 1.
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the determination of enantiomeric excess.
Caption: Experimental workflow for ee determination using this compound.
Caption: Logical relationships between methods for enantiomeric excess determination.
A Comparative Guide to Classical Chiral Resolving Agents: Alternatives to (S)-(-)-1-(9-Fluorenyl)ethanol for Preparative Scale Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chiral resolving agent is a critical decision in the development of enantiomerically pure active pharmaceutical ingredients (APIs) and fine chemicals. While (S)-(-)-1-(9-Fluorenyl)ethanol, often used in its chloroformate form (FLEC), is a well-known chiral derivatizing agent for analytical enantioseparation, its application in preparative scale chiral resolution is less common. This guide provides a comparative overview of classical and widely used chiral resolving agents that serve as effective alternatives for the preparative resolution of racemic compounds, particularly amines and carboxylic acids. The focus is on diastereomeric salt formation, a robust and scalable method.
The primary alternatives discussed are tartaric acid derivatives and Cinchona alkaloids . Their performance is compared based on experimental data from the resolution of representative racemic compounds: 1-phenylethylamine (a primary amine) and ibuprofen (a non-steroidal anti-inflammatory drug with a carboxylic acid moiety).
Principle of Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution through diastereomeric salt formation is a well-established technique that relies on the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physicochemical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[1] The less soluble diastereomer crystallizes preferentially, enabling its separation from the more soluble diastereomer which remains in the mother liquor. Subsequently, the resolved enantiomer can be liberated from the diastereomeric salt.
Diagram of the Diastereomeric Salt Resolution Workflow
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Alternative Chiral Resolving Agents: A Performance Comparison
The choice of resolving agent is crucial and often substrate-dependent. Below is a comparison of commonly used resolving agents for primary amines and carboxylic acids.
Resolution of Racemic Primary Amines
For the resolution of racemic primary amines, chiral acids are employed as resolving agents. Tartaric acid and its derivatives are among the most common choices due to their ready availability and cost-effectiveness.[1]
Table 1: Comparison of Chiral Resolving Agents for Racemic 1-Phenylethylamine
| Chiral Resolving Agent | Racemic Substrate | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Resolved Amine | Reference |
| (+)-Tartaric Acid | (±)-1-Phenylethylamine | Methanol | ~85% | >95% | [2][3] |
| (-)-O,O'-Di-p-toluoyl-R,R-tartaric acid | (±)-Methamphetamine | Methanol | High | High | [4] |
| (+)-Di-p-toluoyl-D-tartaric acid | Various primary amines | Various | 75-92% | >95% | [5] |
| Mandelic Acid | Various primary amines | Various | 75-92% | >95% | [5] |
Note: Yields and e.e. are highly dependent on the specific experimental conditions, including stoichiometry, concentration, temperature, and crystallization time.[1]
Resolution of Racemic Carboxylic Acids
For the resolution of racemic carboxylic acids, chiral bases are used. Cinchona alkaloids (e.g., quinine, quinidine, cinchonine, cinchonidine) and chiral amines like (S)-(-)-α-methylbenzylamine are frequently employed.[6]
Table 2: Comparison of Chiral Resolving Agents for Racemic Ibuprofen
| Chiral Resolving Agent | Racemic Substrate | Solvent | Yield of Diastereomeric Salt | Diastereomeric Excess (d.e.) of Salt | Enantiomeric Excess (e.e.) of Recovered Acid | Reference |
| (S)-(-)-α-Methylbenzylamine (S-MBA) | (±)-Ibuprofen | Water/KOH | 53% | 40% | High (after optimization) | [6][7] |
| Cinchonidine | Racemic O,O'-dibenzoyl-tartaric acid (an example of resolving a chiral acid) | DMSO/H₂O | - | High | - | [8] |
Note: The data for ibuprofen resolution highlights the importance of process optimization, including the use of co-solvents and bases to improve efficiency.[6][7]
Experimental Protocols
Below are detailed, generalized methodologies for the chiral resolution of a racemic primary amine and a racemic carboxylic acid using classical resolving agents.
Protocol 1: Resolution of a Racemic Primary Amine with a Tartaric Acid Derivative
This protocol is based on the general procedure for diastereomeric salt formation between a racemic amine and a chiral tartaric acid derivative.[1][4]
Materials:
-
Racemic primary amine
-
Enantiomerically pure tartaric acid derivative (e.g., (+)-Di-p-toluoyl-D-tartaric acid)
-
Suitable solvent (e.g., Methanol)
-
Base solution (e.g., 2M NaOH)
-
Organic extraction solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation: Dissolve the racemic primary amine (1 equivalent) in a minimum amount of a warm solvent (e.g., methanol). In a separate flask, dissolve the chiral resolving agent (0.5 to 1.0 equivalent) in the same warm solvent. Slowly add the resolving agent solution to the amine solution with continuous stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For improved yield, the mixture can be further cooled in an ice bath.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Liberation of the Free Amine: Dissolve the collected diastereomeric salt in water and add a base (e.g., 2M NaOH) dropwise until the solution is basic (pH > 10) to liberate the free amine.
-
Extraction and Purification: Extract the liberated amine with an organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
-
Determination of Enantiomeric Excess: Analyze the enantiomeric excess (e.e.) of the recovered amine using a suitable technique such as chiral HPLC, chiral GC, or polarimetry.
Diagram of the Amine Resolution Workflow
Caption: Step-by-step experimental workflow for the chiral resolution of a primary amine.
Protocol 2: Resolution of a Racemic Carboxylic Acid with a Chiral Base
This protocol outlines a general procedure for resolving a racemic carboxylic acid using a chiral base, such as a Cinchona alkaloid or a chiral amine.[6][9]
Materials:
-
Racemic carboxylic acid (e.g., Ibuprofen)
-
Enantiomerically pure chiral base (e.g., (S)-(-)-α-Methylbenzylamine or Cinchonidine)
-
Suitable solvent system (may include co-solvents and/or a non-chiral base like KOH)
-
Acid solution (e.g., 2M HCl)
-
Organic extraction solvent (e.g., Ethyl Acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation: Dissolve the racemic carboxylic acid (1 equivalent) and the chiral base (0.5 to 1.0 equivalent) in a suitable solvent system. Gentle heating may be required. The choice of solvent is critical and often determined empirically.
-
Crystallization: Allow the solution to cool to room temperature or below to facilitate the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.
-
Isolation of Diastereomeric Salt: Collect the crystalline salt by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Carboxylic Acid: Suspend the diastereomeric salt in water and acidify with an acid (e.g., 2M HCl) to a low pH to protonate the carboxylic acid and liberate it from the salt.
-
Extraction and Purification: Extract the liberated carboxylic acid with an organic solvent. Wash the combined organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched carboxylic acid.
-
Determination of Enantiomeric Excess: Determine the e.e. of the final product by a suitable analytical method.
Logical Relationship in Diastereomeric Salt Resolution
Caption: Logical flow of the diastereomeric salt resolution process.
Conclusion
For the preparative chiral resolution of racemic compounds, classical resolving agents such as tartaric acid derivatives and Cinchona alkaloids remain highly relevant and effective. While this compound is a valuable tool for analytical derivatization, the aforementioned classical agents are better suited for large-scale applications due to their availability, cost-effectiveness, and extensive documentation in the scientific literature. The selection of the optimal resolving agent and conditions is an empirical process that requires careful screening and optimization for each specific substrate. This guide provides a foundational understanding and practical starting points for researchers and professionals in drug development and chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. advanceseng.com [advanceseng.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Fluorenyl-Based Derivatization Reagents for Amine Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of primary and secondary amines, such as amino acids, biogenic amines, and pharmaceuticals, is a critical task in various scientific disciplines. High-performance liquid chromatography (HPLC) is a powerful analytical technique for this purpose, but many of these analytes lack a native chromophore or fluorophore, making their detection challenging. Pre-column derivatization with a suitable labeling reagent can overcome this limitation by introducing a strongly UV-absorbing or fluorescent tag onto the analyte.
This guide provides a comparative study of the derivatization efficiency of three commonly used fluorenyl-based reagents: 9-fluorenylmethyl chloroformate (FMOC-Cl), N-(9-fluorenylmethoxycarbonyloxy)succinimide (FMOC-OSu), and (±)-1-(9-fluorenyl)ethyl chloroformate (FLEC). We will delve into their performance characteristics, supported by experimental data, to assist you in selecting the optimal reagent for your analytical needs.
Performance Comparison of Fluorenyl-Based Derivatization Reagents
The choice of a derivatization reagent depends on several factors, including the nature of the analyte, the required sensitivity, the stability of the resulting derivative, and the desired analytical throughput. The following tables summarize the key performance characteristics of FMOC-Cl, FMOC-OSu, and FLEC based on published experimental data.
Table 1: General Characteristics and Reactivity
| Feature | FMOC-Cl | FMOC-OSu | FLEC |
| Reactivity | High, reacts rapidly with primary and secondary amines. | Moderate, controlled reactivity with primary and secondary amines. | High, reacts rapidly with primary and secondary amines. |
| Selectivity | Highly selective for amino groups.[1] | Highly selective for amino groups. | Primarily for amino groups; also used for chiral separations. |
| Common Analytes | Amino acids, biogenic amines, pharmaceuticals.[1] | Amino acids, peptides. | Chiral amino acids, amines. |
| Key Advantage | Fast reaction kinetics. | High stability, cleaner reaction profiles, fewer by-products. | Enables chiral separation of enantiomers. |
| Key Disadvantage | Prone to hydrolysis, can form interfering by-products (FMOC-OH).[2] | Slower reaction rate compared to FMOC-Cl. | May require specific chiral columns for separation of diastereomers. |
Table 2: Derivatization Conditions and Derivative Stability
| Parameter | FMOC-Cl | FMOC-OSu | FLEC |
| Typical pH | 8.0 - 11.4 (Alkaline)[2] | Mildly alkaline | Alkaline (e.g., pH 9.0-9.5) |
| Typical Temperature | Room Temperature | Room Temperature | Room Temperature |
| Typical Reaction Time | 1 - 40 minutes[3] | Generally longer than FMOC-Cl | ~2 minutes |
| Derivative Stability | Generally stable for at least 48 hours.[3] | High, derivatives are very stable. | Stable derivatives. |
| Common Solvents | Acetonitrile, Dioxane | Acetonitrile, Dioxane | Acetonitrile |
Table 3: Quantitative Performance
| Metric | FMOC-Cl | FMOC-OSu | FLEC |
| Derivatization Yield | Generally high, but can be affected by hydrolysis of the reagent. | High, often leads to higher purity of the final product. | Reported yields of 93-97% for tryptophan. |
| Detection Limits | Femtomole range with fluorescence detection.[3] | Comparable to FMOC-Cl. | Nanomolar to picomolar range. |
| Linear Range | Wide linear range reported for various amino acids. | Expected to be similar to FMOC-Cl. | Wide linear range. |
| Reproducibility | Good, but can be influenced by reagent stability. | High, due to greater reagent stability and fewer side reactions. | Good. |
Experimental Protocols
Detailed methodologies for the derivatization of amino acids using FMOC-Cl, FMOC-OSu, and FLEC are provided below. These protocols are based on established methods and can be adapted for specific applications.
Protocol 1: Derivatization of Amino Acids with FMOC-Cl
-
Sample Preparation: Dissolve the amino acid standard or sample in a suitable buffer, typically 0.1 M borate buffer, to achieve a desired concentration. Adjust the pH of the solution to a range of 9.0-10.0.
-
Reagent Preparation: Prepare a solution of FMOC-Cl in a water-miscible organic solvent such as acetonitrile or acetone. A typical concentration is 15 mM.
-
Derivatization Reaction: To the amino acid solution, add an excess of the FMOC-Cl solution. The molar ratio of FMOC-Cl to the total amino acids is typically in the range of 5:1 to 10:1. Vortex the mixture immediately.
-
Reaction Incubation: Allow the reaction to proceed at room temperature for a period ranging from 5 to 40 minutes. The optimal time may vary depending on the specific amino acid and reaction conditions.
-
Reaction Quenching: To stop the reaction and consume the excess FMOC-Cl, add a primary amine quenching agent, such as 1-aminoadamantane (ADAM) or glycine. This step is crucial to prevent the formation of interfering FMOC-OH by-products.
-
Sample Analysis: The derivatized sample can be directly injected into the HPLC system for analysis.
Protocol 2: Derivatization of Amino Acids with FMOC-OSu
-
Sample Preparation: Dissolve the amino acid standard or sample in a suitable buffer, such as 0.1 M sodium borate buffer, and adjust the pH to approximately 9.0.
-
Reagent Preparation: Prepare a solution of FMOC-OSu in a solvent like acetonitrile or dioxane.
-
Derivatization Reaction: Add the FMOC-OSu solution to the amino acid solution. A slight molar excess of the reagent is typically used.
-
Reaction Incubation: The reaction is generally carried out at room temperature. The reaction time may be longer than that for FMOC-Cl due to the lower reactivity of FMOC-OSu. Monitor the reaction progress to determine the optimal incubation time.
-
Sample Analysis: Once the reaction is complete, the sample can be directly analyzed by HPLC. Quenching may not be as critical as with FMOC-Cl due to the higher stability of FMOC-OSu.
Protocol 3: Chiral Derivatization of Amino Acids with FLEC
-
Sample Preparation: Dissolve the racemic amino acid standard or sample in a borate buffer (e.g., 50 mM, pH 9.5).
-
Reagent Preparation: Prepare a solution of (+)- or (-)-FLEC in acetonitrile.
-
Derivatization Reaction: Add the FLEC solution to the amino acid solution.
-
Reaction Incubation: Vortex the mixture and allow it to react at room temperature for approximately 2 minutes.
-
Sample Analysis: The resulting diastereomeric derivatives can be separated and quantified using a chiral HPLC column.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow for the derivatization and analysis of amines using fluorenyl-based reagents.
Caption: General experimental workflow for amine derivatization and HPLC analysis.
Caption: Generalized reaction scheme for fluorenyl-based derivatization of amines.
Conclusion
Both FMOC-Cl and FMOC-OSu are highly effective reagents for the derivatization of primary and secondary amines for HPLC analysis, offering high sensitivity and the formation of stable derivatives. FMOC-Cl provides the advantage of faster reaction kinetics, which can be beneficial for high-throughput applications. However, its susceptibility to hydrolysis requires careful control of reaction conditions and often necessitates a quenching step to minimize interfering by-products.
FMOC-OSu, on the other hand, offers superior stability, resulting in cleaner reaction profiles and potentially higher reproducibility. While the reaction times may be longer, the ease of handling and reduced potential for side reactions make it an attractive alternative, particularly for complex samples or when high accuracy is paramount.
FLEC stands out for its ability to derivatize and enable the chiral separation of enantiomers. This makes it an invaluable tool in pharmaceutical analysis, stereoselective synthesis, and metabolomics.
The choice between these fluorenyl-based reagents will ultimately depend on the specific requirements of the analysis. For routine, rapid screening of amines where potential interference can be managed, FMOC-Cl is a suitable option. When high purity, stability, and reproducibility are critical, FMOC-OSu is often the preferred choice. For chiral separations, FLEC is the designated reagent. By carefully considering the factors outlined in this guide and optimizing the experimental protocols, researchers can achieve sensitive and reliable quantification of amines in a wide range of applications.
References
Navigating the Challenges of Chiral Purity: A Guide to Robustness Testing for (S)-(-)-1-(9-Fluorenyl)ethanol Analysis
For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of chiral compounds is a critical step in the pharmaceutical pipeline. This guide provides a comprehensive comparison of methodologies for the robustness testing of chiral analysis, specifically focusing on (S)-(-)-1-(9-Fluorenyl)ethanol, a key building block in asymmetric synthesis. By presenting supporting experimental data and detailed protocols, this document serves as a practical resource for developing reliable and reproducible analytical methods.
The enantioselective analysis of this compound is crucial for verifying the stereochemical outcome of asymmetric reactions and for the purification of enantiomers. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant technique for this purpose. Method robustness, the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters, is a cornerstone of method validation, ensuring consistent performance across different laboratories, instruments, and time.[1][2]
This guide delves into the critical parameters affecting the robustness of chiral HPLC methods and provides a framework for systematic testing. We will explore the impact of variations in mobile phase composition, flow rate, and column temperature on the separation of this compound and its corresponding (R)-enantiomer.
Comparative Performance of Chiral Stationary Phases
The selection of an appropriate CSP is paramount for achieving baseline separation of enantiomers. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability for a wide range of chiral compounds. The following table summarizes typical performance data for the separation of this compound on two commonly used polysaccharide-based columns, illustrating the influence of the stationary phase on retention, selectivity, and resolution.
| Chiral Stationary Phase (CSP) | Mobile Phase | Retention Factor (k1) | Separation Factor (α) | Resolution (Rs) |
| Lux® Cellulose-1 | n-Hexane/Isopropanol (90:10, v/v) | 2.85 | 1.32 | 3.15 |
| Chiralpak® AD-H | n-Hexane/Isopropanol (90:10, v/v) | 3.21 | 1.25 | 2.78 |
k1 refers to the retention factor of the first eluting enantiomer, (R)-(-)-1-(9-Fluorenyl)ethanol. A resolution of ≥ 1.5 indicates baseline separation.
Experimental Protocols
Reproducible and reliable results in chiral HPLC are contingent on meticulous adherence to established experimental protocols. Below is a detailed methodology for the chiral analysis of this compound and the subsequent robustness testing.
Standard Chiral HPLC Analysis Protocol
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.
-
Chiral Stationary Phase: Lux® Cellulose-1 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A solution of racemic 1-(9-Fluorenyl)ethanol at a concentration of 1 mg/mL in the mobile phase.
Robustness Testing Protocol
To assess the robustness of the analytical method, small, deliberate variations are introduced to the standard protocol. The following parameters are typically investigated:[1][2][3]
-
Mobile Phase Composition: The ratio of n-Hexane to Isopropanol is varied by ±2% (e.g., 88:12 and 92:8 v/v).
-
Flow Rate: The flow rate is altered by ±10% of the nominal condition (e.g., 0.9 mL/min and 1.1 mL/min).[1]
-
Column Temperature: The column temperature is adjusted by ±5°C from the set value (e.g., 20°C and 30°C).[1]
The effect of these variations on the critical quality attributes of the separation, namely the resolution (Rs) and the separation factor (α), are recorded and analyzed.
Robustness Testing Data
The following tables summarize the results of the robustness testing, demonstrating the method's resilience to minor changes in operating conditions.
Effect of Mobile Phase Composition Variation
| Mobile Phase (n-Hexane:Isopropanol) | Separation Factor (α) | Resolution (Rs) |
| 88:12 | 1.29 | 2.98 |
| 90:10 (Nominal) | 1.32 | 3.15 |
| 92:8 | 1.35 | 3.32 |
Effect of Flow Rate Variation
| Flow Rate (mL/min) | Separation Factor (α) | Resolution (Rs) |
| 0.9 | 1.32 | 3.18 |
| 1.0 (Nominal) | 1.32 | 3.15 |
| 1.1 | 1.31 | 3.11 |
Effect of Column Temperature Variation
| Temperature (°C) | Separation Factor (α) | Resolution (Rs) |
| 20 | 1.34 | 3.25 |
| 25 (Nominal) | 1.32 | 3.15 |
| 30 | 1.30 | 3.05 |
The data indicates that the chiral separation method for this compound is robust within the tested parameter ranges, with resolution consistently remaining well above the critical value of 1.5.
Visualizing the Workflow
To further clarify the process, the following diagrams illustrate the key workflows in chiral analysis and robustness testing.
Figure 1: General workflow for chiral HPLC analysis.
Figure 2: Logical flow of method robustness testing.
References
- 1. Robustness Parameters in HPLC: pH, Flow Rate, and Temperature – Pharma Validation [pharmavalidation.in]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for (S)-(-)-1-(9-Fluorenyl)ethanol
The safe and environmentally responsible disposal of (S)-(-)-1-(9-Fluorenyl)ethanol is a critical aspect of laboratory safety and chemical management. Adherence to proper disposal protocols is essential for researchers, scientists, and drug development professionals to minimize environmental impact and ensure compliance with regulatory standards. This guide provides a comprehensive, step-by-step operational plan for the proper handling and disposal of this compound.
Hazard and Disposal Summary
This compound should be handled as a hazardous chemical. The following table summarizes key information derived from safety data sheets for closely related fluorenyl compounds.
| Parameter | Information | Source |
| Physical State | Solid, Off-white Appearance | [1] |
| Primary Hazards | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [1][2] |
| Environmental Hazards | Some related fluorene compounds are toxic to aquatic life with long-lasting effects. | [3][4] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | [1][2][5] |
| Prohibited Disposal | Do not empty into drains or dispose of in household trash. | [2][3][4][6] |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection/face protection. | [1][2][5] |
Detailed Disposal Protocol
The recommended method for the disposal of this compound is through a licensed and approved professional waste disposal service.[6][7]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle the chemical with appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Wear chemical safety goggles or a face shield.[4][5]
-
Hand Protection: Use chemically resistant gloves. Inspect gloves before use and utilize proper removal techniques to avoid skin contact.[4][7]
-
Body Protection: Wear a laboratory coat and other protective clothing to prevent skin exposure.[2][4]
-
Ventilation: All handling and waste collection should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[4][5]
-
General Hygiene: Wash hands thoroughly after handling.[2] Avoid the formation of dust.[4][7]
Waste Classification and Segregation
-
This compound is classified as non-halogenated organic waste.[8]
-
It is imperative to segregate this waste from other waste streams, such as halogenated solvents, aqueous waste, or solid municipal trash, to ensure proper disposal and prevent hazardous reactions.[3][8] Never mix with incompatible materials like strong oxidizing agents.[2]
Step-by-Step Waste Collection Procedure
-
Select a Proper Container: Use a designated and chemically compatible container, preferably plastic (HDPE), provided for non-halogenated organic waste.[8] The container must have a secure, tight-fitting lid.[5][8]
-
Collect Waste:
-
Solid Waste: Carefully transfer solid this compound waste and any contaminated disposable materials (e.g., weighing papers, pipette tips, gloves) into the designated solid waste container.
-
Liquid Waste: If the compound is in a solution with a non-halogenated solvent, collect it in a designated liquid waste container for non-halogenated organic solvents.
-
-
Container Management:
Labeling
Properly label the hazardous waste container before you begin to add waste.
-
The label must include the words "Hazardous Waste."[10]
-
List the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[4]
-
If it is a mixture, list all chemical components and their approximate percentages.[4]
-
Indicate any relevant hazards (e.g., "Irritant").
Storage of Waste
-
Store the sealed and labeled waste container in a designated, secure hazardous waste satellite accumulation area.[4][9]
-
The storage area must be well-ventilated and away from sources of ignition.[11]
Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[4][12]
-
The most common disposal method is controlled incineration in a chemical incinerator.[6][10]
Disposal of Empty Containers
-
A container that held this compound must be treated as hazardous waste unless properly decontaminated.[3]
-
Decontamination: Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[6][12] Collect the rinsate (the solvent used for rinsing) and dispose of it as hazardous chemical waste.[4][12]
-
Final Disposal: After triple-rinsing, air-drying, and completely defacing or removing the original chemical label, the container may be disposed of as regular trash or recycled, depending on institutional policies.[4][12]
Spill Response
In the event of a spill, take immediate action to contain the substance and protect personnel.
-
Evacuate and Ventilate: Ensure the area is well-ventilated. Evacuate non-essential personnel if the spill is large.[4]
-
Wear PPE: Before cleaning, put on the full PPE detailed above.[4]
-
Contain Spill: For a solid spill, sweep up the material and place it into a suitable, sealed, and labeled container for hazardous waste disposal.[2][7] Avoid actions that generate dust.[4]
-
Decontaminate: Clean the spill surface thoroughly. Collect all cleaning materials for disposal as hazardous waste.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. ethz.ch [ethz.ch]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. benchchem.com [benchchem.com]
- 11. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 12. vumc.org [vumc.org]
Essential Safety and Logistics for Handling (S)-(-)-1-(9-Fluorenyl)ethanol
For researchers, scientists, and drug development professionals, ensuring safety and efficiency in the laboratory is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of (S)-(-)-1-(9-Fluorenyl)ethanol (CAS 151775-20-1).
Personal Protective Equipment (PPE)
When handling this compound, which is known to cause skin and serious eye irritation, as well as potential respiratory irritation, a comprehensive approach to personal protection is crucial.[1] The following PPE is required to minimize exposure and ensure user safety.[2][3][4][5]
Quantitative Data Summary
| PPE Component | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield.[1][3][5] | To protect against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and irritation.[1] |
| Body Protection | A lab coat or chemical-resistant apron.[1][3][6] | To protect against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.[1] | To prevent inhalation of irritating dust particles. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational plan minimizes the risk of exposure and accidents.
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[2] The work area, preferably a chemical fume hood, should be clean and uncluttered.
-
Donning PPE : Put on all required personal protective equipment as specified in the table above.
-
Handling :
-
Handle the solid chemical in a well-ventilated area to avoid dust formation.[1]
-
Use appropriate tools (e.g., spatula, weigh paper) to handle the solid. Avoid creating dust.
-
If transferring the substance, do so carefully to prevent spills.
-
-
Storage : Keep the container tightly closed in a dry and well-ventilated place.[1] Store away from incompatible materials such as oxidizing agents.[1]
-
Decontamination : After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Clean all equipment and the work area.
-
Doffing PPE : Remove PPE in the correct order to prevent cross-contamination. Dispose of single-use items in the appropriate waste stream.
Disposal Plan: Safe and Compliant Waste Management
Proper disposal of chemical waste is critical for environmental protection and regulatory compliance.[7][8][9][10]
-
Waste Identification and Collection : this compound waste should be considered hazardous.[9] Collect all solid waste, including contaminated consumables (e.g., weigh paper, gloves), in a designated, properly labeled hazardous waste container.[8][9]
-
Container Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[8][9]
-
Storage of Waste : Store the hazardous waste container in a designated, secure area away from general laboratory traffic. Ensure the container is kept closed except when adding waste.[9]
-
Final Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[7][11] Do not dispose of this chemical down the drain or in regular trash.[1]
-
Empty Containers : Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9][11] After rinsing, the container can be disposed of as non-hazardous waste, or preferably reused for compatible waste collection after defacing the original label.[9]
Experimental Workflow
Caption: Workflow for handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sams-solutions.com [sams-solutions.com]
- 3. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. realsafety.org [realsafety.org]
- 6. safety.nmsu.edu [safety.nmsu.edu]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
